Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-aminoethyl)imidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-6-8(4-5-11)12-7-13/h6-7H,4-5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBPXSOWZJBJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692944 | |
| Record name | tert-Butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186700-06-1 | |
| Record name | tert-Butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Synthesis of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This in-depth technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate, a pivotal intermediate in contemporary drug discovery and development. The core of this guide focuses on the strategic implementation of the tert-butyloxycarbonyl (Boc) protecting group on histamine, a readily available and cost-effective starting material. We will delve into the mechanistic underpinnings of this transformation, provide a meticulously detailed experimental protocol, and outline robust methods for the purification and rigorous characterization of the final product. This document is designed to be a practical and authoritative resource, empowering researchers to confidently execute this synthesis and leverage the product in their respective research endeavors.
Introduction: The Strategic Imperative of Imidazole Protection
The imidazole ring is a ubiquitous and highly valued scaffold in medicinal chemistry, featuring prominently in a multitude of blockbuster drugs and clinical candidates. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it an attractive pharmacophore. Histamine, with its inherent imidazole and primary amine functionalities, represents a versatile and economically viable starting point for the synthesis of complex imidazole-containing molecules.
However, the presence of multiple reactive nitrogen atoms in histamine presents a significant synthetic challenge. To achieve selective functionalization, a carefully orchestrated protection strategy is paramount. The introduction of the tert-butyloxycarbonyl (Boc) group onto one of the imidazole nitrogens to yield this compound is a widely adopted and highly effective strategy. This protection effectively masks the reactivity of one imidazole nitrogen, thereby enabling chemists to selectively modify the primary amine and the remaining imidazole nitrogen in subsequent synthetic steps. This targeted approach is indispensable for the construction of intricate molecular architectures, including potent histamine receptor antagonists and other therapeutically relevant compounds.[1]
The Synthetic Blueprint: Mastering Histamine's Reactivity
The synthesis of this compound from histamine hinges on the precise control of reaction conditions to favor N-acylation of the imidazole ring over the more nucleophilic primary amine.
The Boc Protecting Group: An Ideal Guardian
The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for the imidazole nitrogen in this context for several compelling reasons:[2][3]
-
Orthogonal Stability: The Boc group exhibits remarkable stability across a broad spectrum of reaction conditions, particularly those employed for the derivatization of the primary amine.
-
Steric Influence: The considerable steric bulk of the tert-butyl moiety can effectively direct subsequent chemical transformations to other, more accessible sites on the molecule.
-
Facile Cleavage: The Boc group can be readily and cleanly removed under acidic conditions, regenerating the free imidazole without compromising other sensitive functional groups.[4]
Unraveling the Reaction Mechanism and Achieving Selectivity
The synthesis proceeds through the reaction of histamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base. The key to achieving the desired selectivity for N-Boc protection of the imidazole lies in modulating the relative nucleophilicities of the nitrogen atoms by carefully selecting the reaction medium and base. While the primary amine is inherently more nucleophilic, its reactivity can be attenuated. By employing a biphasic solvent system, such as 1,4-dioxane and water, in conjunction with a mild inorganic base like sodium carbonate, the reaction equilibrium can be shifted to favor the formation of the desired N-imidazole protected product.
Diagram: The Synthetic Transformation
Caption: Figure 1. The synthetic route to this compound.
Experimental Protocol: A Meticulous Step-by-Step Guide
This protocol has been optimized for reliability and scalability, providing a clear pathway to the successful synthesis of the target compound.
Reagents and Materials
| Reagent/Material | Grade | Recommended Supplier |
| Histamine dihydrochloride | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Acros Organics |
| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, 99.8% | J.T.Baker |
| Deionized Water | High Purity | --- |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Saturated Sodium Bicarbonate Solution | --- | --- |
| Brine (Saturated NaCl Solution) | --- | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- |
Detailed Synthetic Procedure
-
Reaction Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer, add histamine dihydrochloride (1.0 equivalent).
-
Dissolution and Basification: Add a 1:1 mixture of 1,4-dioxane and deionized water to the flask. With vigorous stirring, add sodium carbonate (2.5 equivalents) portion-wise at ambient temperature. Stir until complete dissolution is observed.
-
Boc Anhydride Addition: Prepare a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane. Add this solution dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction Progression and Monitoring: Allow the reaction to stir at room temperature for 12 to 18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 dichloromethane:methanol.
-
Product Isolation and Work-up:
-
Upon completion, remove the 1,4-dioxane via rotary evaporation.
-
Extract the remaining aqueous layer with dichloromethane (3x).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Diagram: The Experimental Workflow
Caption: Figure 2. A step-by-step experimental workflow for the synthesis.
Purification and Characterization: Ensuring Product Integrity
The crude product is typically obtained as a pale yellow oil or waxy solid. For applications demanding high purity, purification by column chromatography is strongly recommended to remove any residual starting material or the di-Boc protected byproduct.
Chromatographic Purification
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution of methanol in dichloromethane (e.g., 0% to 10% methanol) is highly effective for the separation.
Spectroscopic and Analytical Characterization
The structural integrity and purity of the synthesized this compound must be unequivocally confirmed through a battery of spectroscopic and analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the tert-butyl protons (singlet, ~1.6 ppm), the ethyl side chain protons (triplets, ~2.7-3.0 ppm), and the imidazole ring protons (singlets, ~6.8 and ~7.5 ppm). |
| ¹³C NMR | Resonances corresponding to the carbons of the tert-butyl group, the ethyl chain, and the imidazole ring. |
| Infrared (IR) Spectroscopy | Diagnostic absorption bands for N-H stretching of the primary amine, C-H stretching, and the C=O stretching of the carbamate. |
| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺. |
Conclusion: A Gateway to Innovation
The synthesis of this compound through the Boc protection of histamine is a cornerstone reaction in modern medicinal chemistry. The protocol delineated in this guide is robust, readily scalable, and provides a dependable route to this invaluable synthetic intermediate. A thorough understanding of the principles of chemical reactivity and selectivity, coupled with stringent purification and characterization, will empower researchers to produce high-purity material, thereby accelerating their drug discovery and development programs.
References
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
-
Beilstein Journal of Organic Chemistry. Experimental Procedures for Boc-protection. Available at: .
- National Center for Biotechnology Information. PubChem Compound Summary for CID 521262, tert-butyl 1H-imidazole-1-carboxylate. Available at: pubchem.ncbi.nlm.nih.
-
Fisher Scientific. Amine Protection / Deprotection. Available at: .
-
Suzhou Highfine Biotech. Double BOC protection selective removal method. Available at: .
-
Journal of the Chemical Society of Nigeria. Synthesis and Characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl)imino)methyl)phenol from. Available at: .
-
The Royal Society of Chemistry. Experimental Procedure. Available at: .
-
BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 1H-imidazole-1-carboxylate. Available at: .
-
Journal of Organic and Pharmaceutical Chemistry. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: .
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: pubs.acs.org/doi/10.1021/acs.oprd.3c00438.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: .
- National Center for Biotechnology Information. PubChem Compound Summary for CID 57440768, tert-butyl 2-amino-1H-imidazole-1-carboxylate. Available at: pubchem.ncbi.nlm.nih.gov/compound/57440768.
-
Pharmaffiliates. Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. Available at: .
- National Center for Biotechnology Information. PubChem Compound Summary for CID 54672426, tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Available at: pubchem.ncbi.nlm.nih.gov/compound/54672426.
-
National Center for Biotechnology Information. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available at: .
-
National Center for Biotechnology Information. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Available at: .
-
MDPI. Computational Analysis of Histamine Protonation Effects on H1R Binding. Available at: .
Sources
Introduction: The Strategic Utility of Boc-Protected Histamine
An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Histamine
Histamine is a pivotal biogenic amine, acting as a neurotransmitter and a key mediator in local immune responses, gastric acid secretion, and allergic reactions.[1][2][3] Its biological ubiquity and potent activity make it a foundational structure in the development of therapeutics targeting histamine receptors. However, the very reactivity that makes histamine biologically crucial—specifically its primary aliphatic amine and the nucleophilic imidazole ring—presents a significant challenge in synthetic chemistry.
To achieve selective chemical modifications at other positions of the histamine molecule or to incorporate it into larger structures like peptides, transiently masking its reactive sites is essential. This is accomplished through the use of "protecting groups." The tert-butoxycarbonyl (Boc) group is one of the most widely employed amine protecting groups in modern organic synthesis due to its ease of installation, general stability to a wide range of reaction conditions (especially basic and nucleophilic), and straightforward removal under acidic conditions.[4][5][6][7][8]
This guide offers a comprehensive examination of the physicochemical properties of N-Boc-histamine. It is designed for researchers, medicinal chemists, and drug development professionals, providing not only core data but also the underlying scientific rationale for its application, characterization, and handling. We will delve into its structural and physical characteristics, solubility, spectroscopic signature, and the practicalities of its synthesis and deprotection, equipping the modern scientist with the knowledge to leverage this critical intermediate effectively.
Core Physicochemical Characteristics
The introduction of the lipophilic tert-butoxycarbonyl group onto the histamine scaffold fundamentally alters its physical properties. This transformation shifts the molecule from a highly polar, hydrophilic biogenic amine to a more nonpolar, organic-soluble intermediate, facilitating its use in a broader range of synthetic transformations.
Below is a summary of the key physicochemical data for N-Boc-histamine. It is important to note that while some properties like molecular formula and weight are exact, others such as boiling point and pKa are often computationally predicted for such intermediates and should be treated as estimations.
| Property | Value | Significance & Scientific Insight |
| CAS Number | 186700-06-1[9][10][11][12] | A unique numerical identifier crucial for unambiguous substance identification in databases and procurement. |
| Chemical Structure | tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate | The Boc group is attached to one of the imidazole nitrogens, leaving the primary ethylamine group free. |
| Molecular Formula | C₁₀H₁₇N₃O₂[9][10][12] | Defines the elemental composition of the molecule. |
| Molecular Weight | 211.26 g/mol [9][10][12] | Essential for all stoichiometric calculations in synthesis and for mass spectrometry analysis. |
| Appearance | White solid[9] | The physical state at standard conditions, indicating a crystalline or amorphous powder. |
| Boiling Point | ~334.9 °C (Predicted)[9][10][12] | High boiling point reflects the polar imidazole and amine functionalities. Not typically distilled due to thermal lability. |
| Density | ~1.14 g/cm³ (Predicted)[9][10][12] | Useful for estimations in process scale-up, though less critical for lab-scale research. |
| Predicted pKa | ~9.08[10][12] | This value corresponds to the protonation of the primary ethylamine group. The Boc group on the imidazole ring is an electron-withdrawing group, which slightly lowers the basicity of the primary amine compared to unprotected histamine (pKa ~9.4).[2] |
| Predicted XLogP3 | 1.87[9][13] | The octanol-water partition coefficient (LogP) indicates a significant increase in lipophilicity compared to unprotected histamine (LogP ~ -0.7).[1] This is a direct consequence of the bulky, nonpolar Boc group and is critical for predicting solubility and membrane permeability.[14] |
Solubility Profile: From Aqueous to Organic Media
The transformation from histamine to N-Boc-histamine is most dramatically observed in its solubility profile. Histamine base is freely soluble in water and alcohols but only sparingly soluble in less polar organic solvents.[1][15] The addition of the Boc group inverts this characteristic.
-
High Solubility: N-Boc-histamine exhibits good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). This is the primary reason for its utility, as most organic reactions are performed in such non-aqueous media.
-
Low Solubility: Its solubility in water is significantly reduced. While not completely insoluble, it is far less soluble than its parent compound, reflecting its higher LogP value.
-
Variable Solubility: Solubility in alcohols like methanol and ethanol is generally good, as these solvents can solvate both the polar amine/imidazole parts and the nonpolar Boc group.
Experimental Protocol: Determination of Solubility (Shake-Flask Method)
This standard method provides a reliable, quantitative measure of a compound's solubility in a given solvent.
Objective: To determine the solubility of N-Boc-histamine in a chosen solvent (e.g., ethyl acetate) at a specific temperature.
Materials:
-
N-Boc-histamine
-
Chosen solvent (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of N-Boc-histamine to a vial (enough so that solid remains after equilibration).
-
Solvent Addition: Accurately add a known volume of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the shaking incubator at the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand at the same temperature for several hours to let the undissolved solid settle. For finer suspensions, centrifuge the sample at a constant temperature.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute this aliquot quantitatively with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of N-Boc-histamine.
-
Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. The result, expressed in units like mg/mL or mol/L, is the solubility of the compound in that solvent at that temperature.
Spectroscopic Characterization: The Molecular Fingerprint
Unambiguous characterization of N-Boc-histamine is critical to confirm its successful synthesis and purity. Spectroscopic methods provide a detailed "fingerprint" of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This is the most common technique for structural confirmation. The expected signals for N-Boc-histamine (in CDCl₃) are:
-
~8.0-8.2 ppm (singlet, 1H): Proton on the C2 position of the imidazole ring.
-
~7.1-7.3 ppm (singlet, 1H): Proton on the C5 position of the imidazole ring.
-
~2.8-3.0 ppm (multiplets, 4H): The two CH₂ groups of the ethylamine side chain.
-
~1.6 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This large, sharp singlet is a hallmark of a Boc-protected compound.
-
A broad singlet corresponding to the primary amine (NH₂) protons may also be visible, though its chemical shift can vary with concentration and solvent.
-
-
¹³C NMR: Provides information on the carbon skeleton. Key expected signals include:
-
~148 ppm: The carbonyl carbon (C=O) of the Boc group.
-
~140 ppm, ~135 ppm, ~115 ppm: Carbons of the imidazole ring.
-
~84 ppm: The quaternary carbon of the tert-butyl group.
-
~40 ppm and ~28 ppm: The ethyl side-chain carbons and the methyl carbons of the Boc group, respectively.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~2850-3000 cm⁻¹: C-H stretching of the alkyl groups.
-
~1700-1725 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carbamate in the Boc group. This is a crucial diagnostic peak.[16]
-
~1500-1600 cm⁻¹: N-H bending and imidazole ring vibrations.[17][18]
Mass Spectrometry (MS)
Used to confirm the molecular weight. In electrospray ionization (ESI) mode, the expected molecular ion peak would be [M+H]⁺ at m/z 212.27.
Synthesis and Deprotection: A Practical Guide
The utility of N-Boc-histamine hinges on its efficient synthesis and clean removal. The causality behind the choice of reagents is rooted in achieving high yield and selectivity.
Synthesis: Boc Protection of Histamine
The reaction involves the nucleophilic attack of a histamine nitrogen atom on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is required to neutralize the protonated amine intermediate.[4][5]
Reaction Scheme: Histamine + Boc₂O --(Base)--> N-Boc-Histamine
Diagram: Boc Protection Workflow
Caption: A typical experimental workflow for the synthesis of N-Boc-histamine.
Experimental Protocol: Synthesis of N-Boc-Histamine
Objective: To protect the imidazole nitrogen of histamine with a Boc group.
Materials:
-
Histamine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate and Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolution: Dissolve histamine dihydrochloride in a mixture of water and THF (e.g., 1:1 ratio).
-
Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (approx. 2.2 equivalents to neutralize the HCl salts and deprotonate one nitrogen) dropwise.
-
Boc₂O Addition: In a separate flask, dissolve Boc₂O (1.1 equivalents) in THF. Add this solution dropwise to the histamine solution while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to yield pure N-Boc-histamine.
Deprotection: Releasing the Free Histamine
The Boc group is designed to be stable to bases but labile to acid. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[6][8]
// Nodes Boc_Amine [label="R-NH-Boc"]; Protonated [label="R-NH-Boc(H⁺)"]; Carbamic_Acid [label="[R-NH-COOH]\nCarbamic Acid"]; Free_Amine [label="R-NH₂"]; tButyl_Cation [label="t-Bu⁺"]; CO2 [label="CO₂"];
// Edges Boc_Amine -> Protonated [label="+ H⁺ (e.g., TFA)", fontcolor="#EA4335"]; Protonated -> Carbamic_Acid [label="- t-Bu⁺", fontcolor="#34A853"]; Carbamic_Acid -> Free_Amine [label="- CO₂", fontcolor="#FBBC05"]; Protonated -> tButyl_Cation [style=dashed, arrowhead=none, color="#5F6368"]; Carbamic_Acid -> CO2 [style=dashed, arrowhead=none, color="#5F6368"]; }
Sources
- 1. Histamine | C5H9N3 | CID 774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histamine - Wikipedia [en.wikipedia.org]
- 3. [1802.02540] Molecular Regulation of Histamine Synthesis [arxiv.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. N-Boc HistaMine | 186700-06-1 [amp.chemicalbook.com]
- 11. clearsynth.com [clearsynth.com]
- 12. N-Boc HistaMine CAS#: 186700-06-1 [amp.chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 15. Histamine CAS#: 51-45-6 [m.chemicalbook.com]
- 16. Infrared multiple photon dissociation spectroscopy of group I and group II metal complexes with Boc-hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Raman and IR study on copper binding of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to tert-Butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate (N-Boc-Histamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate, a key intermediate in medicinal chemistry and pharmaceutical development. Commonly known as N-Boc-histamine, this molecule incorporates a tert-butoxycarbonyl (Boc) protecting group on the imidazole ring of histamine, enabling selective chemical modifications critical for the synthesis of complex, biologically active compounds. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, comprehensive characterization methods, and its significant applications in drug discovery, particularly in the development of histamine receptor antagonists.
Chemical Identity and Physicochemical Properties
This compound is a derivative of histamine where the imidazole nitrogen is protected by a Boc group. This protection strategy is fundamental in multi-step organic syntheses, preventing the nucleophilic and basic nature of the imidazole ring from interfering with desired reactions at other sites of the molecule.[1]
| Property | Value | Reference(s) |
| CAS Number | 186700-06-1 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [2][4][5] |
| Molecular Weight | 211.26 g/mol | [2][4][5] |
| Appearance | White solid | [2] |
| Boiling Point | 334.9±34.0 °C (Predicted) | [4] |
| Density | 1.14±0.1 g/cm³ (Predicted) | [4] |
| pKa | 9.08±0.10 (Predicted) | [4] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |
Synonyms: N-Boc Histamine, 4-(2-Aminoethyl)-1H-imidazole-1-carboxylic Acid 1,1-dimethylethyl Ester, tert-Butyl 4-(2-aminoethyl)-1-imidazolecarboxylate.[2][4]
Synthesis Protocol
The synthesis of this compound is achieved through the selective N-Boc protection of histamine. The primary challenge is the regioselective protection of the imidazole nitrogen over the primary amine of the ethylamine side chain. The following protocol is a well-established method for this transformation.
Causality of Experimental Choices
The selection of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group source is due to its high reactivity towards nitrogen nucleophiles and the clean byproducts (tert-butanol and CO₂) it generates. The choice of solvent and base is critical for achieving the desired regioselectivity. A polar aprotic solvent like dichloromethane (DCM) or acetonitrile is suitable. The use of a non-nucleophilic base such as triethylamine (Et₃N) is crucial to deprotonate the imidazole nitrogen without competing in the reaction with (Boc)₂O.
Step-by-Step Methodology
Materials:
-
Histamine dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of histamine dihydrochloride (1.0 equivalent) in water, add triethylamine (2.2 equivalents) at 0 °C to neutralize the hydrochloride and free the histamine base.
-
Extract the aqueous solution with dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain histamine free base.
-
Dissolve the histamine free base in dichloromethane.
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Visualization of Synthesis Workflow
Caption: Role of N-Boc-histamine derived antagonists in blocking histamine signaling pathways.
Safety and Handling
Conclusion
This compound (N-Boc-histamine) is a strategically important intermediate in synthetic organic and medicinal chemistry. Its well-defined structure and the predictable reactivity of the Boc protecting group provide chemists with a reliable tool for the construction of complex molecules, particularly for the development of novel therapeutics targeting histamine receptors. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers in the field.
References
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
-
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]
-
MDPI. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Available from: [Link]
-
ACS Publications. Chemical differentiation of histamine H1- and H2-receptor agonists. Available from: [Link]
-
Nature. Structural basis for recognition of antihistamine drug by human histamine receptor. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
Sources
A Comprehensive Guide to the Spectroscopic Characterization of Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate, a key intermediate in pharmaceutical research and drug development. This compound, also known as Nα-Boc-histamine, incorporates a histamine scaffold, crucial for its biological activity, with a tert-butyloxycarbonyl (Boc) protecting group on the imidazole ring. The strategic placement of the Boc group selectively blocks one of the nitrogen atoms in the imidazole ring, directing further chemical modifications. Understanding its spectroscopic signature is paramount for ensuring purity, confirming identity, and monitoring reaction progress during multi-step syntheses.
Molecular Structure and its Spectroscopic Implications
The structure of this compound (C₁₀H₁₇N₃O₂) features several key functional groups that give rise to characteristic spectroscopic signals.
-
Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The protons on this ring will appear in the aromatic region of the ¹H NMR spectrum, and the carbons will have distinct chemical shifts in the ¹³C NMR spectrum.
-
Aminoethyl Side Chain: A flexible ethyl chain with a primary amine group. The methylene protons will exhibit characteristic splitting patterns in the ¹H NMR spectrum.
-
tert-Butoxycarbonyl (Boc) Group: A bulky protecting group with nine equivalent protons, which will produce a strong, sharp singlet in the ¹H NMR spectrum. The carbonyl group will have a characteristic absorption in the IR spectrum and a distinct signal in the ¹³C NMR spectrum.
The presence of the Boc group on one of the imidazole nitrogens breaks the symmetry of the ring, making the two imidazole protons and the two methylene groups in the side chain chemically non-equivalent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The predicted chemical shifts (in ppm, relative to a standard reference) are based on the analysis of similar structures, such as N-Boc-L-histidine and other N-Boc protected imidazoles.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Singlet | 1H | Imidazole C2-H |
| ~6.8 | Singlet | 1H | Imidazole C5-H |
| ~2.9 | Triplet | 2H | -CH₂-NH₂ |
| ~2.7 | Triplet | 2H | Imidazole-CH₂- |
| ~1.6 | Singlet | 9H | -C(CH₃)₃ |
| (Broad) | (Broad Singlet) | 2H | -NH₂ |
Causality behind Experimental Choices: The choice of a standard deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical.[4] The chemical shifts, particularly of the amine protons, can be significantly influenced by the solvent. For unambiguous assignment, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be employed to establish proton-proton coupling networks, confirming the connectivity of the ethyl side chain.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on data from analogous compounds containing Boc-protected imidazoles and ethylamine side chains.[1][5][6][7]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Carbonyl C=O (Boc) |
| ~138 | Imidazole C2 |
| ~135 | Imidazole C4 |
| ~117 | Imidazole C5 |
| ~84 | Quaternary C (Boc) |
| ~41 | -CH₂-NH₂ |
| ~28 | -C(CH₃)₃ |
| ~27 | Imidazole-CH₂- |
Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. The presence of the signal around 148 ppm for the Boc carbonyl and the characteristic signals for the imidazole ring carbons would serve as a strong validation of the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=N bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (primary amine) |
| 2975-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (Boc carbonyl) |
| 1600-1450 | Medium | C=N and C=C stretch (imidazole ring) |
| ~1160 | Strong | C-O stretch (Boc ester) |
Field-Proven Insights: The strong absorption band around 1725 cm⁻¹ is a definitive indicator of the presence of the Boc protecting group's carbonyl functionality. The broadness of the N-H stretching band is characteristic of primary amines due to hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 211.26 g/mol ), electrospray ionization (ESI) would be a suitable technique.[8]
The expected mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 212. The fragmentation pattern would likely involve the loss of the tert-butyl group or isobutylene from the Boc protecting group, leading to significant fragment ions.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Assignment |
| 212 | [M+H]⁺ |
| 156 | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| 112 | [M+H - Boc]⁺ |
| 95 | Imidazole-ethylaminium fragment |
Authoritative Grounding: The fragmentation of Boc-protected amines is a well-documented process. The initial loss of isobutylene (56 Da) or the entire Boc group (101 Da) is a characteristic fragmentation pathway that can be used to confirm the presence of this protecting group. The fragmentation of the parent compound, histamine, can also provide a reference for the fragmentation of the core imidazole-ethylamino structure.[9]
Experimental Workflows
Synthesis and Purification (Illustrative)
A common synthetic route to this compound involves the selective N-Boc protection of histamine.
Caption: Illustrative workflow for the synthesis of the title compound.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of the title compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, based on established principles and data from analogous compounds, offer a reliable reference for researchers working with this important synthetic intermediate. Adherence to rigorous experimental protocols and careful data interpretation are essential for ensuring the quality and integrity of this compound in drug discovery and development pipelines.
References
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Supporting Information. (n.d.). [Link]
-
PubChem. tert-butyl 4-((2R)-2-tert-butoxycarbonylamino-2-carboxy-ethyl)-1H-imidazole-1-carboxylate. [Link]
-
ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
International Laboratory USA. This compound. [Link]
-
PubChem. tert-butyl 2-amino-1H-imidazole-1-carboxylate. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000870). [Link]
-
PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. [Link]
-
NIST. Histamine. [Link]
-
PubChem. Histamine. [Link]
-
Pharmaffiliates. CAS No : 953071-73-3 | Product Name : Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. [Link]
-
PubChem. tert-butyl 1H-imidazole-1-carboxylate. [Link]
-
NIST Technical Series Publications. EPA/NIH mass spectral data base. [Link]
Sources
- 1. N-Boc-L-Histidine(17791-52-5) 13C NMR spectrum [chemicalbook.com]
- 2. N-Boc-L-Histidine(17791-52-5) 1H NMR [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. guidechem.com [guidechem.com]
- 9. Histamine [webbook.nist.gov]
The Strategic Imperative of Boc Protection in Histamine Derivative Synthesis: A Technical Guide
Abstract
Histamine, a deceptively simple biogenic amine, is a molecule of profound pharmacological importance, acting as a crucial mediator in a vast array of physiological and pathological processes.[1] Its chemical structure, featuring a reactive ethylamine side chain and a versatile imidazole ring, presents a formidable challenge for synthetic chemists aiming to create specific derivatives for therapeutic applications.[2] Unchecked, the nucleophilic nature of both the primary amine and the imidazole nitrogens leads to a lack of regioselectivity in synthetic transformations. This guide provides an in-depth exploration of the pivotal role of the tert-butoxycarbonyl (Boc) protecting group in navigating the synthetic complexities of histamine. We will delve into the mechanistic underpinnings of Boc protection and deprotection, analyze its influence on the reactivity of the histamine scaffold, and present field-proven protocols and strategic applications in the development of histamine receptor-targeted therapeutics.
The Synthetic Conundrum of Histamine: A Tale of Two Nucleophiles
The histamine molecule possesses two primary sites susceptible to electrophilic attack: the primary amino group of the ethylamine side chain and the nitrogen atoms of the imidazole ring. The imidazole ring itself exists in two tautomeric forms, Nτ-H and Nπ-H, further complicating selective modification.[3] Direct alkylation or acylation of unprotected histamine invariably yields a mixture of products, including N-acylated, N,N-diacylated, and variously alkylated imidazole derivatives. This lack of selectivity severely hampers the development of pure, well-characterized compounds essential for drug discovery and pharmacological studies.
To achieve regioselective modification, a robust protecting group strategy is not merely advantageous; it is an absolute necessity. The ideal protecting group for the primary amine of histamine should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to a wide range of reaction conditions planned for modifying the imidazole ring.
-
Readily removable in high yield under conditions that do not compromise the newly formed derivative.
-
Orthogonal to other potential protecting groups on the imidazole ring.
The tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice for this purpose in non-peptide chemistry, fulfilling all these criteria with remarkable efficiency.[4][5]
The Boc Group: A Chemist's Shield
The Boc group protects amines by converting them into less reactive carbamates.[6][7] This transformation effectively tempers the nucleophilicity and basicity of the primary amine, thereby directing subsequent reactions to other sites on the molecule.
Mechanism of Boc Protection
The most common method for Boc protection involves the reaction of histamine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[4][8] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[4][9] The use of a base, such as triethylamine (TEA) or sodium hydroxide (NaOH), is often employed to deprotonate the amine, enhancing its nucleophilicity.[4][8]
Caption: Mechanism of Boc protection of histamine.
Experimental Protocol: Boc Protection of Histamine
Materials:
-
Histamine dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve histamine dihydrochloride in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium hydroxide dropwise to adjust the pH to approximately 10-11.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-histamine.
Trustworthiness: This protocol is self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the Boc group and the integrity of the histamine scaffold.
The Art of Deprotection: Unveiling the Amine
The acid-labile nature of the Boc group is one of its most significant advantages.[6] It can be readily cleaved under acidic conditions that are orthogonal to many other protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group.[6][9]
Mechanism of Boc Deprotection
The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) or methanol.[8][10] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which weakens the C-O bond.[8][9] This is followed by the departure of the stable tert-butyl cation, which is then neutralized to form isobutene gas.[6][7] The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[8][9]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: Boc Deprotection of N-Boc-Histamine Derivatives
Materials:
-
N-Boc-histamine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc-histamine derivative in dichloromethane.
-
Add trifluoroacetic acid (typically 25-50% v/v) to the solution at room temperature.[8]
-
Stir the reaction mixture for 1-2 hours. The evolution of gas (CO₂ and isobutene) is often observed.[4][7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected histamine derivative.
Trustworthiness: The completeness of the deprotection can be verified by the disappearance of the tert-butyl signal in the ¹H NMR spectrum of the product. The formation of the free amine can be confirmed by a change in polarity on TLC and by mass spectrometry.
Directing Reactivity: The Influence of the Boc Group on the Imidazole Ring
With the primary amine effectively masked, the synthetic focus shifts to the imidazole ring. The Boc group, while primarily a protecting group, also exerts a subtle electronic influence on the histamine molecule. By converting the amine to a less electron-donating carbamate, it slightly alters the electron density of the imidazole ring, which can influence the regioselectivity of its subsequent reactions.
The selective N-alkylation of the imidazole ring is a critical step in the synthesis of many histamine receptor antagonists.[11][12][13] The choice of reaction conditions, including the base and solvent, can often direct the alkylation to either the Nτ or Nπ position. While the Boc group does not provide absolute control over this regioselectivity, its presence is essential to prevent concomitant alkylation of the primary amine. For achieving high regioselectivity on the imidazole nitrogen, orthogonal protecting strategies, such as using a trityl group on one of the imidazole nitrogens, can be employed in conjunction with the Boc-protected amine.[14]
Case Studies in Drug Discovery: Boc-Protected Histamine as a Key Intermediate
The utility of Boc-protected histamine is best illustrated through its application in the synthesis of pharmacologically active compounds. Numerous histamine receptor antagonists, targeting H1, H2, H3, and H4 receptors, have been developed using this pivotal intermediate.[11][15][16][17][18]
Synthesis of H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have shown therapeutic potential for a range of neurological disorders. The synthesis of many potent H3 antagonists involves the initial Boc protection of histamine, followed by the elaboration of a complex side chain on the imidazole ring.[11][12][17]
Caption: General synthetic workflow for H3 antagonists.
Quantitative Data Summary
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boc Protection | (Boc)₂O, NaOH | Dioxane/H₂O | 0 to RT | 12-16 | >90 | [5][8] |
| Boc Deprotection | TFA (25-50%) | DCM | RT | 1-2 | >95 | [8][10] |
| Boc Deprotection | 3M HCl | Ethyl Acetate | RT | 0.5 | >95 | [10] |
Conclusion: An Indispensable Tool in Medicinal Chemistry
The Boc protecting group is far more than a mere synthetic convenience in the chemistry of histamine derivatives; it is a strategic tool that unlocks the potential for selective and efficient molecular elaboration. Its ease of introduction, stability, and facile, orthogonal removal have made it an indispensable component in the synthetic chemist's arsenal. By temporarily masking the highly reactive primary amine, the Boc group enables precise modifications to the imidazole ring, paving the way for the creation of novel and potent histamine receptor modulators. The continued application of this robust protecting group strategy will undoubtedly fuel further advancements in the development of targeted therapies for a wide range of histamine-mediated diseases.
References
- Vertex AI Search. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Master Organic Chemistry. Amine Protection and Deprotection.
- PubMed. Synthesis of novel histamine H4 receptor antagonists.
- PubMed. Synthesis and pharmacology of two new histamine receptor antagonists related to ranitidine.
- BOC Sciences. CAS 51-45-6 Histamine.
- PubMed. Synthesis and SAR of novel histamine H3 receptor antagonists.
- ResearchGate. Preparation of N(??)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel | Request PDF.
- PubMed. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl).
- PubChem. (tert-Butoxycarbonyl)-L-histidine | C11H17N3O4 | CID 87308.
- ACS Publications. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- PubMed. Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy.
- Fisher Scientific. Amine Protection / Deprotection.
- PubMed. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives.
- NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- PubMed. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- NIH. New Histamine-Related Five-Membered N-Heterocycle Derivatives as Carbonic Anhydrase I Activators.
- PubMed. Mutual influence of non-covalent interactions formed by imidazole: A systematic quantum-chemical study.
- Chemistry Steps. Boc Protecting Group for Amines.
- PMC - NIH. Histamine Intolerance: The Current State of the Art.
- PubMed. Congener derivatives and conjugates of histamine: synthesis and tissue and receptor selectivity of the derivatives.
- PubMed. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists.
- YouTube. Histamine Intolerance: Causes and Foods That Help | Dr. Will Bulsiewicz.
- Sigma-Aldrich. BOC-ON.
- MDPI. Biphenylalkoxyamine Derivatives–Histamine H 3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity.
- PubChem - NIH. Boc-His(Boc)-OH | C16H25N3O6 | CID 7023100.
- NIH. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Sigma-Aldrich. Boc-histamine.
- PMC - PubMed Central. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor.
- Rupa Health. Functional Medicine Histamine Intolerance Support Protocol.
- PMC - NIH. Computational Analysis of Histamine Protonation Effects on H1R Binding.
- Clearsynth. N-Boc Histamine | CAS No. 186700-06-1.
- YouTube. Histamine Antagonists: The Science Behind Allergy Relief | Pharmacology of antihistamines.
- PubMed. Some chemical aspects of histamine H2-receptor antagonists.
- PMC - NIH. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells.
- SpringerLink. Stabilizing histamine release in gut mast cells mitigates peripheral and central inflammation after stroke.
- SpringerLink. Guideline on management of suspected adverse reactions to ingested histamine.
Sources
- 1. Stabilizing histamine release in gut mast cells mitigates peripheral and central inflammation after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Congener derivatives and conjugates of histamine: synthesis and tissue and receptor selectivity of the derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Analysis of Histamine Protonation Effects on H1R Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of novel histamine H4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and pharmacology of two new histamine receptor antagonists related to ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Inactivity of N-Boc-Histamine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of N-α-tert-butoxycarbonyl-histamine (N-Boc-histamine), a critical yet often misunderstood reagent in histamine receptor research. Contrary to inquiries regarding its direct biological effects, the primary value of N-Boc-histamine lies not in its activity, but in its strategic inactivity. The tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen renders the molecule functionally inert at histamine receptors. This guide elucidates the rationale for this chemical modification, establishing N-Boc-histamine's role as an essential starting material for the synthesis of novel histamine receptor ligands and as a crucial negative control for validating assay specificity. We provide detailed, field-proven protocols for receptor binding and functional assays to demonstrate this designed inactivity, alongside a representative synthetic workflow.
Introduction: The Paradox of a Protected Agonist
Histamine is a pleiotropic biogenic amine that modulates a vast array of physiological processes through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The development of selective agonists and antagonists for these receptors is a cornerstone of therapeutic intervention for allergies, gastric disorders, and neurological conditions.[2]
N-Boc-histamine (tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate) is a derivative of histamine where a bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group is attached to one of the nitrogen atoms of the imidazole ring.[3] This modification is fundamental to its utility. The imidazole ring of histamine is a key pharmacophore, with its specific tautomeric state and hydrogen-bonding capacity being critical for receptor recognition and activation.[4] By protecting this nitrogen, the electronic properties and steric profile of the imidazole are fundamentally altered, preventing effective binding to histamine receptors.
Thus, the core thesis of this guide is that N-Boc-histamine should not be considered a biologically active ligand, but rather a synthetic intermediate and an indispensable tool for ensuring scientific rigor.
The Causality of Protection: Rationale in Synthetic Chemistry
The primary application of N-Boc-histamine is as a precursor in the multi-step synthesis of novel histamine receptor ligands.[5] The rationale for its use is rooted in the principles of selective chemical modification.
-
Preventing Side Reactions: The imidazole ring of histamine is nucleophilic and can participate in unwanted side reactions. The Boc group "masks" this reactivity.
-
Directing Modification: In many synthetic schemes, the goal is to modify the ethylamine side chain of histamine. Without protection on the imidazole, reagents intended for the primary amine could react unpredictably with the ring. N-Boc-histamine ensures that chemical transformations, such as alkylations or amidations, occur specifically at the desired primary amine.
-
Orthogonal Strategy: The Boc group is stable under many reaction conditions but can be cleanly removed under acidic conditions, a strategy known as orthogonal protection.[6] This allows for complex molecular assembly followed by a final, efficient deprotection step to reveal the active imidazole pharmacophore.[7]
The following diagram illustrates a generalized synthetic workflow utilizing N-Boc-histamine.
Caption: Synthetic workflow using N-Boc-histamine.
Demonstrating Biological Inactivity: A Self-Validating System
To achieve trustworthiness in drug discovery, every assay must include controls that validate its specificity. N-Boc-histamine serves as an ideal negative control in histamine receptor screening campaigns. Its structural similarity to potential active compounds, minus the key binding element, helps differentiate true receptor-mediated effects from non-specific activity or assay artifacts.
Below are protocols and hypothetical data demonstrating how to validate the inert nature of N-Boc-histamine.
Radioligand Competition Binding Assay
This assay directly measures the ability of a compound to bind to the receptor by competing with a known high-affinity radiolabeled ligand. A lack of displacement indicates no significant binding.
Experimental Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human histamine receptor of interest (e.g., HEK293-hH1R).[8] Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
150 µL of membrane homogenate (5-20 µg protein).
-
50 µL of test compound (Histamine or N-Boc-histamine) at concentrations ranging from 1 pM to 100 µM.
-
50 µL of a specific radioligand (e.g., [³H]-mepyramine for H1R) at a concentration near its dissociation constant (Kd).[9]
-
-
Incubation: Incubate the plate for 60-120 minutes at 25°C with gentle agitation to reach equilibrium.[8]
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration onto GF/C filters pre-soaked in polyethyleneimine (PEI). Wash filters 3-4 times with ice-cold wash buffer.[9]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[8]
Hypothetical Data Presentation:
| Compound | Receptor Target | Radioligand | Ki (nM) |
| Histamine | H1R | [³H]-mepyramine | 150 |
| N-Boc-histamine | H1R | [³H]-mepyramine | >100,000 |
| Histamine | H2R | [³H]-tiotidine | 80 |
| N-Boc-histamine | H2R | [³H]-tiotidine | >100,000 |
| Histamine | H3R | [³H]-Nα-methylhistamine | 5 |
| N-Boc-histamine | H3R | [³H]-Nα-methylhistamine | >100,000 |
| Histamine | H4R | [³H]-histamine | 20 |
| N-Boc-histamine | H4R | [³H]-histamine | >100,000 |
The data clearly illustrates that while histamine binds effectively, N-Boc-histamine shows no appreciable affinity for any of the histamine receptors.
Functional Assays: Second Messenger Quantification
Functional assays measure the downstream signaling consequences of receptor activation. For histamine receptors, this involves distinct pathways.
-
H1 Receptor (Gq-coupled): Calcium Mobilization: H1R activation stimulates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[10]
-
H2 Receptor (Gs-coupled): cAMP Accumulation: H2R activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP).
-
H3 & H4 Receptors (Gi-coupled): Inhibition of cAMP: H3R and H4R activation inhibits adenylyl cyclase, decreasing cAMP levels (typically measured as the inhibition of forskolin-stimulated cAMP production).
The following diagrams illustrate these G-protein signaling cascades.
Caption: Signaling pathways of histamine receptors.
A. H1R Calcium Mobilization Protocol:
-
Cell Plating: Seed HEK293 cells expressing hH1R into black, clear-bottom 96-well plates at 40,000-50,000 cells/well and incubate overnight.[11]
-
Dye Loading: Remove culture medium and add 100 µL of a fluorescent calcium indicator solution (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.[11]
-
Compound Addition: Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading (Excitation: 488 nm, Emission: 525 nm).
-
Measurement: Program the instrument to automatically add 25 µL of histamine or N-Boc-histamine (at concentrations from 1 pM to 100 µM) and immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Analysis: Calculate the peak fluorescence response over baseline and plot against log agonist concentration to determine the EC50 value.
B. H2R/H3R/H4R cAMP Assay Protocol (HTRF®):
-
Cell Preparation: Harvest cells expressing the target receptor (H2R, H3R, or H4R) and resuspend in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.[12]
-
Assay Setup:
-
Dispense 5 µL of cells (1,000-10,000 cells/well) into a 384-well low-volume plate.
-
Add 5 µL of test compound (Histamine or N-Boc-histamine). For H3R/H4R assays, also add a constant concentration of forskolin (e.g., 1-10 µM) to stimulate baseline cAMP production.
-
-
Incubation: Incubate for 30 minutes at room temperature.[13]
-
Detection: Add 10 µL of detection reagents (Eu³⁺-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) and incubate for 60 minutes.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 615 nm.
-
Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the response against log agonist concentration to determine EC50 (for H2R) or IC50 (for H3R/H4R).[13]
Hypothetical Functional Data:
| Compound | Receptor Target | Assay Type | Potency (EC50/IC50, nM) |
| Histamine | H1R | Calcium Mobilization | 69[14] |
| N-Boc-histamine | H1R | Calcium Mobilization | No response (>100,000) |
| Histamine | H2R | cAMP Accumulation | ~1,000-2,000 |
| N-Boc-histamine | H2R | cAMP Accumulation | No response (>100,000) |
| Histamine | H3R | cAMP Inhibition | 24 |
| N-Boc-histamine | H3R | cAMP Inhibition | No response (>100,000) |
| Histamine | H4R | cAMP Inhibition | 13 |
| N-Boc-histamine | H4R | cAMP Inhibition | No response (>100,000) |
Protocol: N-Boc Deprotection
After N-Boc-histamine has been used to build a more complex molecule, the final step is to remove the Boc group to yield the active ligand. Acid-catalyzed cleavage is the standard method.
Experimental Protocol:
-
Dissolution: Dissolve the N-Boc protected intermediate (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (5-10 mL).
-
Acid Addition: Add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), typically as a 25-50% solution in DCM.[7]
-
A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).[15]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatile acid.
-
Co-evaporate with a solvent like toluene or methanol several times to ensure complete removal of residual acid.
-
The final product is typically an amine salt (e.g., hydrochloride or trifluoroacetate), which can be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.[7]
-
Conclusion
N-Boc-histamine is a quintessential example of a strategic tool in medicinal chemistry. Its value is derived from its designed biological inactivity, which allows for controlled, selective synthesis of novel compounds targeting the histaminergic system. Furthermore, its use as a negative control is a critical component of a self-validating assay system, ensuring that observed biological effects are specific and reliable. Researchers and drug development professionals should view N-Boc-histamine not as a potential ligand, but as a foundational building block and a benchmark for specificity, integral to the discovery of the next generation of histamine receptor modulators.
References
-
Di Donato, L., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]
-
Walter, R., et al. (1976). Synthesis of histamine analogs. Journal of Pharmaceutical Sciences. Available at: [Link]
-
de Graaf, C., et al. (2017). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]
-
aus der Ohrte, J. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. Available at: [Link]
-
Bio-protocol. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]
-
Zhang, L., et al. (2020). Synthesis of anti-allergic drugs. PMC. Available at: [Link]
-
ResearchGate. (2022). Recovery rate of histamine-induced calcium mobilization upon.... Retrieved from [Link]
-
Sanderson, J., et al. (1995). Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells. PMC. Available at: [Link]
-
van der Velden, W.J.C., et al. (2023). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. PMC. Available at: [Link]
-
GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. Retrieved from [Link]
-
NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]
-
Elz, S., et al. (2017). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. Available at: [Link]
-
Steen, A., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. MDPI. Available at: [Link]
-
Ganellin, C. R., & Parsons, M. E. (2006). Histamine and its receptors. PMC. Available at: [Link]
-
Li, Y., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. Available at: [Link]
-
de Graaf, C., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. PMC. Available at: [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]
-
Zhuang, Y., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. PMC. Available at: [Link]
-
Black, J. W. (1975). Some chemical aspects of histamine H2-receptor antagonists. PubMed. Available at: [Link]
-
van der Goot, H., et al. (1988). Conformational analyses on histamine H2-receptor antagonists. PubMed. Available at: [Link]
Sources
- 1. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Some chemical aspects of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. mdpi.com [mdpi.com]
Unlocking the Potential of tert-Butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate: A Technical Guide to Emerging Research Frontiers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document outlines promising research trajectories for the bifunctional synthetic building block, tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate. This molecule, possessing a histamine-like ethylamine side chain and a strategically protected imidazole core, represents a versatile scaffold for the development of novel chemical entities with significant therapeutic potential. We will explore its application in medicinal chemistry, particularly in the modulation of histamine receptors, its utility in solid-phase synthesis, and its potential as a standalone bioactive agent.
Introduction: A Molecule of Strategic Importance
This compound is a compound distinguished by two key structural features: the imidazole ring, a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities, and a primary amino group attached via an ethyl linker, reminiscent of the endogenous neurotransmitter histamine.[1][2][3] The imidazole nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis that allows for selective reactions at other positions of the molecule and is readily removable under mild acidic conditions.[4][5] This unique combination of a reactive primary amine and a selectively masked imidazole nitrogen makes it a highly valuable intermediate for chemical library synthesis and targeted drug design.
Research Area 1: A Novel Scaffold for Histamine Receptor Modulators
The structural similarity of the unprotected core of this molecule to histamine strongly suggests its potential as a starting point for the development of ligands for histamine receptors (H1R, H2R, H3R, and H4R).[6] The histamine H3 and H4 receptors, in particular, are attractive targets for the treatment of various neurological and inflammatory disorders.[7]
Scientific Rationale
The ethylamine side chain can be readily modified through reactions such as acylation, alkylation, or sulfonylation to explore the structure-activity relationships (SAR) for histamine receptor binding. The Boc-protected imidazole allows for modifications at the primary amine without interference from the imidazole nitrogens. Subsequent deprotection of the imidazole can then yield the final compounds for biological evaluation. This strategy enables the systematic exploration of the chemical space around the histamine pharmacophore.
Experimental Workflow: Synthesis and Screening of a Focused Library
A focused library of derivatives can be synthesized to probe the binding pockets of histamine receptors. The following workflow outlines the key steps from synthesis to initial screening.
Caption: Workflow for solid-phase synthesis using the bifunctional building block.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a solvent such as dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent (e.g., HBTU).
-
Fmoc Deprotection: Remove the Fmoc protecting group with a solution of piperidine in DMF.
-
Building Block Coupling: Dissolve this compound in DMF with a coupling agent and add to the resin. Allow the reaction to proceed to completion.
-
Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group from the imidazole nitrogen.
-
Chain Elongation: Continue adding amino acids to the growing peptide chain as desired.
-
Cleavage and Deprotection: Cleave the final peptidomimetic from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., TFA with scavengers).
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Research Area 3: Intrinsic Biological Activity Evaluation
Given the prevalence of the imidazole scaffold in a wide range of bioactive molecules, it is prudent to investigate the intrinsic biological activity of this compound and its deprotected form. [1][2][3]
Scientific Rationale
Imidazole-containing compounds have been reported to possess antimicrobial, antifungal, and anticancer properties. [1][2][3]The ethylamine side chain may also contribute to these activities. A preliminary screening against a panel of bacterial and fungal strains, as well as cancer cell lines, could reveal novel therapeutic applications for this molecule.
Experimental Workflow: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative technique to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms. [1][2]
Caption: Workflow for antimicrobial susceptibility testing.
-
Preparation of Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (broth only) controls. Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells with no visible growth is plated on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus ATCC 29213 | 64 | 128 |
| E. coli ATCC 25922 | >128 | >128 |
| C. albicans ATCC 90028 | 32 | 64 |
Conclusion
This compound is a strategically designed molecule with considerable untapped potential. Its utility as a scaffold for generating novel histamine receptor modulators, its application as a bifunctional building block in solid-phase synthesis, and the possibility of its own intrinsic biological activity present exciting and viable avenues for further research. The experimental workflows and protocols outlined in this guide provide a solid foundation for initiating these investigations.
References
-
Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses Procedure. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
E. H. A, Kh. Atia, A. J., Al-Marjani, M. F., K., S. A., & AL-Bayti, R. I. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Retrieved from [Link]
-
Ghamari, N., Dastmalchi, S., Zarei, O., & Hamzeh-Mivehroud, M. (n.d.). cAMP accumulation studies in CHO-K1 cells expressing human histamine H3... ResearchGate. Retrieved from [Link]
-
Gündüz, M. G., & Çevik, U. A. (2019). Antioxidant, acetylcholinesterase and butyrylcholinesterase inhibition profiles of histamine Schiff bases. ResearchGate. Retrieved from [Link]
-
Hoonakker, M. E., et al. (2009). The cAMP assay: A functional in vitro alternative to the in vivo Histamine Sensitization test. Vaccine, 27(47), 6594-6599. Retrieved from [Link]
-
Kang, J.-T., Li, Z.-G., Xu, J.-W., & Wei, Y. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2185. Retrieved from [Link]
-
Leurs, R., et al. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489-498. Retrieved from [Link]
-
Li, J., et al. (2020). From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. Nanoscale, 12(4), 2466-2477. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Milligan, G. (2003). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. British Journal of Pharmacology, 140(2), 375-383. Retrieved from [Link]
-
Solid-phase synthesis. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 4-((2R)-2-tert-butoxycarbonylamino-2-carboxy-ethyl)-1H-imidazole-1-carboxylate. Retrieved from [Link]
-
Selvam, C., & Jordan, P. C. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. Current protocols in chemical biology, 6(2), 81-94. Retrieved from [Link]
-
Sun, D., et al. (2015). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert opinion on drug discovery, 10(11), 1227-1239. Retrieved from [Link]
-
Tantry, S. J., et al. (2013). Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide. Bioorganic & medicinal chemistry letters, 23(14), 4044-4047. Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
Wang, X., et al. (2015). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications, 51(84), 15418-15421. Retrieved from [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Zhang, M., et al. (2007). Measuring Calcium Mobilization with Gq-Coupled GPCRs Using the Fluorometric Imaging Plate Reader (FLIPR). In G Protein-Coupled Receptors in Drug Discovery (pp. 115-127). Humana Press. Retrieved from [Link]
-
Zhao, P., & Zheng, X. (2020). Synthesis of anti-allergic drugs. Pharmaceuticals, 13(2), 26. Retrieved from [Link]
- Hashimoto, M., et al. (1986). A convenient synthesis of histamine. Chemistry Letters, 15(6), 893-896.
-
Panula, P., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological reviews, 67(3), 601-655. Retrieved from [Link]
Sources
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Crystallographic Analysis of tert-Butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
Abstract
This technical guide provides a comprehensive framework for the determination of the crystal structure of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate, a key intermediate in medicinal chemistry. Given the paramount importance of three-dimensional molecular architecture in drug design and development, this document serves as an in-depth resource for researchers, scientists, and professionals in the field. The guide delineates a systematic workflow, commencing with the synthesis and purification of the target compound, followed by a detailed exposition of single-crystal growth methodologies. It further elaborates on the principles and practices of single-crystal X-ray diffraction (SCXRD) for data acquisition, and the subsequent processes of structure solution, refinement, and validation. While a definitive crystal structure for the title compound is not publicly available at the time of this writing, this guide furnishes a robust, field-proven protocol to enable its elucidation, leveraging crystallographic data from structurally analogous compounds as a predictive and comparative benchmark.
Introduction: The Significance of Imidazole Moieties and Crystallographic Insight
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their versatile binding properties and metabolic stability. The title compound, this compound, also known as N-Boc-histamine, is a derivative of histamine where the imidazole nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is instrumental in synthetic routes that require selective modification of the ethylamine side chain.
Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline lattice is fundamental to predicting the physicochemical properties of a compound, such as solubility, stability, and bioavailability.[2] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous structural information at the atomic level.[3] This guide is therefore designed to equip researchers with the necessary theoretical and practical knowledge to determine the crystal structure of N-Boc-histamine.
Synthesis and Purification: The Foundation for Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of a pure compound. The following protocol outlines a standard procedure for the N-Boc protection of histamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Histamine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Histamine dihydrochloride is dissolved in water, and the solution is cooled in an ice bath.
-
A solution of (Boc)₂O in a suitable organic solvent (e.g., DCM) is added to the aqueous histamine solution.
-
A base (e.g., TEA or NaOH) is added dropwise to neutralize the hydrochloride salt and facilitate the reaction. The pH should be maintained around 9-10.
-
The reaction mixture is stirred vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification by Recrystallization
For crystallographic studies, the crude product must be meticulously purified. Recrystallization is a highly effective method for this purpose.[4][5]
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For imidazole derivatives, solvents like ethanol, ethyl acetate, or a mixture such as ethanol/water can be effective.[6] A systematic screening of solvents is recommended.
-
Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered through a pre-warmed funnel to remove them.
-
Cooling and Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the formation of large, well-ordered crystals. The flask can then be placed in an ice bath to maximize the yield.[7]
-
Crystal Collection and Washing: The crystals are collected by vacuum filtration. They are then washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
The Art of Crystal Growth: From Purified Compound to Diffractable Specimen
Growing single crystals suitable for SCXRD is often the most challenging step.[8][9] The crystals should ideally be 0.1-0.3 mm in all dimensions and free from defects.[10]
Common Crystallization Techniques
Several techniques can be employed to grow high-quality single crystals:
-
Slow Evaporation: A saturated solution of the compound is prepared in a volatile solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the solute concentration, leading to crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the two solvents slowly mix.
The choice of solvent system is critical and often determined empirically. For imidazole-based compounds, a range of solvents from polar (e.g., alcohols, water) to non-polar (e.g., toluene, hexane) should be screened.[11][12]
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3][13][14]
The SCXRD Workflow
Caption: The experimental workflow for crystal structure determination.
Step-by-Step Data Collection:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[15]
-
Data Acquisition: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[16][17]
From Diffraction Pattern to Molecular Structure: Solution and Refinement
The collected diffraction data contains information about the amplitudes of the scattered X-rays, but the phase information is lost. This is known as the "phase problem."[18]
Structure Solution
For small molecules like N-Boc-histamine, direct methods are typically used to solve the phase problem.[8][13][14] These methods use statistical relationships between the intensities of the reflections to estimate the phases.
Structure Refinement
Once an initial structural model is obtained, it is refined to achieve the best possible fit with the experimental data. This is typically done using least-squares refinement .[9][19][20] In this iterative process, atomic parameters such as coordinates, occupancies, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.
Hypothetical Crystallographic Data and Molecular Structure
While the crystal structure of the title compound is yet to be determined, we can present hypothetical crystallographic data based on the published structure of the closely related tert-butyl 4-formyl-1H-imidazole-1-carboxylate.[21][22][23] This serves as a valuable reference for what researchers might expect.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Hypothetical Value for Title Compound (based on[21]) |
| Chemical Formula | C₁₀H₁₇N₃O₂ |
| Formula Weight | 211.26 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | ~ 6.0 |
| b (Å) | ~ 7.2 |
| c (Å) | ~ 12.2 |
| α (°) | ~ 80 |
| β (°) | ~ 87 |
| γ (°) | ~ 89 |
| Volume (ų) | ~ 515 |
| Z | 2 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Density (calculated) (g/cm³) | ~ 1.36 |
| R-factor (R1) | < 0.05 |
| Weighted R-factor (wR2) | < 0.15 |
| Goodness-of-fit (S) | ~ 1.0 |
Molecular Structure Visualization
Caption: 2D representation of this compound.
Data Validation: Ensuring Structural Integrity
The final step in crystallographic analysis is the validation of the structural model. The data is typically presented in a Crystallographic Information File (CIF). This file should be checked for syntactic correctness and self-consistency using tools like the International Union of Crystallography's (IUCr) checkCIF service.[24][25][26][27] This ensures the quality and reliability of the determined structure before publication or use in further research.
Conclusion
This technical guide has outlined a comprehensive, step-by-step methodology for determining the crystal structure of this compound. By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional architecture of this important molecule. The provided hypothetical data and visualizations, based on a structurally similar compound, offer a practical reference point. Adherence to the principles of rigorous data collection, structure refinement, and validation is paramount for ensuring the scientific integrity of the final crystal structure, which will undoubtedly be a valuable asset in the rational design of novel therapeutic agents.
References
-
Wikipedia. Direct methods (crystallography). [Link]
-
Direct Methods in Crystallography. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Fiveable. Refinement techniques (least squares, maximum likelihood) | Crystallography Class Notes. [Link]
-
Direct Methods Optimised for Solving Crystal Structure by Powder Diffraction Data: Limits, Strategies, and Prospects. [Link]
-
Kang, J. T., Li, Z. G., Xu, J. W., & Wei, Y. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2185. [Link]
-
Recrystallization1. [Link]
-
University of Glasgow. Least-Squares Fitting. [Link]
-
Oxford Academic. Direct methods of crystal-structure determination. [Link]
-
Sayre, D. (1972). On least-squares refinement of the phases of crystallographic structure factors. Acta Crystallographica Section A, 28(3), 210-212. [Link]
-
Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
-
International Union of Crystallography. An Introduction to Direct Methods. The Most Important Phase Relationships and their Application in Solving the Phase Problem. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link]
-
Sussman, J. L., Holbrook, S. R., Church, G. M., & Kim, S. H. (1977). A structure-factor least-squares refinement procedure for macromolecular structures using constrained and restrained parameters. Acta Crystallographica Section A, 33(5), 800-804. [Link]
-
American Chemical Society. CIF Validation. [Link]
-
International Union of Crystallography. checkCIF. [Link]
-
Chemical Crystallography, University of Glasgow. CRYSTALS Manual. [Link]
-
University of California, Davis. Recrystallization and Crystallization. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
PubMed. tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. [Link]
-
ResearchGate. tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. [Link]
-
Carleton College. Single-crystal X-ray Diffraction. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
International Union of Crystallography. checkCIF FAQ. [Link]
-
Editorial Manager. Configure checkCIF. [Link]
-
The Cambridge Crystallographic Data Centre. Advice and tools for creating / editing a valid CIF file. [Link]
-
The Biochemist. A beginner's guide to X-ray data processing. [Link]
-
Amanote Research. (PDF) Tert-Butyl 4-Formyl-1h-Imidazole-1-Carboxylate. [Link]
-
Wang, D., Chen, J., & Chen, L. (2020). Synthesis of anti-allergic drugs. RSC medicinal chemistry, 11(2), 168-180. [Link]
-
Bua, O., & Supuran, C. T. (2001). Carbonic anhydrase activators: synthesis of high affinity isozymes I, II and IV activators, derivatives of 4-(4-tosylureido-amino acyl)ethyl-1H-imidazole (histamine derivatives). Bioorganic & medicinal chemistry letters, 11(15), 2031-2035. [Link]
- Google Patents.
-
PubMed. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. [Link]
-
YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]
-
Nem, N., & Virovets, A. V. (2018). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Crystals, 8(11), 415. [Link]
-
Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. [Link]
-
ResearchGate. (PDF) Solvent Systems for Crystallization and Polymorph Selection. [Link]
-
Stabilizing histamine release in gut mast cells mitigates peripheral and central inflammation after stroke. [Link]
-
Eriks, J. C., van der Goot, H., Sterk, G. J., & Timmerman, H. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of medicinal chemistry, 35(17), 3239-3246. [Link]
-
Rupa Health. Functional Medicine Histamine Intolerance Support Protocol. [Link]
-
Guideline on management of suspected adverse reactions to ingested histamine. [Link]
-
Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. [Link]
Sources
- 1. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct methods (crystallography) - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. geo.umass.edu [geo.umass.edu]
- 17. portlandpress.com [portlandpress.com]
- 18. cryst.iphy.ac.cn [cryst.iphy.ac.cn]
- 19. Least-Squares Fitting [pd.chem.ucl.ac.uk]
- 20. arep.med.harvard.edu [arep.med.harvard.edu]
- 21. tert-Butyl 4-formyl-1H-imidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tert-Butyl 4-formyl-1H-imidazole-1-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. CheckCIF [checkcif.iucr.org]
- 26. journals.iucr.org [journals.iucr.org]
- 27. Advice and tools for creating / editing a valid CIF file : CCDC Home [support.ccdc.cam.ac.uk]
Methodological & Application
Mastering the Synthesis and Application of a Key Histamine Building Block: Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
Introduction: The Strategic Importance of Orthogonal Histamine Protection
In the landscape of medicinal chemistry and drug development, the histamine scaffold is a recurring motif of significant biological importance. Histamine and its derivatives are pivotal in modulating a variety of physiological responses through their interaction with histamine receptors (H1, H2, H3, and H4).[1] Consequently, the synthesis of novel histamine-related compounds as potential therapeutics is a major focus of research. However, the histamine molecule presents a synthetic challenge due to the presence of two nucleophilic nitrogen atoms: a primary aliphatic amine on the ethyl side chain and the imidazole ring nitrogens.
To achieve regioselective functionalization and construct complex molecules, a robust protecting group strategy is paramount. This guide provides a detailed protocol for the synthesis and application of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate, a versatile building block where the imidazole nitrogen is selectively protected with a tert-butoxycarbonyl (Boc) group, leaving the primary amine on the side chain available for further modification. The use of the Boc group is advantageous due to its general stability across a range of non-acidic reaction conditions and its facile removal under mild acidic conditions, allowing for orthogonal deprotection strategies.[2]
This document will elucidate the synthesis of this key intermediate from histamine, provide detailed protocols for its subsequent use in N-acylation and N-alkylation reactions, and discuss the strategies for selective deprotection.
Physicochemical Properties and Handling
A foundational understanding of the physical and chemical properties of this compound is essential for its successful application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 186700-06-1 | [3] |
| Molecular Formula | C10H17N3O2 | [3] |
| Molecular Weight | 211.26 g/mol | [3] |
| Appearance | Not specified, likely an oil or low-melting solid | |
| Boiling Point | 334.9±34.0 °C (Predicted) | [3] |
| Density | 1.14±0.1 g/cm3 (Predicted) | [3] |
| pKa | 9.08±0.10 (Predicted for the primary amine) | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |
Expert Insight: The predicted pKa of the primary amine is crucial. It indicates that under basic conditions used for subsequent reactions like acylation or alkylation, the amine will be sufficiently deprotonated and nucleophilic. The compound's sensitivity suggests that storage under an inert atmosphere is critical to prevent degradation.
Synthesis of this compound
The synthesis of the title compound from histamine requires the selective protection of the imidazole nitrogen over the more nucleophilic side-chain primary amine. This can be achieved by carefully controlling the reaction conditions. The following protocol is a representative procedure based on established methods for N-Boc protection of imidazoles.[4][5]
Caption: Synthetic workflow for N(im)-Boc protection of histamine.
Experimental Protocol: Selective N(im)-Boc Protection of Histamine
Materials:
-
Histamine dihydrochloride
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
-
Free-basing of Histamine: To a solution of histamine dihydrochloride (1.0 eq) in water, add a solution of NaOH (2.2 eq) at 0 °C. Extract the aqueous layer with dichloromethane (3 x volumes). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield histamine free base.
-
Causality: Histamine is often supplied as its hydrochloride salt. The free base is required for the subsequent reaction as the protonated amine is not nucleophilic.
-
-
N-Boc Protection: Dissolve the histamine free base (1.0 eq) in anhydrous dichloromethane. Add triethylamine (1.1 eq) and cool the solution to 0 °C. Add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise over 30 minutes.
-
Expertise: The use of a slight excess of triethylamine helps to scavenge any residual HCl and ensures the imidazole nitrogen is sufficiently nucleophilic. The slow addition of (Boc)₂O at low temperature helps to favor the mono-protection on the less nucleophilic imidazole nitrogen.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of EtOAc/MeOH/NH₄OH (e.g., 8:1:0.1).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Applications in Synthesis: Functionalization of the Side-Chain Amine
With the imidazole nitrogen protected, the primary amine of the ethyl side chain is now available for a variety of synthetic transformations. This section details protocols for N-acylation and N-alkylation.
Caption: Synthetic routes for the functionalization of the primary amine.
Protocol 1: N-Acylation of the Side-Chain Amine
This protocol is applicable for the synthesis of amide derivatives, which are common in many biologically active molecules, including HIV inhibitors.[3]
Materials:
-
This compound
-
Acyl chloride or acid anhydride (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the base (1.2 eq) in the anhydrous solvent. Cool the solution to 0 °C.
-
Addition of Acylating Agent: Add the acyl chloride or acid anhydride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the product with an organic solvent, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Protocol 2: N-Alkylation of the Side-Chain Amine
N-alkylation introduces alkyl substituents on the side-chain amine, a common strategy in the development of histamine receptor antagonists.[6]
Materials:
-
This compound
-
Alkyl halide (bromide or iodide preferred) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in the anhydrous solvent, add the base (2.0 eq) and the alkyl halide (1.1 eq).
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Trustworthiness: The choice of a non-nucleophilic, polar aprotic solvent like DMF or MeCN is crucial to facilitate the SN2 reaction while solubilizing the carbonate base.
-
-
Workup and Purification: Cool the reaction mixture to room temperature and quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Deprotection Strategies: Unveiling the Histamine Core
The final step in many synthetic sequences is the removal of the protecting groups. The orthogonality of the Boc group on the imidazole and a potentially different protecting group on the side-chain amine allows for selective deprotection.
Deprotection of the N(im)-Boc Group
The N(im)-Boc group is labile to acidic conditions.
Protocol: Acid-Catalyzed Deprotection
-
Reaction: Dissolve the N(im)-Boc protected compound in a suitable solvent such as dichloromethane, dioxane, or methanol.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10-50% in DCM) or 4M HCl in dioxane.
-
Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Remove the solvent and excess acid under reduced pressure to yield the deprotected imidazole as its corresponding salt.
Comparative Deprotection Conditions
| Reagent | Solvent | Temperature | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 h | Common and effective, but TFA is corrosive. |
| 4M HCl | Dioxane | Room Temperature | 1-4 h | Provides the hydrochloride salt directly. |
| Acetyl chloride | Methanol | Room Temperature | 1-4 h | Generates HCl in situ. |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of histamine derivatives. The protocols detailed in this guide provide a robust framework for the synthesis of this building block and its subsequent functionalization. The strategic use of the N(im)-Boc protecting group enables regioselective reactions on the side-chain amine, opening avenues for the creation of novel compounds with potential therapeutic applications in allergy, inflammation, and neurological disorders. The principles of orthogonal protection and deprotection are key to the successful application of this and related synthetic intermediates in complex molecule synthesis.
References
- The new biology of histamine receptors. PubMed.
- Molecular Regulation of Histamine Synthesis. PubMed Central.
- Synthesis of potent non-imidazole histamine H3-receptor antagonists. PubMed.
- The Role of tert-Butyl 1H-imidazole-1-carboxylate in Modern Organic Synthesis: A Technical Guide. Benchchem.
- Synthesis and SAR of novel histamine H3 receptor antagonists. PubMed.
- Synthesis of novel histamine H4 receptor antagonists. PubMed.
- Effect of Reductive Alkylation of D-lysine in Position 6 on the Histamine-Releasing Activity of Luteinizing Hormone-Releasing Hormone Antagonists. PubMed.
- Synthesis of potent non-imidazole histamine H3-receptor antagonists. PubMed.
- N-Boc HistaMine CAS#: 186700-06-1. ChemicalBook.
- An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 1H-imidazole-1-carboxyl
- The Role of tert-Butyl 1H-imidazole-1-carboxylate in Modern Organic Synthesis: A Technical Guide. Benchchem.
- Preparation of N(??)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel | Request PDF.
Sources
- 1. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Boc HistaMine CAS#: 186700-06-1 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of N-Boc-Histamine in the Development of Ligands for Histamine Receptor Binding Assays
This guide provides an in-depth exploration of the role of N-tert-butyloxycarbonyl-histamine (Boc-histamine) in the field of histamine receptor research. Contrary to a direct application as a binding assay ligand, Boc-histamine serves a more fundamental and enabling role as a key chemical intermediate. Its use is a cornerstone in the synthesis of sophisticated and selective ligands required to probe the complex pharmacology of the four histamine receptor subtypes (H1, H2, H3, and H4). This document will elucidate the rationale behind using Boc-protection in ligand design and provide detailed protocols for using the resulting novel ligands in receptor binding assays.
Part 1: The Core Principle: Why N-Boc-Histamine is a Critical Synthetic Tool
Histamine is a small, highly functionalized molecule. The primary ethylamine side chain and the two nitrogen atoms within the imidazole ring are all chemically reactive. When medicinal chemists aim to create more complex and selective analogs of histamine—for instance, to develop a drug that targets only the H3 receptor without activating H1 or H2—they often need to perform chemical reactions on one part of the histamine molecule while leaving the others untouched.
This is where protecting group chemistry becomes indispensable. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for one of the amine functionalities of histamine. By temporarily "capping" a reactive nitrogen, chemists can direct subsequent chemical modifications to other parts of the molecule. Following these modifications, the Boc group can be cleanly removed under specific conditions, often using acids like trifluoroacetic acid (TFA), to yield the final, desired compound.
N-Boc-histamine is a widely used intermediate in the synthesis of novel quinolinone derivatives that act as HIV inhibitors.[1] The use of a Boc protecting group allows for controlled, stepwise synthesis of complex molecules that can then be tested for their binding affinity and functional activity at histamine receptors.
Generalized Synthetic Workflow
The diagram below illustrates the strategic position of Boc-histamine in a typical synthetic route for creating a novel histamine receptor ligand.
Part 2: Histamine Receptor Subtypes and Their Signaling Cascades
To understand the significance of developing subtype-selective ligands, it is crucial to appreciate the distinct signaling pathways activated by each histamine receptor. All four are G protein-coupled receptors (GPCRs), a large family of proteins that translate extracellular signals into intracellular responses.[2][3]
H1 Receptor Signaling
The H1 receptor is primarily coupled to Gq/11 proteins.[4][5] Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to downstream cellular effects like smooth muscle contraction and increased vascular permeability.[4][5]
H2 Receptor Signaling
The H2 receptor couples to Gs proteins.[] Agonist binding stimulates adenylyl cyclase (AC), which converts ATP into cyclic AMP (cAMP).[] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, most notably leading to the secretion of gastric acid in the stomach's parietal cells.[3][]
H3 and H4 Receptor Signaling
Both H3 and H4 receptors primarily couple to Gi/o proteins.[7] This G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7] This inhibitory action is crucial for the H3 receptor's role as a presynaptic autoreceptor in the central nervous system, where it modulates the release of histamine and other neurotransmitters.[3][8] The H4 receptor, predominantly found on immune cells, uses this pathway to mediate processes like chemotaxis and cytokine release.[2][7]
Part 3: Protocol for Competitive Radioligand Binding Assays
Once a novel ligand has been synthesized (potentially using Boc-histamine as an intermediate), its affinity for the target receptor must be quantified. The competitive radioligand binding assay remains a gold standard for this purpose due to its robustness and sensitivity.[8] This protocol provides a general framework adaptable to all four histamine receptor subtypes.
Principle
This assay measures the ability of an unlabeled test compound (the "competitor," i.e., the newly synthesized ligand) to displace a radiolabeled ligand (the "radioligand") of known affinity from the receptor. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), one can calculate the equilibrium dissociation constant (Ki) for the test compound, which is a measure of its binding affinity.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably or transiently expressing the human histamine receptor subtype of interest (H1, H2, H3, or H4).
-
Radioligand: A tritiated ([³H]) ligand specific for the receptor subtype.
-
Test Compound: The unlabeled, newly synthesized ligand.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to define non-specific binding.
-
Assay Buffer: The composition is critical and may vary slightly by receptor subtype.
-
Wash Buffer: Ice-cold buffer, often the same as the assay buffer.
-
Filtration Apparatus: A cell harvester (e.g., Brandel, PerkinElmer) with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands.
-
Scintillation Counter and Scintillation Fluid .
Key Assay Parameters
| Parameter | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| Cell Source | HEK293-H1R | CHO-H2R, HEK293-H2R | HEK293-H3R, CHO-H3R | HEK293-H4R, SK-N-MC |
| Radioligand | [³H]Mepyramine[9] | [³H]Tiotidine[] | [³H]Nα-methylhistamine[10] | [³H]Histamine[11], [³H]JNJ7777120 |
| Non-specific | Mianserin (10 µM)[9] | Tiotidine (100 µM) | Clobenpropit (10 µM)[10] | JNJ7777120 (10 µM)[11] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 | 50 mM Tris-HCl, 2.5 mM MgCl₂, pH 7.4 |
This table provides representative examples; specific concentrations and reagents should be optimized for each experimental system.
Step-by-Step Experimental Protocol
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to high density.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store aliquots at -80°C.
-
-
Assay Setup (96-well format):
-
On the day of the experiment, thaw the membrane aliquot and dilute to the desired concentration (typically 5-50 µg protein per well, to be optimized) in ice-cold assay buffer.
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value (e.g., 1-5 nM for [³H]Mepyramine).
-
In a 96-well plate, add the following components in triplicate for each condition:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.
-
Non-specific Binding (NSB): 50 µL Non-specific Control Ligand (high concentration) + 50 µL Radioligand + 100 µL Membrane Suspension.
-
Competition Binding: 50 µL Test Compound (at each dilution) + 50 µL Radioligand + 100 µL Membrane Suspension.
-
-
-
Incubation:
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.
-
Immediately wash each well with 3-4 volumes of ice-cold wash buffer to separate bound from free radioligand.
-
-
Counting and Data Analysis:
-
Dry the filter mat completely.
-
Place the filters into scintillation vials or a compatible plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) in software like GraphPad Prism to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
N-Boc-histamine is a pivotal, yet often unseen, player in the development of novel therapeutics and research tools for the histamine receptor family. While not used directly in binding assays, its role as a protected intermediate is critical for the chemical synthesis of highly specific agonists and antagonists. By enabling precise molecular modifications, the use of Boc-histamine facilitates the creation of ligands that can selectively target individual histamine receptor subtypes. The subsequent characterization of these ligands using robust methods, such as the competitive radioligand binding assay detailed here, allows researchers to unravel the intricate roles of histamine in health and disease, paving the way for the next generation of medicines.
References
-
Creative Biolabs. Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. (2024). [Online] Available at: [Link]
-
Wikipedia. Histamine receptor. [Online] Available at: [Link]
-
MDPI. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). [Online] Available at: [Link]
-
ACS Publications. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
American Society for Pharmacology and Experimental Therapeutics. Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology. [Online] Available at: [Link]
-
NIH. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences. [Online] Available at: [Link]
-
ACS Publications. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. [Online] Available at: [Link]
-
PubMed. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics. [Online] Available at: [Link]
-
NIH. Biochemistry, Histamine. StatPearls. [Online] Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Online] Available at: [Link]
-
bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). [Online] Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Online] Available at: [Link]
-
ResearchGate. Competition binding for the histamine H1 receptor by [³H]mepyramine and... [Online] Available at: [Link]
-
PubMed. Histamine receptors, agonists, and antagonists in health and disease. Handbook of Clinical Neurology. [Online] Available at: [Link]
-
NIH. Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Online] Available at: [Link]
-
PubMed. Synthesis and binding assays of H3-receptor ligands. European Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
PubMed. Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. Combinatorial Chemistry & High Throughput Screening. [Online] Available at: [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Online] Available at: [Link]
-
NIH. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
NIH. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
NIH. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. [Online] Available at: [Link]
Sources
- 1. The Importance of Ligand-Receptor Conformational Pairs in Stabilization: Spotlight on the N/OFQ G Protein-Coupled Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and evaluation of an 18F-labeled positron emission tomography (PET) radioligand for brain histamine subtype-3 receptors based on a nonimidazole 2-aminoethylbenzofuran chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine receptors, agonists, and antagonists in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive detection of histamine using fluorescently labeled oxido-reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Histamine H3 Receptor Ligand Discovery: Application Notes for Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
Introduction: The Therapeutic Promise of Modulating the Histamine H3 Receptor
The histamine H3 receptor (H3R), a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS), plays a crucial role in regulating the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. This neuromodulatory function positions the H3R as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders. The development of potent and selective H3R ligands, particularly antagonists and inverse agonists, has garnered significant interest for their potential in treating conditions such as narcolepsy, Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[1]
At the heart of synthesizing many of these promising H3R ligands lies a critical building block: tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate . The strategic introduction of the tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen serves a dual purpose: it deactivates the otherwise reactive imidazole ring towards certain electrophiles and allows for selective functionalization of the primary amino group. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of this pivotal intermediate.
Strategic Overview: A Tale of Two Moieties
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups: the Boc-protected imidazole and the primary ethylamine side chain. The Boc group can be selectively removed under acidic conditions, while the primary amine is readily available for a variety of coupling reactions. This differential reactivity is the cornerstone of its application in the multi-step synthesis of complex H3R ligands.
Caption: Synthetic workflow from histamine to a final H3 receptor ligand.
Part 1: Synthesis of this compound
The synthesis of the title intermediate is achieved through the selective N-Boc protection of the imidazole ring of histamine. While both the primary amine and the imidazole nitrogens are nucleophilic, reaction conditions can be optimized to favor protection at the imidazole nitrogen.
Protocol 1: Synthesis from Histamine
This protocol details the direct Boc-protection of commercially available histamine.
Materials:
-
Histamine dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Histamine Free Base: To a stirred solution of histamine dihydrochloride (1.0 eq) in water, add a saturated aqueous solution of NaHCO₃ until the pH of the solution reaches 8-9. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield histamine free base as an oil.
-
Boc Protection: Dissolve the histamine free base (1.0 eq) in methanol. To this solution, add triethylamine (1.0 eq). Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.[2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Evaporate the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in petroleum ether) to afford this compound as a pure product.[2]
Table 1: Typical Reaction Parameters and Expected Yield
| Parameter | Value |
| Starting Material | Histamine Dihydrochloride |
| Key Reagents | (Boc)₂O, Et₃N |
| Solvent | Methanol |
| Reaction Time | 12-16 hours |
| Purification | Silica Gel Chromatography |
| Expected Yield | 60-75% |
Part 2: Characterization of the Intermediate
Thorough characterization is essential to confirm the structure and purity of the synthesized intermediate before its use in subsequent steps.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.6 ppm), the ethyl side chain protons (two triplets), and the imidazole ring protons.
-
¹³C NMR: The carbon NMR will display signals corresponding to the tert-butyl group, the ethyl side chain, and the imidazole ring carbons.
2. Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) should show the protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (C₁₀H₁₇N₃O₂ = 211.26 g/mol ).[3][4]
Part 3: Application in the Synthesis of a Representative H3 Receptor Ligand
This section provides a generalized protocol for the utilization of this compound in the synthesis of a hypothetical H3 receptor antagonist. The core of this application is the alkylation of the primary amine.
Caption: General scheme for the synthesis of an H3 receptor ligand.
Protocol 2: N-Alkylation and Deprotection
Materials:
-
This compound
-
Alkyl halide (R-X) or other suitable electrophile
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Alkylation: To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq). Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-alkylated intermediate.
-
Boc Deprotection: Dissolve the purified N-alkylated intermediate in dichloromethane. Add an excess of trifluoroacetic acid or a solution of HCl in dioxane dropwise at 0 °C. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).[5]
-
Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the final H3 receptor ligand as its corresponding salt. The solid can be collected by filtration and dried under vacuum.
Table 2: Representative Reaction Conditions for Ligand Synthesis
| Step | Key Reagents | Solvent | Typical Conditions |
| N-Alkylation | R-X, K₂CO₃ | DMF | 60-80 °C, 4-12 h |
| Boc Deprotection | TFA or HCl in dioxane | DCM | 0 °C to RT, 1-3 h |
Conclusion and Future Perspectives
This compound is an indispensable intermediate in the medicinal chemist's toolbox for the construction of novel H3 receptor ligands. The protocols outlined in this application note provide a robust and reproducible framework for its synthesis and subsequent elaboration. The versatility of this building block allows for the systematic exploration of the chemical space around the histamine pharmacophore, paving the way for the discovery of next-generation therapeutics targeting the H3 receptor. Further derivatization of the imidazole ring post-deprotection can also be explored to fine-tune the pharmacological properties of the final compounds.
References
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124.
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. [Link]
- Chiaramonte, N., et al. (2022).
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Journal of Chemical Society of Nigeria. (2025). SYNTHESIS AND CHARACTERIZATION OF 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H- imidazol-3-yl)ethyl)imino)methyl)phenol FROM. [Link]
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124.
- Metobo, S. E., et al. (2006). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5529-o5530.
- Zhang, Y., et al. (2020). Synthesis of anti-allergic drugs. Frontiers in Chemistry, 8, 87.
- Stark, H., et al. (2001). Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. International Journal of Pharmaceutics, 218(1-2), 1-13.
- Itoh, Y., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8430-8433.
- Supporting Information. (n.d.).
- Panula, P., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601-655.
Sources
- 1. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. N-Boc HistaMine CAS#: 186700-06-1 [amp.chemicalbook.com]
- 5. New Histamine-Related Five-Membered N-Heterocycle Derivatives as Carbonic Anhydrase I Activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Boc Deprotection of Imidazole Carboxylates
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of nitrogen protection strategy in modern organic synthesis, prized for its stability and predictable cleavage under acidic conditions.[1][2] For nitrogen-rich heterocycles like imidazole, which are prevalent in pharmaceuticals and bioactive molecules, the Boc group provides essential modulation of reactivity. This guide offers an in-depth exploration of the experimental procedures for the acidic cleavage of the Boc group from imidazole carboxylate derivatives. We will dissect the underlying mechanism, compare common acidic protocols, provide detailed, step-by-step experimental workflows, and address critical troubleshooting and safety considerations to empower researchers in medicinal chemistry and drug development.
Introduction: The Role of Boc in Imidazole Chemistry
The imidazole nucleus is a fundamental scaffold in a vast array of biologically active compounds. During complex synthetic routes, protection of the imidazole nitrogen is often necessary to prevent unwanted side reactions. The Boc group serves as an excellent choice due to its robustness against many nucleophilic and basic reagents and its clean, acid-labile removal.[1][2] The deprotection step, while conceptually simple, requires careful selection of reagents and conditions to ensure high yield and purity, especially when other acid-sensitive functional groups are present in the molecule. This note will focus on the most reliable and widely adopted methods for this transformation.
The Mechanism of Acid-Catalyzed Boc Deprotection
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting unexpected outcomes. The cleavage of the Boc group is an acid-catalyzed elimination process that proceeds in three primary steps.[3][4]
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), protonates the carbonyl oxygen of the Boc group. This initial step activates the group, making it highly susceptible to cleavage.[3][4][5]
-
Carbocation Formation: The protonated intermediate becomes unstable and collapses. This fragmentation results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate attached to the imidazole ring.[3][6][7]
-
Decarboxylation & Protonation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine of the imidazole.[3][4] In the acidic medium, the newly liberated imidazole nitrogen is immediately protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[3][5]
This process is efficient and driven by the formation of stable, gaseous byproducts (isobutylene from the carbocation and CO₂), which shifts the reaction equilibrium towards the deprotected product.
Sources
Application Notes and Protocols: A Guide to the Strategic Use of tert-Butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate in Peptide and Peptidomimetic Synthesis
Introduction: The Significance of the Histamine Moiety in Bioactive Molecules
Histamine, a biogenic amine derived from the decarboxylation of the amino acid histidine, is a pivotal signaling molecule in a vast array of physiological and pathophysiological processes.[1] Its roles as a mediator of allergic and inflammatory responses, a neurotransmitter, and a regulator of gastric acid secretion are well-established. Consequently, the incorporation of the histamine pharmacophore into peptides and small molecules is a frequently employed strategy in drug discovery and chemical biology to modulate the activity of histamine receptors and to develop novel therapeutic agents.[2] Peptides containing a histamine moiety, such as carcinine (β-alanylhistamine), have demonstrated significant antioxidant and physiological activities.[3][4][5]
However, the direct use of unprotected histamine in chemical synthesis is fraught with challenges. The primary aliphatic amine of the ethylamine side chain and the nucleophilic imidazole ring can lead to a multitude of side reactions, complicating purification and significantly reducing yields. To overcome these obstacles, the use of a protected form of histamine is essential. This guide provides a comprehensive overview and detailed protocols for the application of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate , a key building block for the controlled introduction of the histamine moiety in synthetic chemistry.
The Strategic Advantage of this compound
This compound, hereafter referred to as N(im)-Boc-histamine, offers a strategic solution to the challenges of incorporating histamine into target molecules. In this reagent, the imidazole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, while the primary amine of the ethylamine side chain remains free for coupling reactions.
The N(im)-Boc group serves two critical functions:
-
Prevention of Side Reactions: It effectively masks the nucleophilicity of the imidazole ring, preventing undesired alkylation or acylation during synthesis.
-
Facilitation of Purification: The protected intermediate is generally more soluble in organic solvents and less prone to non-specific interactions, simplifying chromatographic purification.
This strategic protection allows for the chemoselective coupling of the primary amine to a carboxylic acid, for instance, the C-terminus of a growing peptide chain, without interference from the imidazole ring.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of N(im)-Boc-histamine is crucial for its effective use and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [6] |
| Molecular Weight | 211.26 g/mol | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as DMF, DCM, and alcohols. | |
| Storage | Store under an inert atmosphere at 2-8 °C to prevent degradation. | [6] |
Synthesis of N(im)-Boc-Histamine
The preparation of N(im)-Boc-histamine is typically achieved through the reaction of histamine with di-tert-butyl dicarbonate ((Boc)₂O) under controlled conditions to favor mono-protection on the imidazole ring.
Figure 1: General workflow for the synthesis of N(im)-Boc-histamine.
A detailed experimental protocol for the synthesis is provided in the "Protocols" section of this guide.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of N(im)-Boc-histamine is in solid-phase peptide synthesis (SPPS) to introduce a C-terminal or internal histamine moiety. The following sections outline the key steps and considerations for its use in a standard Boc-SPPS workflow.
Stability of the N(im)-Boc Group
A critical consideration in Boc-SPPS is the stability of side-chain protecting groups to the repeated treatments with trifluoroacetic acid (TFA) required to deprotect the Nα-Boc group at each cycle. The N(im)-Boc group on a histidine residue is known to be labile to strong acids. While it offers sufficient stability for Fmoc-based SPPS, its use in Boc-SPPS requires careful optimization to prevent premature deprotection. The stability of the N(im)-Boc group is generally lower than that of benzyl-based side-chain protecting groups commonly used in Boc-SPPS. Therefore, milder TFA concentrations or shorter deprotection times may be necessary.
Protocol for Coupling N(im)-Boc-Histamine to a Resin-Bound Peptide
This protocol describes the coupling of N(im)-Boc-histamine to the free N-terminus of a peptide chain assembled on a solid support.
Figure 2: Workflow for coupling N(im)-Boc-histamine in SPPS.
Materials:
-
Resin-bound peptide with a free N-terminus
-
N(im)-Boc-histamine (3 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents) or equivalent coupling activators like HBTU/HATU
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Pre-activation of N(im)-Boc-Histamine: In a separate vessel, dissolve N(im)-Boc-histamine, DIC, and HOBt in a minimal amount of DMF. Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated N(im)-Boc-histamine solution to the swollen resin. Add DIEA to the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x) to remove any unreacted reagents and byproducts.
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 2-5.
Final Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. The N(im)-Boc group is acid-labile and will be cleaved under the strong acidic conditions typically used for final cleavage in Boc-SPPS.
Cleavage Cocktail:
A standard cleavage cocktail for peptides containing sensitive residues can be used. A common formulation is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Protocol:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two to three times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide under vacuum.
Figure 3: General workflow for the final cleavage and deprotection step.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance or peptide aggregation. | Perform a double coupling. Consider using a stronger activating agent like HATU. |
| Low final peptide yield | Premature cleavage of the N(im)-Boc group during TFA deprotection steps. | Reduce the TFA concentration or the deprotection time for the Nα-Boc group removal. |
| Side products observed in final peptide | Incomplete removal of the N(im)-Boc group. | Increase the cleavage time or use a stronger acid cocktail. |
Conclusion
This compound is a valuable and versatile building block for the strategic incorporation of the histamine moiety into peptides and other synthetic molecules. Its N(im)-Boc protecting group effectively prevents side reactions and facilitates purification, enabling the controlled and efficient synthesis of histamine-containing compounds. By following the detailed protocols and considering the key aspects of its stability and reactivity outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize this reagent to advance their synthetic endeavors.
References
- Aldini, G., et al. (2005). Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling.
- Brotman, L. A., et al. (1990). Existence of carcinine, a histamine-related compound, in mammalian tissues. Biochemical pharmacology, 39(3), 541-546.
- Flancbaum, L., et al. (1990). The metabolism of carcinine (beta-alanylhistamine) in vivo. Agents and actions, 30(3-4), 219-222.
-
Gallagher, T. F., & Carpenter, F. H. (1994). l-carnosine (β-alanyl-l-histidine) and carcinine (β-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities. Biochemical Journal, 304(2), 509-516. [Link]
- Guzman, F., et al. (2007). Chemical and enzymatic synthesis of peptides. Protein and peptide letters, 14(9), 898-907.
- Kimmerlin, T., & Seebach, D. (2005). ‘100 years of peptide synthesis’: ligation methods for peptide and protein synthesis with applications to β-peptide assembly. Journal of peptide research, 65(1), 229-260.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Nagai, K., et al. (1989). Existence of carcinine, a histamine-related compound, in mammalian tissues.
-
Reynoso-Soto, E. A., & Rivero, I. A. (2011). Synthesis of Peptides Histamine H2 Receptors in Solid-Phase Assisted by Microwave. Journal of the Mexican Chemical Society, 54(3), 160-164. [Link]
- Saras, U., et al. (2008). Identification of amino acids involved in histamine potentiation of GABAA receptors. Frontiers in molecular neuroscience, 1, 3.
-
Wikipedia. (2024). Histamine. In Wikipedia. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(3), 247-261.
-
Brown, T., & Jones, W. (2021). Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation. Foods, 10(7), 1597. [Link]
- Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180-193.
- Arkivoc. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Arkivoc, 2005(14), 20-28.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Sławiński, J., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of peptide science, 24(8-9), e3091.
- Reddy, C. R., & Kamal, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis, 2001(04), 550-552.
- Chaskar, A. C., et al. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society, 53(5), 562-566.
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
- Miller, P. S., & Aricescu, A. R. (2014). Crystal structure of a human GABAA receptor.
- Chen, Z., et al. (2004). Pharmacological effects of carcinine on histaminergic neurons in the brain. British journal of pharmacology, 143(6), 743-749.
- White, M. V. (1990). The role of histamine in allergic diseases. The Journal of allergy and clinical immunology, 86(4 Pt 2), 599-605.
Sources
- 1. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Peptides Histamine H2 Receptors in Solid-Phase Assisted by Microwave | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the HPLC Purification of N-Boc Protected Amines
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of amine-containing active pharmaceutical ingredients (APIs).[1][2] Its widespread use stems from its ability to reliably protect primary and secondary amines and its relative stability to a range of reaction conditions.[3] However, the successful synthesis of N-Boc protected amines is only half the battle; obtaining the desired compound in high purity is paramount for subsequent synthetic steps and for ensuring the quality and safety of the final product.[4]
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, has emerged as the gold standard for the purification of N-Boc protected compounds, offering high resolution and quantitative accuracy.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, method development, and practical execution of HPLC purification for N-Boc protected amines. We will delve into the causality behind experimental choices, provide detailed protocols, and offer troubleshooting guidance to ensure robust and reproducible purifications.
The Science of Separating N-Boc Protected Amines
The successful HPLC purification of N-Boc protected amines hinges on a thorough understanding of the interactions between the analyte, the stationary phase, and the mobile phase.
The Stationary Phase: More Than Just a Hydrophobic Scaffold
Reversed-phase HPLC separates molecules based on their hydrophobicity, with more non-polar compounds having a stronger affinity for the non-polar stationary phase and thus eluting later.[6] The introduction of the bulky, non-polar Boc group significantly increases the hydrophobicity of an amine, making reversed-phase chromatography an ideal purification technique.
The most common stationary phase for this application is silica gel that has been chemically modified with C18 (octadecyl) alkyl chains.[4] However, a critical challenge arises from the inherent nature of the underlying silica. The surface of silica contains acidic silanol groups (Si-OH).[7][8] At mobile phase pH values above approximately 3.5, these silanol groups can become deprotonated and negatively charged.[9] If the amine being purified is not fully protected or if there are residual unreacted starting materials, the positively charged (protonated) amine can engage in secondary ionic interactions with these negatively charged silanols.[8][10] This leads to a common and frustrating problem in chromatography: peak tailing .[7][8][11]
To mitigate this, the use of end-capped or base-deactivated columns is highly recommended.[7][8] End-capping involves treating the silica surface with a small silylating reagent to block a significant portion of the residual silanol groups.[8] Base-deactivated columns are specifically designed to minimize these undesirable secondary interactions, resulting in improved peak shape and resolution for basic compounds like amines.[7]
The Mobile Phase: A Balancing Act of Polarity, pH, and Boc Group Stability
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile (ACN) or methanol (MeOH).[6] The separation is achieved by gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), which progressively weakens the hydrophobic interactions between the analytes and the stationary phase, allowing them to elute from the column.[5]
For N-Boc protected amines, the composition of the mobile phase is not just about achieving separation; it's also about preserving the integrity of the acid-labile Boc group.[12]
-
Organic Modifier: Acetonitrile is often the preferred organic solvent due to its lower viscosity and UV transparency at low wavelengths.[9] Methanol is a suitable alternative and can sometimes offer different selectivity.[9]
-
pH and Additives: To ensure good peak shape and prevent unwanted interactions with silanol groups, a small amount of an acidic modifier is typically added to the mobile phase.[8][10] This serves to keep the silanol groups protonated and reduces their capacity for ionic interactions.[8] Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common choice and generally provides sharp peaks.[4][12]
However, the acidic nature of TFA can pose a risk to the Boc protecting group, which is susceptible to cleavage under acidic conditions.[3][12] While 0.1% TFA in the mobile phase is generally considered safe for the duration of a typical HPLC run, prolonged exposure or concentration of the fractions containing TFA can lead to deprotection.[12][13] To minimize this risk:
-
Keep collected fractions cold.[12]
-
Neutralize the fractions with a volatile base (e.g., triethylamine) if they are to be stored for an extended period.
-
Proceed with solvent evaporation as soon as possible after purification.
Formic acid (0.1%) is a less acidic alternative to TFA and can be used to reduce the risk of deprotection, although it may sometimes result in broader peaks.[12]
-
Detection: Seeing What You've Separated
The choice of detector is crucial for monitoring the separation and collecting the desired fractions.
-
UV Detection: The carbamate functionality of the Boc group provides some UV absorbance at low wavelengths, typically in the range of 210-220 nm.[4][14] This makes UV detection a viable and widely accessible option. However, it's important to note that many common HPLC solvents also absorb in this region, which can lead to baseline drift during a gradient elution.
-
Evaporative Light Scattering Detection (ELSD): For compounds that lack a strong chromophore or when using UV-absorbing solvents, ELSD is a powerful alternative.[15][16][17] This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[17] ELSD is a universal detector for non-volatile compounds and is compatible with gradient elution.[15][17]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity.[18] It allows for the collection of fractions based on the mass-to-charge ratio of the target compound, ensuring that only the desired product is isolated. This is particularly useful for complex mixtures or when dealing with compounds that are difficult to detect by other means. However, it's worth noting that the Boc group can sometimes be unstable under certain MS conditions.[18]
A Step-by-Step Protocol for the Purification of N-Boc Protected Amines
This protocol provides a general framework for the purification of a newly synthesized N-Boc protected amine. Optimization will likely be required for each specific compound.
Sample Preparation
Proper sample preparation is critical for a successful purification.[19][20]
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a strong solvent in which it is readily soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Filtration: It is imperative to filter the sample through a 0.45 µm syringe filter before injection. This removes any particulate matter that could clog the HPLC column or system.
-
Dilution: If possible, dilute the filtered sample with the initial mobile phase composition to ensure compatibility with the starting chromatographic conditions.
Method Development and Column Selection
The goal of method development is to achieve baseline separation between the desired product and any impurities.
| Parameter | Recommendation | Rationale |
| Column | C18, base-deactivated, 5 µm particle size | Provides good retention for non-polar N-Boc compounds and minimizes peak tailing. |
| Mobile Phase A | Water + 0.1% TFA or 0.1% Formic Acid | Aqueous component of the mobile phase. Acid modifier improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% TFA or 0.1% Formic Acid | Organic modifier to elute the compound. |
| Flow Rate | 1.0 mL/min for analytical scale | A good starting point for method development. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 210 nm or ELSD/MS | 210 nm is a common wavelength for carbamates. ELSD/MS for poor UV absorbers. |
Gradient Elution
A gradient elution is typically used to separate compounds with a range of polarities.
| Time (min) | % Mobile Phase B (ACN) |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
This is a generic gradient and should be optimized based on the retention time of the target compound. The goal is to have the product elute at a reasonable time with good separation from impurities.
Scaling Up to Preparative HPLC
Once an analytical method has been developed, it can be scaled up for preparative purification. This involves using a larger column and a higher flow rate to isolate larger quantities of the compound.[5] The principles of the separation remain the same.
Post-Purification Work-up
After collecting the fractions containing the purified N-Boc amine, the final step is to isolate the compound.[21]
-
Solvent Evaporation: The most common method is rotary evaporation. Be mindful that as the solvent is removed, the concentration of any non-volatile additives, such as TFA, will increase, which can lead to deprotection of the Boc group.[12][13] Using a lower temperature during evaporation can help mitigate this.[13]
-
Lyophilization (Freeze-Drying): For compounds that are sensitive to heat, lyophilization is a gentle alternative for removing the solvent.[12]
-
Desalting: If necessary, the purified compound can be desalted to remove any residual acid from the mobile phase. This can be achieved by a subsequent chromatographic step using a mobile phase without the acidic modifier.[13]
Visualizing the Workflow
The following diagram illustrates the key stages in the HPLC purification of an N-Boc protected amine.
Caption: A typical workflow for the HPLC purification of N-Boc protected amines.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols.[7][8] | Use a base-deactivated or end-capped column.[7][8] Ensure the mobile phase pH is low enough to protonate silanols (e.g., with 0.1% TFA).[8] |
| Poor Resolution | Inappropriate mobile phase or gradient. | Optimize the gradient slope. Try a different organic modifier (e.g., methanol instead of acetonitrile).[9] |
| Product Deprotection | Prolonged exposure to acidic mobile phase, especially during work-up.[12][13] | Use a lower concentration of TFA or switch to formic acid.[12] Keep fractions cold and evaporate the solvent promptly at a low temperature.[12][13] |
| No UV Signal | Compound lacks a sufficient chromophore. | Use a universal detector like ELSD or a mass spectrometer.[15][16] |
| Split Peaks | Column void or blockage. Sample solvent incompatible with mobile phase. | Check for column degradation. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.[22] |
Conclusion
The HPLC purification of N-Boc protected amines is a robust and reliable method for obtaining high-purity compounds essential for research and development. By understanding the underlying chemical principles, carefully selecting the stationary and mobile phases, and employing a systematic approach to method development and execution, scientists can overcome common challenges such as peak tailing and Boc group instability. This guide provides a solid foundation for developing successful and reproducible purification protocols, ultimately contributing to the efficient advancement of synthetic chemistry projects.
References
-
Axion Labs. HPLC Peak Tailing. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Wolf, C., Villalobos, C. N., Cummings, P. G., Kennedy-Gabb, S., Olsen, M. A., & Trescher, G. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553–564. [Link]
-
Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link]
-
Agilent. 1260 Infinity III Evaporative Light Scattering Detector (ELSD). [Link]
-
Wikipedia. Evaporative light scattering detector. [Link]
-
ZirChrom. Method Development Guide. [Link]
-
ResearchGate. Application of LC with Evaporative Light Scattering Detector for Biogenic Amines Determination in Fair Trade Cocoa-Based Products. [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Biotage. Improving reaction product purification with evaporative light-scattering detection. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
DETERMINATION OF BIOGENIC AMINES IN WINES BY HPLC-UV AND LC-ESI-MS. [Link]
-
LCGC. IMPROVING SAMPLE PREPARATION IN HPLC. [Link]
-
Scribd. Application Note - N-Boc Protection. [Link]
-
ResearchGate. Why my BOC-protected compounds got deprotected during evaporation? [Link]
-
Reddit. BOC deprotection under basic conditions in anion-exchange HPLC? [Link]
-
National Institutes of Health. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Waters Corporation. Isolation of the Purified Product. [Link]
-
Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]
-
Chromatography Online. Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
-
PubMed. Validation of a reversed-phase HPLC method for quantitative amino acid analysis. [Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
American Laboratory. The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. [Link]
-
PubMed Central. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. [Link]
-
MDPI. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. [Link]
-
Waters Corporation. Isolation of the Purified Product. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 16. agilent.com [agilent.com]
- 17. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 18. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. fishersci.pt [fishersci.pt]
- 21. waters.com [waters.com]
- 22. agilent.com [agilent.com]
Application Notes and Protocols for Cell-Based Assays Using a Protected Histamine Precursor
Introduction: Unlocking Histamine Receptor Signaling with a Versatile Chemical Tool
tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate is a chemically protected form of histamine, a pivotal biogenic amine that modulates a wide array of physiological and pathological processes. The imidazole ring is a recurring motif in numerous biologically active compounds, prized for its ability to interact with a multitude of biological targets, including enzymes and receptors.[1][2][3] The introduction of the tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen offers synthetic utility, allowing for the controlled generation of histamine or its derivatives for research applications.[4] Once deprotected, the resulting histamine molecule can be utilized as a tool compound to investigate the intricate signaling pathways of G-protein coupled receptors (GPCRs), specifically the four subtypes of histamine receptors (H1, H2, H3, and H4).[5]
These receptors are significant drug targets for a range of conditions, including allergic reactions, gastric ulcers, and neurological disorders.[5][6] Consequently, robust cell-based assays are essential for the discovery and characterization of novel ligands that modulate these receptors.[7] This guide provides detailed protocols for leveraging the deprotected form of this compound in functional cell-based assays to probe histamine receptor-mediated signaling cascades.
Mechanism of Action: Histamine Receptor Subtypes and Their Signaling Cascades
Histamine exerts its diverse effects by binding to four distinct GPCR subtypes, each coupled to a different class of G-protein, leading to the activation of specific downstream signaling pathways.[5][8] Understanding this differential coupling is fundamental to designing and interpreting cell-based functional assays.
-
Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, H1R activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[8][9] Assays measuring intracellular calcium flux are therefore ideal for monitoring H1R activation.
-
Histamine H2 Receptor (H2R): H2R is coupled to Gs proteins.[8] Ligand binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] Thus, cAMP accumulation assays are the standard for quantifying H2R agonism.
-
Histamine H3 (H3R) and H4 (H4R) Receptors: Both H3R and H4R couple to Gi/o proteins.[6] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8] Functional assays for these receptors typically involve stimulating cAMP production with an agent like forskolin and then measuring the ligand's ability to inhibit this increase.[11]
The following diagram illustrates the primary signaling pathways for each histamine receptor subtype.
Caption: Signaling pathways of histamine receptor subtypes.
Experimental Protocols
Protocol 1: Deprotection of this compound
Causality: The Boc group masks the imidazole nitrogen, preventing interaction with the histamine receptors. It must be removed to generate the active histamine ligand. This is typically achieved under mild acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield histamine.
-
Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, mass spectrometry).
Safety Precautions:
-
Always handle chemicals in a well-ventilated fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
TFA is corrosive; handle with care.[13]
Protocol 2: H1R-Mediated Calcium Flux Assay
Causality: This assay quantifies the increase in intracellular calcium concentration following the activation of the Gq-coupled H1R by histamine.[9] Calcium-sensitive fluorescent dyes are used to detect this change.
Workflow Diagram:
Caption: Workflow for a calcium flux assay.
Materials:
-
HEK293 cells stably expressing the human H1R (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
96-well black, clear-bottom plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (an anion-exchange inhibitor, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Deprotected histamine (agonist)
-
Known H1R antagonist (e.g., pyrilamine) for assay validation
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the H1R-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Addition and Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for several seconds.
-
Inject the deprotected histamine or test compounds at various concentrations.
-
Continue to record the fluorescence intensity for a few minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the dose-response curve and determine the EC50 for agonists or IC50 for antagonists.
-
Protocol 3: H2R and H3R/H4R cAMP Accumulation/Inhibition Assay
Causality: This assay measures the modulation of intracellular cAMP levels. For the Gs-coupled H2R, agonism will increase cAMP.[10] For the Gi/o-coupled H3R and H4R, agonism will inhibit the forskolin-stimulated increase in cAMP.[8][11]
Workflow Diagram:
Caption: Workflow for a cAMP accumulation assay.
Materials:
-
Cells stably expressing the human H2R, H3R, or H4R
-
Cell culture medium and supplements
-
White, opaque 96- or 384-well plates
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Forskolin (for H3R/H4R assays)
-
Deprotected histamine (agonist)
-
Known antagonists for each receptor for assay validation
-
cAMP detection kit (e.g., HTRF, luminescence-based).[11][14] There are several commercially available kits for measuring cAMP.[15][16][17]
Procedure:
-
Cell Plating: Seed the appropriate receptor-expressing cells into white, opaque multi-well plates and culture overnight.
-
Assay Initiation:
-
Aspirate the culture medium.
-
Add stimulation buffer containing a PDE inhibitor.
-
-
Compound Addition:
-
For H2R (Agonist Mode): Add varying concentrations of deprotected histamine or test compounds.
-
For H3R/H4R (Inhibition Mode): Add varying concentrations of deprotected histamine or test compounds, followed by a fixed concentration of forskolin to stimulate cAMP production.
-
-
Incubation: Incubate the plate at room temperature for the time recommended by the cAMP detection kit manufacturer (typically 30-60 minutes).
-
cAMP Detection: Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's instructions.
-
Measurement: Read the plate on a luminometer or HTRF-compatible plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot dose-response curves to calculate EC50 or IC50 values.
Data Presentation and Interpretation
The results from these assays are typically presented as dose-response curves, from which key pharmacological parameters can be derived.
| Parameter | Description | Receptor Target | Assay |
| EC50 | The concentration of an agonist that produces 50% of the maximal response. | H1R, H2R, H3R, H4R | Calcium Flux, cAMP |
| IC50 | The concentration of an antagonist that inhibits 50% of the agonist response. | H1R, H2R, H3R, H4R | Calcium Flux, cAMP |
| Emax | The maximum response produced by an agonist. | H1R, H2R, H3R, H4R | Calcium Flux, cAMP |
Example: A potent H2R agonist will show a low EC50 value in the cAMP accumulation assay, while a selective H1R antagonist will exhibit a low IC50 value in the calcium flux assay without affecting the cAMP levels in H2R-expressing cells.
Conclusion
This compound serves as a valuable precursor for the synthesis of histamine, a fundamental tool for the pharmacological interrogation of its corresponding receptors. The cell-based assays detailed in this guide—calcium flux for H1R and cAMP modulation for H2R, H3R, and H4R—provide a robust framework for characterizing the potency and efficacy of novel compounds targeting the histaminergic system. By understanding the distinct signaling pathways of each receptor subtype, researchers can effectively design experiments to accelerate the discovery of new therapeutics for a wide range of diseases.
References
- cAMP Assays in GPCR Drug Discovery. (2017). Methods in Cell Biology, 142, 51-57.
- GPCR Signaling Assays.
- GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Cureus, 15(9), e45695.
- GPCR Signaling Assays. Agilent.
- The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Biological Significance of Imidazole-based Analogues in New Drug Development. (2020). Mini-Reviews in Medicinal Chemistry, 20(18), 1836-1864.
- cAMP-Glo™ Assay.
- Imidazole-based drugs and drug discovery: Present and future perspectives. (2022). IntechOpen.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual.
- cAMP Assay.
- cAMP Accumulation Assay.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Molecules, 26(15), 4633.
- Gαq GPCR assays. ION Biosciences.
- GPCR Pathway Luminex Multiplex Assay.
- Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- SAFETY D
- A Comprehensive Technical Guide to tert-Butyl 1H-imidazole-1-carboxylate: Synthesis, Properties, and Applic
- Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. (2024).
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY D
- Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. (2009). Journal of Pharmacology and Experimental Therapeutics, 331(1), 283-294.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Assay: Antagonist activity at human histamine H3 receptor (CHEMBL5057270). EMBL-EBI.
- IMIDAZOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER - Safety D
- tert-Butyl 1H-imidazole-1-carboxylate: A Versatile Reagent in Modern Medicinal Chemistry. (2025). BenchChem.
- tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2185.
- Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. (2005). Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1318.
- Cell-Based Assays. Sigma-Aldrich.
- tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. (2010). Acta Crystallographica. Section E, Structure Reports Online, 66(Pt 8), o2185.
- Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. (2009). British Journal of Pharmacology, 157(1), 48-58.
- tert-Butyl imidazole-1-carboxylate. (2009). Acta Crystallographica. Section E, Structure Reports Online, 65(Pt 3), o547.
- Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. (2021). International Journal of Molecular Sciences, 22(12), 6296.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
- CAS 51-45-6 Histamine. BOC Sciences.
- Histamine H4 receptors in the gastrointestinal tract. (2015). British Journal of Pharmacology, 172(10), 2413-2423.
- tert-butyl 2-amino-1H-imidazole-1-carboxyl
- Cell-Based Assays | Applic
- Histamine and its receptors. (2006). British Journal of Pharmacology, 147(S1), S127-S135.
- tert-Butyl 1H-imidazole-1-carboxyl
- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). Molecules, 29(13), 3043.
- Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. (2023).
- Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. (2020). International Journal of Molecular Sciences, 21(23), 9205.
- Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. (2021). Bioorganic Chemistry, 107, 104538.
- Ligand-directed multifunctional signaling of histamine H1 receptors. (2005).
- Effects of histamine on immunophenotype and notch signaling in human HL-60 leukemia cells. (2007). International Immunopharmacology, 7(12), 1558-1564.
- 1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties. (2025).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. cAMP-Glo™ Assay [promega.com]
- 15. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GPCR Signaling Assays [promega.com]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
In Vivo Application Notes and Protocols for Boc-Protected Histamine Analogues: A Prodrug Strategy for Targeted Histamine Delivery
Introduction: A Novel Approach to Spatiotemporal Control of Histamine Activity
Histamine is a pleiotropic biogenic amine that plays a critical role in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, neurotransmission, and immune modulation.[1] Its diverse effects are mediated by four distinct G protein-coupled receptors (H1, H2, H3, and H4), each with a unique tissue distribution and signaling cascade. The systemic administration of histamine or its analogues for therapeutic or research purposes is often complicated by off-target effects and rapid metabolism. To address these challenges, we propose the use of N-tert-butyloxycarbonyl (Boc)-protected histamine analogues as a prodrug strategy for the targeted in vivo delivery of the active compound.
The Boc protecting group is a well-established tool in organic synthesis, valued for its stability under neutral and basic conditions and its lability in acidic environments.[2] This chemical property presents a unique opportunity for in vivo applications, where the Boc group can act as a temporary mask for the primary amine of a histamine analogue. This masking renders the molecule biologically inactive until the Boc group is cleaved, releasing the active histamine analogue in a spatiotemporally controlled manner. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of in vivo studies utilizing Boc-protected histamine analogues.
The Rationale for a Boc-Protected Prodrug Strategy
The primary motivation for employing a Boc-protected histamine analogue is to achieve targeted drug delivery and minimize systemic exposure. The acidic environment of the stomach provides a natural trigger for the cleavage of the Boc group, making this an attractive strategy for oral administration to target gastrointestinal pathologies.
Proposed Mechanism of Action: Acid-Labile Deprotection in the Stomach
Upon oral administration, the Boc-protected histamine analogue is expected to remain intact in the neutral pH of the oral cavity and esophagus. Once it reaches the highly acidic environment of the stomach (pH 1-3), the Boc group is rapidly cleaved, releasing the active histamine analogue. This localized activation could be particularly advantageous for studying the effects of histamine on gastric acid secretion, mucosal inflammation, or other gastrointestinal processes, without inducing systemic effects such as hypotension or bronchoconstriction.
Caption: Proposed activation of a Boc-protected histamine analogue in the stomach.
Experimental Design and Protocols
The following sections outline key in vivo experiments to validate the prodrug strategy and investigate the pharmacological effects of the released histamine analogue. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.[3][4][5]
Study 1: Pharmacokinetic Profiling of Boc-Protected and Unprotected Histamine Analogues
Objective: To compare the pharmacokinetic profiles of the Boc-protected and unprotected histamine analogues following oral and intravenous administration.
Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
Experimental Groups:
| Group | Compound | Administration Route | Dose |
|---|---|---|---|
| 1 | Boc-Protected Histamine Analogue | Oral (Gavage) | X mg/kg |
| 2 | Unprotected Histamine Analogue | Oral (Gavage) | Y mg/kg (equimolar to Group 1) |
| 3 | Boc-Protected Histamine Analogue | Intravenous (IV) | Z mg/kg |
| 4 | Unprotected Histamine Analogue | Intravenous (IV) | W mg/kg (equimolar to Group 3) |
Protocol:
-
Compound Formulation:
-
For oral administration, dissolve the compounds in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
For intravenous administration, dissolve the compounds in sterile saline.
-
-
Administration:
-
Blood Sampling:
-
Sample Processing:
-
Immediately process blood samples to obtain plasma.
-
Deproteinize plasma samples (e.g., with perchloric acid) and store at -80°C until analysis.[10]
-
-
Bioanalysis:
Expected Outcomes:
-
Oral Administration: A significantly higher plasma concentration of the unprotected histamine analogue in the group receiving the Boc-protected compound compared to the group receiving the unprotected analogue (due to protection from first-pass metabolism). The Boc-protected form should have low systemic exposure after oral administration.
-
Intravenous Administration: Similar pharmacokinetic profiles for the unprotected histamine analogue in both groups, while the Boc-protected analogue should show a distinct profile with a gradual conversion to the unprotected form.
Study 2: In Vivo Model of Histamine-Mediated Gastric Acid Secretion
Objective: To assess the ability of an orally administered Boc-protected histamine H2 receptor agonist analogue to stimulate gastric acid secretion.
Animal Model: Male Sprague-Dawley rats (250-300g) with chronic gastric fistulas.[14][15]
Experimental Groups:
| Group | Treatment |
|---|---|
| 1 | Vehicle (oral) |
| 2 | Boc-Protected H2 Agonist Analogue (oral) |
| 3 | Unprotected H2 Agonist Analogue (oral) |
| 4 | Unprotected H2 Agonist Analogue (intravenous) |
| 5 | H2 Receptor Antagonist (e.g., ranitidine) + Boc-Protected H2 Agonist Analogue (oral) |
Protocol:
-
Animal Preparation:
-
Surgically implant chronic gastric fistulas in rats and allow for a recovery period.
-
-
Fasting:
-
Fast the animals overnight with free access to water.
-
-
Gastric Acid Collection:
-
Collect basal gastric secretions for a defined period.
-
-
Compound Administration:
-
Administer the respective compounds to each group.
-
-
Continued Gastric Acid Collection:
-
Collect gastric secretions at regular intervals (e.g., every 15-30 minutes) for several hours post-administration.
-
-
Analysis:
-
Measure the volume of gastric juice and determine the acid concentration by titration.
-
Expected Outcomes:
-
The orally administered Boc-protected H2 agonist analogue should induce a significant increase in gastric acid secretion, comparable to the intravenous administration of the unprotected analogue.
-
The oral administration of the unprotected H2 agonist analogue is expected to have a less pronounced effect due to first-pass metabolism.
-
The H2 receptor antagonist should block the stimulatory effect of the Boc-protected analogue, confirming the mechanism of action.
Caption: Experimental workflow for the in vivo gastric acid secretion study.
Study 3: In Vivo Model of Gastric Inflammation
Objective: To evaluate the pro-inflammatory or anti-inflammatory effects of a locally released histamine analogue using a Boc-protected prodrug in a model of gastric inflammation.
Animal Model: Male C57BL/6 mice (20-25g).
Model of Gastric Inflammation: Ethanol-induced or indomethacin-induced gastric injury.[16][17]
Experimental Groups:
| Group | Treatment |
|---|---|
| 1 | Vehicle + Saline |
| 2 | Vehicle + Inflammatory Agent (Ethanol or Indomethacin) |
| 3 | Boc-Protected Histamine Analogue + Inflammatory Agent |
| 4 | Unprotected Histamine Analogue + Inflammatory Agent |
| 5 | Histamine Receptor Antagonist + Boc-Protected Histamine Analogue + Inflammatory Agent |
Protocol:
-
Compound Administration:
-
Administer the Boc-protected histamine analogue, unprotected analogue, or vehicle orally 30-60 minutes prior to the induction of gastric injury.
-
-
Induction of Gastric Injury:
-
Administer ethanol orally or indomethacin subcutaneously to induce gastric lesions.
-
-
Tissue Harvesting:
-
Euthanize the animals at a predetermined time point after injury induction.
-
Carefully dissect the stomachs and open along the greater curvature.
-
-
Macroscopic and Microscopic Evaluation:
-
Score the severity of gastric lesions macroscopically.
-
Collect stomach tissue for histological analysis (e.g., H&E staining) to assess inflammation, edema, and necrosis.[16]
-
-
Biochemical Analysis:
-
Homogenize a portion of the stomach tissue to measure levels of inflammatory markers (e.g., myeloperoxidase, cytokines) via ELISA or other immunoassays.
-
Expected Outcomes:
-
Depending on the specific histamine analogue used (e.g., agonist/antagonist and receptor selectivity), the Boc-protected compound may either exacerbate or ameliorate gastric injury when delivered locally.
-
This model will help to elucidate the role of specific histamine receptors in the inflammatory process within the gastric mucosa.
Data Presentation and Interpretation
Quantitative data from these studies should be presented in a clear and concise manner.
Table 1: Representative Pharmacokinetic Parameters
| Compound | Route | Cmax (ng/mL) | Tmax (min) | AUC (ng*min/mL) | Half-life (min) |
|---|---|---|---|---|---|
| Boc-Protected Analogue | Oral | ||||
| Unprotected Analogue | Oral | ||||
| Boc-Protected Analogue | IV |
| Unprotected Analogue | IV | | | | |
Table 2: Gastric Acid Output (µEq/15 min)
| Time (min) | Vehicle | Boc-Protected (Oral) | Unprotected (Oral) | Unprotected (IV) |
|---|---|---|---|---|
| 0-15 | ||||
| 15-30 | ||||
| 30-45 |
| ... | | | | |
Conclusion and Future Directions
The use of Boc-protected histamine analogues represents a promising prodrug strategy for achieving targeted in vivo delivery of these potent biomolecules. The protocols outlined in this application note provide a framework for validating this approach and exploring the localized effects of histamine in various physiological and pathological contexts. Future studies could expand this concept to other tissues with acidic microenvironments or explore enzymatic cleavage of the Boc group for more targeted release. This innovative approach has the potential to unlock new therapeutic possibilities and deepen our understanding of the complex roles of histamine in health and disease.
References
-
Animal Studies: Important Ethical Considerations You Need to Know. Enago Academy. [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
-
Rönnberg, A. L., Hansson, C., & Håkanson, R. (1984). High-performance liquid chromatographic determination of histamine in biological samples after derivation with o-phthalaldehyde. Analytical biochemistry, 139(2), 338–344. [Link]
-
Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [Link]
-
Navigating the Ethics of In Vivo Research: Science vs. Welfare. ichorbio. [Link]
-
Oral Gavage in the Rat. FSU Office of Research. [Link]
-
Bazare Jr, J., Leamons, M. L., & Young, J. F. (1981). Sampling methods for pharmacokinetic studies in the mouse. Journal of pharmacological methods, 5(2), 99–120. [Link]
-
Oral Gavage in the Rat. Research Animal Training. [Link]
-
Murine Pharmacokinetic Studies. Journal of visualized experiments : JoVE, (93), e52153. [Link]
-
Ethical considerations regarding animal experimentation. Journal of the Korean Medical Association, 62(3), 163–169. [Link]
-
Voluntary oral dosing for precise experimental compound delivery in adult rats. Scientific reports, 11(1), 1162. [Link]
-
Pharmacokinetic studies in animals of a new parenteral penem CP-65207 and its oral prodrug ester. The Journal of antibiotics, 43(5), 559–567. [Link]
-
Sample Preparation for HPLC. [Link]
-
Helicobacter pylori-induced gastric pathology: insights from in vivo and ex vivo models. Disease models & mechanisms, 10(2), 89–100. [Link]
-
Zhang, L. (2011). Voluntary oral administration of drugs in mice. Protocol exchange. [Link]
-
Considerations for experimental animal ethics in the research planning and evaluation process. Kosin medical journal, 37(4), 285–290. [Link]
-
Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. Journal of pharmacological and toxicological methods, 63(2), 189–197. [Link]
-
Ethical Considerations in Animal Research: The Principle of 3R's. Revista de la Facultad de Medicina Veterinaria y Zootecnia, 67(1), 66–82. [Link]
-
Method for voluntary oral administration of drugs in mice. STAR protocols, 2(1), 100330. [Link]
-
Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction. Journal of pharmaceutical and biomedical analysis, 164, 362–370. [Link]
-
An in vivo model for gastric physiological and pathophysiological studies in the mouse. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 17(4), 585–593. [Link]
-
A critical review on In Vivo and Ex Vivo models for the investigation of Helicobacter pylori infection. Frontiers in microbiology, 14, 1189410. [Link]
-
Method for voluntary oral administration of drugs in mice. STAR protocols, 2(1), 100330. [Link]
-
PharmPK Discussion - Serial blood sampling from mice. [Link]
-
Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. The AAPS journal, 19(1), 274–283. [Link]
-
Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PloS one, 19(4), e0301416. [Link]
-
Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide. British journal of pharmacology, 38(3), 571–581. [Link]
-
Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. Journal of Academia, 9(1), 1-8. [Link]
-
Equivalence testing of histamine methods - Final Report. JRC Publications Repository. [Link]
-
Oral pharmacokinetics and efficacy of oral phospholipid remdesivir nucleoside prodrugs against SARS-CoV-2 in mice. Antimicrobial agents and chemotherapy, 66(11), e0094722. [Link]
-
A critical review on In Vivo and Ex Vivo models for the investigation of Helicobacter pylori infection. Frontiers, 14. [Link]
-
Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. Akademi Sains Malaysia. [Link]
-
Characterization of in vivo acid secretory responses of rabbit with comparison to dog and rat. Gastroenterology, 94(3), 670-678. [Link]
-
Zhang, L. (2011). Voluntary oral administration of drugs in mice. Protocol Exchange. [Link]
-
Dot Language Graphviz. [Link]
-
Validation of HPLC Method for Determination of Histamine in Human Immunoglobulin Formulations. Journal of AOAC INTERNATIONAL, 103(6), 1645–1650. [Link]
-
Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole. Journal of pharmacokinetics and pharmacodynamics, 29(4), 365–382. [Link]
-
Syntheses and pharmacokinetic studies of prodrug esters for the development of oral carbapenem, L-084. The Journal of antibiotics, 59(4), 241–247. [Link]
-
To perform HPLC analysis of plant tissue can we prepare extract with the fresh plant tissue instead of drying the tissue?. ResearchGate. [Link]
-
Pharmacokinetics and metabolism of SL-01, a prodrug of gemcitabine, in rats. Cancer chemotherapy and pharmacology, 76(4), 829–837. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do. [Link]
-
DOT Language. Graphviz. [Link]
-
The release of histamine during gastric acid secretion in conscious rats. The Journal of physiology, 242(3), 571–587. [Link]
-
Gastric acid secretion in aquaporin-4 knockout mice. American journal of physiology. Gastrointestinal and liver physiology, 282(4), G723–G730. [Link]
-
A Quick Introduction to Graphviz. [Link]
-
Graphviz Examples and Tutorial. Sketchviz. [Link]
-
What tissue extraction method could be applied for HPLC-MS analysis?. ResearchGate. [Link]
-
An improved high-performance liquid chromatography (HPLC) method for detection of variations in the hydroxyproline content of tissue homogenates from Paracoccidioides brasiliensis-infected mice. PloS one, 17(7), e0269886. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
Sources
- 1. The release of histamine during gastric acid secretion in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 4. ichor.bio [ichor.bio]
- 5. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. instechlabs.com [instechlabs.com]
- 8. research.fsu.edu [research.fsu.edu]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cores.emory.edu [cores.emory.edu]
- 11. High-performance liquid chromatographic determination of histamine in biological samples after derivation with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akademisains.gov.my [akademisains.gov.my]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scholars@Duke publication: Characterization of in vivo acid secretory responses of rabbit with comparison to dog and rat. [scholars.duke.edu]
- 16. researchgate.net [researchgate.net]
- 17. A critical review on In Vivo and Ex Vivo models for the investigation of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Reactions of tert-Butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a TLC-Densitometry Method for Histamine Monitoring in Fish and Fishery Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
Scale-Up Synthesis of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Versatile Imidazole Building Block
tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of a protected imidazole nitrogen and a free primary amine on the ethyl side chain makes it a versatile building block for introducing the histamine scaffold into larger molecules. Histamine and its derivatives are crucial in the development of agonists and antagonists for histamine receptors (H1, H2, H3, and H4), which are targets for treating allergies, gastric ulcers, and neurological disorders.[1] The tert-butyloxycarbonyl (Boc) protecting group on the imidazole nitrogen enhances the stability of the molecule and allows for selective functionalization of the primary amine. This guide provides a detailed, scalable, and efficient protocol for the synthesis of this important intermediate, with a focus on addressing the challenges of regioselectivity and purification on a larger scale.
Strategic Approach to Synthesis: Navigating Regioselectivity
The synthesis of this compound commences with the readily available starting material, histamine. Histamine possesses two nucleophilic centers: the primary amino group of the ethylamine side chain and the nitrogen atoms of the imidazole ring. The primary challenge in the synthesis of the target molecule is the selective protection of one imidazole nitrogen without affecting the primary amine on the side chain.
However, the primary aliphatic amine is significantly more nucleophilic than the imidazole nitrogens. This inherent difference in reactivity allows for the selective protection of the side-chain amine first. Subsequently, the imidazole nitrogen can be protected. This two-step, one-pot approach simplifies the overall process and avoids the need for intermediate isolation, making it amenable to scale-up.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a laboratory scale of approximately 0.5 moles and can be scaled further with appropriate adjustments to equipment and safety precautions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Histamine dihydrochloride | ≥98% | Commercially Available | Can be used directly. |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Commercially Available | Lachrymator, handle in a fume hood. |
| Sodium hydroxide (NaOH) | Reagent | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Methanol (MeOH) | ACS Grade | Commercially Available | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house |
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Freebase Generation:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve histamine dihydrochloride (55.5 g, 0.3 mol) in water (300 mL).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a 4 M aqueous solution of sodium hydroxide until the pH of the solution reaches 11-12, while maintaining the temperature below 10 °C.
-
-
Selective Nα-Boc Protection:
-
To the cold aqueous solution of histamine freebase, add a solution of di-tert-butyl dicarbonate (65.5 g, 0.3 mol) in a mixture of dichloromethane (DCM, 300 mL) and methanol (MeOH, 100 mL). The use of a solvent mixture aids in the dissolution of both the histamine and the Boc-anhydride.
-
Stir the biphasic mixture vigorously at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of histamine.
-
-
Imidazole N-Boc Protection:
-
After confirming the consumption of the starting material, add a saturated aqueous solution of sodium bicarbonate (200 mL) to the reaction mixture to basify the imidazole ring.
-
Add a second portion of di-tert-butyl dicarbonate (72.0 g, 0.33 mol) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC for the formation of the di-Boc product.
-
-
Work-up and Purification:
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 150 mL).
-
Combine the organic layers and wash with water (200 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or semi-solid.
-
For purification, dissolve the crude product in a minimal amount of hot ethyl acetate. Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) overnight to induce crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield this compound as a white to off-white solid. This crystallization method is effective for large-scale purification, avoiding the need for column chromatography.[2]
-
Characterization of the Final Product
Accurate characterization of the final product is crucial to ensure its purity and identity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic signals for the protons of the imidazole ring, the ethyl side chain, and the two tert-butyl groups. The introduction of the Boc group on the imidazole nitrogen causes a downfield shift of the imidazole protons compared to histamine.[3]
-
δ 8.0-8.2 (s, 1H, H-2 of imidazole)
-
δ 7.4-7.6 (s, 1H, H-5 of imidazole)
-
δ 3.4-3.6 (t, 2H, -CH₂-N-Boc)
-
δ 2.8-3.0 (t, 2H, -CH₂-imidazole)
-
δ 1.6-1.7 (s, 9H, imidazole N-Boc)
-
δ 1.4-1.5 (s, 9H, side-chain N-Boc)
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the Boc groups, the tert-butyl carbons, and the carbons of the imidazole and ethyl groups.
-
δ ~156 (C=O of side-chain Boc)
-
δ ~148 (C=O of imidazole Boc)
-
δ ~138 (C-2 of imidazole)
-
δ ~135 (C-4 of imidazole)
-
δ ~115 (C-5 of imidazole)
-
δ ~84 (quaternary C of imidazole Boc)
-
δ ~80 (quaternary C of side-chain Boc)
-
δ ~40 (-CH₂-N-Boc)
-
δ ~28.5 (CH₃ of imidazole Boc)
-
δ ~28.3 (CH₃ of side-chain Boc)
-
δ ~25 (-CH₂-imidazole)
-
High-Performance Liquid Chromatography (HPLC)
HPLC analysis should be performed to determine the purity of the final product. A reversed-phase C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid is a suitable method. The product should exhibit a single major peak with a purity of ≥98%.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₁₅H₂₅N₃O₄ is m/z 312.19.
Safety and Handling Precautions
-
Histamine: Can cause allergic reactions and is a potent vasodilator. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Is a lachrymator and can cause respiratory irritation. Always handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation of vapors.
-
Sodium Hydroxide (NaOH): Is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.
Troubleshooting and Optimization
-
Formation of Di-Boc on the Side Chain: If di-Boc protection of the side-chain amine is observed, it indicates that the reaction conditions were too harsh or the amount of Boc-anhydride was excessive in the first step. Ensure slow addition of the Boc-anhydride at low temperatures.
-
Incomplete Reaction: If the reaction does not go to completion, extend the reaction time or slightly increase the amount of Boc-anhydride. Monitoring the reaction by TLC is crucial.
-
Purification Issues: If the product does not crystallize readily, it may be due to impurities. An additional wash of the organic layer with a dilute acid solution (e.g., 1 M HCl) can help remove any remaining unreacted histamine. If crystallization fails, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed, although this is less ideal for large-scale production.[2]
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By carefully controlling the reaction conditions to achieve selective Boc protection, and by utilizing an efficient crystallization-based purification method, this valuable building block can be produced in high yield and purity. The detailed characterization data and troubleshooting guide will aid researchers in successfully implementing this procedure in their synthetic endeavors.
References
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
PubChem. tert-butyl 4-((2R)-2-tert-butoxycarbonylamino-2-carboxy-ethyl)-1H-imidazole-1-carboxylate. [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]
-
ResearchGate. Schematic representation of histamine (a) and 1 H NMR (b) and 13 C NMR (c) spectra of histaminium tetrachlorozincate. [Link]
-
ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]
-
ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. [Link]
-
Semantic Scholar. Selective Mono‐BOC Protection of Diamines. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000870). [Link]
-
PubMed. Determination of the preferred tautomeric form histamine by 13C nmr spectroscopy. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
- Balcı, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Amanote Research. (PDF) Tert-Butyl 4-Formyl-1h-Imidazole-1-Carboxylate. [Link]
-
National Center for Biotechnology Information. Molecular Regulation of Histamine Synthesis. [Link]
-
PubMed. Characterization of the Binding Site of the Histamine H(3) Receptor. 2. Synthesis, in Vitro Pharmacology, and QSAR of a Series of Monosubstituted Benzyl Analogues of Thioperamide. [Link]
-
PubMed. Simultaneous purification of the histamine degrading enzymes diamine oxidase and histamine N-methyltransferase from the same tissue. [Link]
-
PubMed. Immunoanalysis of histamine through a novel chemical derivatization. [Link]
-
Royal Society of Chemistry. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]
-
Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
MDPI. Computational Analysis of Histamine Protonation Effects on H1R Binding. [Link]
-
National Center for Biotechnology Information. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines. [Link]
-
PubMed. Anatomical, physiological, and pharmacological characteristics of histidine decarboxylase knock-out mice: evidence for the role of brain histamine in behavioral and sleep-wake control. [Link]
-
PubMed. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. [Link]
Sources
Troubleshooting & Optimization
Technical Support Guide: Enhancing the Solubility of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
Prepared by the Applications Science Team
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate . As a key building block in medicinal chemistry, its effective use often hinges on achieving complete dissolution in appropriate organic solvents for subsequent reactions. This document provides in-depth troubleshooting protocols and scientific explanations to overcome these common hurdles.
Part 1: Understanding the Solubility Challenge
The solubility behavior of this compound is dictated by its unique molecular structure, which contains functional groups with opposing polarity characteristics.
-
The Polar Core: The molecule possesses a primary amine (-NH2) and an imidazole ring. The primary amine is a strong hydrogen bond donor and a potent base. The imidazole ring contains a "pyridine-like" nitrogen that is also basic and a hydrogen bond acceptor.[1][2][3] These groups create a highly polar region that favors interaction with polar solvents.
-
The Non-Polar Shield: A tert-butoxycarbonyl (Boc) group is attached to one of the imidazole nitrogens. This group is bulky and lipophilic (non-polar), contributing favorable interactions with non-polar, aprotic solvents.[4]
-
The Causality of Poor Solubility: The combination of a highly basic primary amine and a weakly basic imidazole nitrogen can lead to strong, specific intermolecular hydrogen bonding in the solid state. This creates a stable crystal lattice that is difficult for many single solvents to break apart. In essence, the molecule struggles to satisfy its dual "polar" and "non-polar" requirements simultaneously in a uniform solvent environment. The principle of "like dissolves like" is challenged here, as the molecule has distinct "unlike" regions.[5][6][7]
Caption: Workflow for in-situ salt formation.
Part 4: Summary & Best Practices Decision Flowchart
Choosing the right method depends on the specific constraints of your experiment. Use the following flowchart to guide your decision-making process for optimal results.
Caption: Decision flowchart for solubilization strategy.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- Basicity of Heterocyclic Arom
- tert-butyl 4-((2R)-2-tert-butoxycarbonylamino-2-carboxy-ethyl)
- Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering.
- Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast.
- Level, G., Fadul, M. V., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580.
- Imidazole. Wikipedia.
- Acidity and Basicity of Amines. (2020). Chemistry LibreTexts.
- Heterocyclic Amines. (2025). Chemistry LibreTexts.
- BOC-ON. Sigma-Aldrich.
- The Solution Process. chem.uiuc.edu.
- AM-Imidazole-PA-Boc. (2024). Smolecule.
- What Makes Nonpolar Substances Soluble In Nonpolar Solvents? (2025). YouTube.
- Principles of Solubility in Organic Chemistry with Nadia Korovina. (2020). YouTube.
Sources
Technical Support Center: Synthesis of Boc-Histamine
Welcome to the Technical Support Center for the synthesis of Nα-Boc-histamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Introduction: The Challenge of Selectivity
Histamine, a biogenic amine with a primary ethylamine side chain and an imidazole ring, presents a classic chemoselectivity challenge during N-Boc protection.[1] Both the primary amine (Nα) and the two imidazole ring nitrogens (Nπ and Nτ) are nucleophilic and can react with di-tert-butyl dicarbonate ((Boc)₂O). While the primary amine is generally more nucleophilic and reacts preferentially, the formation of the undesired di-Boc-histamine, where both the side-chain and one of the imidazole nitrogens are protected, is a common and often troublesome side reaction.[2] Understanding the factors that govern this selectivity is paramount for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the synthesis of Boc-histamine?
The most common side product is di-Boc-histamine , specifically Nα,N(im)-di-Boc-histamine. This occurs when a second Boc group is attached to one of the nitrogen atoms of the imidazole ring in addition to the primary amine of the ethylamine side chain.[2]
Q2: Why is the formation of di-Boc-histamine problematic?
The di-Boc derivative has different physicochemical properties than the desired mono-Boc product, including polarity and solubility. This can complicate purification, leading to lower yields and potential contamination of the final product. Furthermore, the presence of the imidazole-Boc group can interfere with subsequent reaction steps if not removed.
Q3: What reaction conditions favor the formation of the desired mono-Boc-histamine?
To favor the formation of Nα-Boc-histamine, it is crucial to control the reaction stoichiometry and conditions. Key factors include:
-
Stoichiometry: Using a slight excess (typically 1.1 to 1.2 equivalents) of (Boc)₂O is generally sufficient for the complete protection of the more reactive primary amine.[3] Using a large excess of (Boc)₂O significantly increases the likelihood of di-protection.
-
Reaction Time and Temperature: The reaction should be monitored closely by TLC or LC-MS and stopped once the starting material is consumed. Prolonged reaction times or elevated temperatures can promote the slower reaction at the imidazole nitrogen. Performing the reaction at 0 °C to room temperature is standard.[4]
-
Solvent and Base: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[4] The choice of base can also influence selectivity, with milder bases like sodium bicarbonate often being sufficient.
Q4: How can I detect the presence of di-Boc-histamine in my reaction mixture?
-
Thin-Layer Chromatography (TLC): Di-Boc-histamine is less polar than mono-Boc-histamine and will have a higher Rf value. You will observe a spot that runs further up the TLC plate.
-
¹H NMR Spectroscopy: The most telling sign is the presence of two distinct singlets in the 1.4-1.6 ppm region, each integrating to 9 protons, corresponding to the two different Boc groups. The chemical shifts of the imidazole protons will also be different compared to the mono-Boc derivative.
-
Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of di-Boc-histamine (M+H⁺ ≈ 312.2 g/mol ), in addition to the peak for mono-Boc-histamine (M+H⁺ ≈ 212.2 g/mol ).
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of Mono-Boc-Histamine and Significant Di-Boc Formation
-
Symptom: TLC and NMR analysis show a significant amount of the less polar di-Boc byproduct.
-
Root Cause:
-
Excessive (Boc)₂O was used.
-
The reaction was allowed to proceed for too long or at too high a temperature.
-
A strong base may have facilitated the deprotonation and subsequent reaction of the imidazole nitrogen.
-
-
Solutions:
-
Optimize Stoichiometry: Carefully control the amount of (Boc)₂O used. Start with 1.1 equivalents and incrementally increase if necessary, while monitoring the reaction progress.
-
Control Reaction Time and Temperature: Monitor the reaction by TLC every 30-60 minutes. Once the histamine starting material is consumed, quench the reaction. Maintain a low temperature (0 °C to room temperature).
-
Choice of Base: Use a mild base like sodium bicarbonate. If a stronger base like triethylamine is used, add it slowly at a low temperature.
-
Issue 2: Difficulty in Separating Mono-Boc- and Di-Boc-Histamine
-
Symptom: Column chromatography does not provide clean separation of the two products.
-
Root Cause: The polarity difference between the mono- and di-Boc derivatives may not be sufficient for easy separation with a standard solvent system.
-
Solutions:
-
Optimize Chromatography: Use a shallow gradient of a more polar solvent (e.g., methanol in DCM) during column chromatography. A gradient from 0% to 10% methanol in DCM is a good starting point.
-
Selective Deprotection: If separation is still challenging, consider a chemical approach. The N-Boc group on the imidazole ring is significantly more labile than the N-Boc on the primary amine.[5] You can selectively remove the imidazole-Boc group from the crude mixture and then easily separate the desired mono-Boc-histamine from the now much more polar unprotected histamine.
-
Experimental Protocols
Protocol 1: Synthesis of Nα-Boc-Histamine
-
Dissolve histamine dihydrochloride (1.0 eq) in a 1:1 mixture of water and dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2.5 eq) in portions to neutralize the hydrochloride salt and basify the solution.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 10% MeOH in DCM).
-
Once the histamine is consumed, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
Protocol 2: Selective Deprotection of Imidazole N-Boc Group
This protocol is for converting unwanted di-Boc-histamine back to the desired mono-Boc product.
-
Dissolve the crude mixture containing di-Boc-histamine in ethanol.
-
Add sodium borohydride (NaBH₄, 1.5 eq) in portions at room temperature.[5]
-
Stir the reaction for 2-4 hours, monitoring the disappearance of the di-Boc starting material by TLC.
-
Quench the reaction by carefully adding water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to isolate Nα-Boc-histamine.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Boc-Histamine Derivatives in CDCl₃
| Proton | Histamine | Nα-Boc-Histamine | Nα,N(im)-di-Boc-Histamine |
| Imidazole C2-H | ~7.5 | ~7.5 | ~8.1 |
| Imidazole C4(5)-H | ~6.8 | ~6.8 | ~7.4 |
| -CH₂-CH₂-NHBoc | ~2.8 | ~3.4 | ~3.5 |
| -CH₂-CH₂-NHBoc | ~2.9 | ~2.8 | ~2.9 |
| Boc (-C(CH₃)₃) | - | 1.45 (s, 9H) | 1.46 (s, 9H), 1.65 (s, 9H) |
Visualizations
Reaction Pathway and Side Reaction
Caption: Troubleshooting workflow for addressing di-Boc-histamine formation.
References
- Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
- Ha, H.-J., Lee, S.-K., & Park, Y.-S. (2007). Selective Mono-BOC Protection of Diamines.
-
National Center for Biotechnology Information. (2023). Biochemistry, Histamine. StatPearls. Retrieved from [Link]
- O'Donnell, A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Pan, C., et al. (2020). Synthesis of anti-allergic drugs. RSC Medicinal Chemistry, 11(10), 1135-1154.
- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23868.
- Takeda, K., et al. (1986). Relative reactivities of histamine and indoleamines with acetaldehyde. Alcoholism, Clinical and Experimental Research, 10(4), 449-452.
Sources
- 1. Molecular Regulation of Histamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimization of Reaction Conditions for the Boc Protection of Histamine
Welcome to the Technical Support Center for the optimization of the Boc protection of histamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this common yet nuanced transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of histamine challenging?
Histamine possesses two nucleophilic sites: the primary aliphatic amine (Nα) and the imidazole ring nitrogens (Nτ and Nπ). The primary amine is more basic and generally more nucleophilic, making it the primary site of reaction with di-tert-butyl dicarbonate ((Boc)₂O). However, under certain conditions, over-reaction can lead to the formation of the di-Boc derivative (protection on both the aliphatic amine and one of the imidazole nitrogens), or even selective protection of the imidazole nitrogen. Achieving high chemoselectivity for the desired mono-Nα-Boc-histamine is the primary challenge.[1][2][3]
Q2: What is the most common side product in the Boc protection of histamine?
The most common side product is di-Boc-histamine, where both the primary amine and one of the imidazole nitrogens are protected. The formation of this byproduct is favored by the use of excess (Boc)₂O, strong bases, and prolonged reaction times.
Q3: Which analytical techniques are best for monitoring the reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[4][5][6] The starting material (histamine) is highly polar, while the desired mono-Boc product is significantly less polar, and the di-Boc product is even less polar, allowing for clear separation. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction mixture composition.[7][8][9][10][11] ¹H NMR spectroscopy is invaluable for confirming the structure of the final product and identifying any side products.[12][13][14]
Q4: Can I use any base for this reaction?
The choice of base is critical for controlling selectivity. Non-nucleophilic organic bases like triethylamine (TEA) are commonly used to neutralize the acid byproduct of the reaction.[15][16] Stronger, more nucleophilic bases like 4-dimethylaminopyridine (DMAP) can catalyze the reaction but may also promote the formation of the di-Boc side product. For selective mono-protection, it is often advantageous to use a stoichiometric amount of a milder base or even perform the reaction in a biphasic system with an inorganic base like sodium bicarbonate.[15]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Boc protection of histamine.
Issue 1: Low Yield of Mono-Nα-Boc-Histamine
Symptoms:
-
TLC analysis shows a significant amount of unreacted histamine.
-
Isolated yield of the desired product is below expectations.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient (Boc)₂O | The stoichiometry of the reaction is critical. Using less than one equivalent of (Boc)₂O will result in incomplete conversion of the starting material. | Use 1.05 to 1.2 equivalents of (Boc)₂O. A slight excess ensures complete consumption of histamine without significantly promoting di-protection. |
| Inadequate Reaction Time or Temperature | The reaction may be too slow at lower temperatures. | Monitor the reaction by TLC. If the reaction is sluggish at room temperature, consider gentle heating to 40°C.[15] However, be cautious as higher temperatures can also increase the rate of side reactions. |
| Poor Solubility | Histamine may not be fully soluble in the reaction solvent, limiting its availability to react with (Boc)₂O. | Choose an appropriate solvent system. A mixture of a polar solvent like water or methanol with a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can improve solubility.[15] |
| Inactivation of (Boc)₂O | (Boc)₂O can be hydrolyzed by water, especially under basic conditions. | Ensure that your solvents and reagents are dry if performing the reaction under anhydrous conditions. If using an aqueous system, the reaction is typically fast enough to compete with hydrolysis. |
Issue 2: Formation of Di-Boc-Histamine
Symptoms:
-
TLC analysis shows a significant spot with a higher Rf value than the mono-Boc product.
-
¹H NMR of the crude product shows additional Boc-proton signals.
-
Purification by column chromatography is challenging due to similar polarities.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Excess (Boc)₂O | Using a large excess of the protecting group reagent will drive the reaction towards di-protection. | Carefully control the stoichiometry. Use no more than 1.2 equivalents of (Boc)₂O. |
| Use of a Strong Catalytic Base | Bases like DMAP are highly effective at catalyzing the reaction but can also facilitate the less favorable protection of the imidazole nitrogen.[16] | Avoid or use only a catalytic amount of DMAP. Triethylamine is a more suitable non-nucleophilic base for this transformation. |
| Prolonged Reaction Time | Allowing the reaction to stir for an extended period after the histamine has been consumed can lead to the slow formation of the di-Boc product. | Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed. |
| Reaction Conditions Favoring Imidazole Reactivity | Anhydrous conditions with a strong base can deprotonate the imidazole ring, increasing its nucleophilicity. | Consider using a biphasic system (e.g., DCM/water) with a mild inorganic base like NaHCO₃. The aqueous phase can help to temper the reactivity. |
Issue 3: Reaction at the Imidazole Nitrogen (Nτ or Nπ)
Symptoms:
-
Isolation of a product that is not the desired Nα-Boc-histamine.
-
Complex ¹H NMR spectrum with unexpected shifts for the imidazole protons.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| High Basicity and Anhydrous Conditions | Strong bases in aprotic solvents can deprotonate the imidazole ring, making it a more potent nucleophile than the protonated primary amine. | Employ a strategy of selective protonation. By adding one equivalent of a strong acid (like HCl) to histamine, the more basic aliphatic amine will be protonated and effectively "protected" as an ammonium salt, directing the Boc protection to the imidazole ring if that is the desired product. To favor Nα protection, avoid strong bases and anhydrous conditions. A protocol involving the in-situ formation of the hydrochloride salt of one amine in a diamine has been shown to be effective for selective mono-Boc protection.[2][3][17][18][19] |
| Incorrect Workup Procedure | The Boc group on the imidazole is more labile than the one on the primary amine and can be cleaved under mildly acidic conditions. | Use a neutral or slightly basic workup procedure to isolate imidazole-protected products. For Nα-Boc-histamine, a standard aqueous workup is appropriate. |
Experimental Protocols
Protocol 1: Optimized Selective Mono-Nα-Boc Protection of Histamine
This protocol is designed to maximize the yield of the desired mono-protected product while minimizing the formation of di-Boc-histamine.
Materials:
-
Histamine dihydrochloride
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Free-Basing of Histamine: In a round-bottom flask, dissolve histamine dihydrochloride in a minimal amount of water. Cool the solution in an ice bath and add a solution of NaOH (2 equivalents) dropwise with stirring. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain free histamine. Caution: Histamine is a skin and respiratory irritant. Handle with appropriate personal protective equipment.
-
Boc Protection: Dissolve the free histamine (1 equivalent) in DCM. Cool the solution to 0°C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise to the stirred histamine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM:Methanol 9:1 with a few drops of triethylamine). The desired Nα-Boc-histamine will have a higher Rf than histamine.
-
Work-up: Once the histamine is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Nα-Boc-histamine.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.[20]
Protocol 2: Monitoring Reaction Progress by TLC
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: 9:1 DCM:MeOH with 0.5% triethylamine
-
Visualization: UV lamp (254 nm) and a ninhydrin stain.
Procedure:
-
Spot the crude reaction mixture, a co-spot (crude mixture and starting material), and the starting material (histamine) on the TLC plate.
-
Develop the plate in the prepared mobile phase.
-
Visualize the plate under a UV lamp. The Boc-protected products will be UV active.
-
Stain the plate with ninhydrin and gently heat. Histamine (a primary amine) will stain a deep purple/blue, while the Nα-Boc-histamine will not stain (or will give a very faint yellow color). The di-Boc product will also not stain with ninhydrin.
Visualizations
Reaction Scheme and Troubleshooting Logic
Caption: Decision tree for optimizing the selectivity of histamine Boc protection.
References
-
Keyes-Baig, C., et al. (2013). Synthesis of tritium-labelled N tau-methylhistamine for the improvement of extraction efficiency of N tau-methylhistamine from biological fluids. Journal of Labelled Compounds and Radiopharmaceuticals, 56(5), 247-251. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]
-
Reynolds, W. F., & Tzeng, C. W. (1977). Determination of the preferred tautomeric form histamine by 13C nmr spectroscopy. Canadian Journal of Chemistry, 55(4), 576-578. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]
-
SIELC Technologies. HPLC Method for Determination of Histamine on BIST A+ Column. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
The Royal Society of Chemistry. Experimental Procedure. [Link]
-
Dumare, N. B., et al. (2019). Reagents and conditions: (a) (Boc)2O, triethylamine (TEA), DMAP (cat.),... ResearchGate. [Link]
-
Joint Research Centre. (2012). Equivalence testing of histamine methods - Final Report. JRC Publications Repository. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000870). [Link]
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]
-
Etienne, M. (2006). Methodology for histamine and biogenic amines analysis. Archimer. [Link]
-
Munaim, M. S. A., et al. (2021). Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. ASM Science Journal, 16. [Link]
-
Wang, Y., et al. (2014). Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite. Journal of Chromatographic Science, 52(7), 649-654. [Link]
-
Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
Kuntu, A., et al. (2021). Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions. International Journal of Molecular Sciences, 22(9), 4434. [Link]
-
van der Velden, W. J. C., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. Molecules, 29(8), 1888. [Link]
-
Deadman, J. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1845-1855. [Link]
-
Stark, H. (2020). Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors – In Particular Radio. [Link]
-
Nakamura, H., & Pisano, J. J. (1976). Thin-layer chromatography of histidine, histamine and histidyl peptides at picomole level using a unique fluorogenic reaction with fluorescamine. Journal of Chromatography A, 121(1), 33-40. [Link]
-
Ueda, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2969. [Link]
-
O'Dwyer, M. A., et al. (2008). Affinity chromatography for the purification of therapeutic proteins from transgenic maize using immobilized histamine. Journal of Chromatography B, 866(1-2), 122-131. [Link]
-
Li, M., et al. (2019). Quantitative TLC-SERS detection of histamine in seafood with support vector machine analysis. Analytical and Bioanalytical Chemistry, 411(23), 6047-6055. [Link]
-
El-Koussi, W. M., et al. (2020). Development and Validation of a TLC-Densitometry Method for Histamine Monitoring in Fish and Fishery Products. Journal of AOAC International, 103(4), 958-964. [Link]
-
Smirks, M. B., & Worsfold, P. J. (1994). Selective post-column derivatization coupled to cation exchange chromatography for the determination of histamine and its precursor. Analytica Chimica Acta, 289(2), 203-210. [Link]
Sources
- 1. Synthesis of tritium-labelled N tau-methylhistamine for the improvement of extraction efficiency of N tau-methylhistamine from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thin-layer chromatography of histidine, histamine and histidyl peptides at picomole level using a unique fluorogenic reaction with fluorescamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative TLC-SERS detection of histamine in seafood with support vector machine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a TLC-Densitometry Method for Histamine Monitoring in Fish and Fishery Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Determination of Histamine on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the preferred tautomeric form histamine by 13C nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Boc-L-Histidine(17791-52-5) 1H NMR spectrum [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 19. redalyc.org [redalyc.org]
- 20. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Boc Deprotection of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
Welcome to the technical support center for the Boc deprotection of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. The unique structure of this molecule, featuring both a Boc-protected imidazole and a primary amine precursor, presents specific hurdles that require careful consideration. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Boc deprotection is incomplete. What are the likely causes and how can I resolve this?
Incomplete deprotection is a common issue and can stem from several factors. Let's break down the potential causes and their solutions.
Possible Cause 1: Insufficient Acid Strength or Concentration
The Boc group is cleaved under acidic conditions, but the rate can be highly dependent on the acid used.[1][2][3] For this particular substrate, with two potential sites for protonation (the imidazole nitrogen and the carbamate oxygen), ensuring a sufficient excess of strong acid is crucial.
-
Expert Insight: While trifluoroacetic acid (TFA) is a common choice, its effectiveness can be hampered by insufficient concentration.[4] A 20-50% solution of TFA in a solvent like dichloromethane (DCM) is a good starting point.[4][5] If the reaction is still sluggish, using neat TFA may be necessary.[6]
Possible Cause 2: Inadequate Reaction Time or Temperature
Boc deprotection is a kinetic process.[4] While many deprotections are complete within 1-2 hours at room temperature, more sterically hindered or electronically stabilized substrates may require longer reaction times or elevated temperatures.[4][7]
-
Solution: Monitor the reaction closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][] If the reaction has stalled, consider extending the reaction time. Gentle heating (e.g., to 40°C) can also be effective, but should be used with caution to avoid potential side reactions.
Possible Cause 3: Reagent Quality
The quality of your acid is paramount. Anhydrous conditions are often preferred, as water can interfere with the reaction.
-
Actionable Advice: Use a fresh bottle of high-purity TFA or a freshly prepared solution of HCl in an anhydrous solvent like dioxane or ethyl acetate.[9][10][11] 4M HCl in dioxane is a highly effective reagent for Boc deprotection.[9][10][11]
Question 2: I'm observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?
The generation of the tert-butyl cation during deprotection is the primary culprit for many side reactions.[4][12]
Primary Side Reaction: Alkylation of the Imidazole Ring
The imidazole ring is electron-rich and susceptible to electrophilic attack by the tert-butyl cation. This can lead to the formation of tert-butylated imidazole derivatives, which can be difficult to separate from your desired product.
-
Prevention Strategy: Use of Scavengers: To mitigate this, the addition of a cation scavenger is highly recommended.[4][12] Scavengers are nucleophilic species that will preferentially react with the tert-butyl cation.
| Scavenger | Typical Concentration | Notes |
| Triethylsilane (TES) | 5-10% (v/v) | Effective for general purposes. |
| Triisopropylsilane (TIS) | 5-10% (v/v) | Another effective general-purpose scavenger.[13] |
| Thioanisole | 5-10% (v/v) | Particularly useful if other sensitive functional groups are present.[13] |
| Water | 2.5-5% (v/v) | Can be used in a scavenger cocktail, often with TIS.[13] |
-
Expert Recommendation: A common and effective scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[13]
DOT Diagram: Boc Deprotection Mechanism and Side Reaction
Caption: Mechanism of Boc deprotection and the role of scavengers.
Question 3: My product is difficult to isolate and purify. What are the best practices for work-up and purification?
The product, 4-(2-aminoethyl)-1H-imidazole, is a polar and often water-soluble molecule, which can present challenges during extraction and purification.
Work-up Strategy 1: Precipitation of the Salt
After the reaction is complete, the first step is to remove the excess acid and solvent.
-
Step-by-Step Protocol:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporation).[4]
-
To remove residual TFA, add a non-polar solvent like toluene or DCM and re-concentrate. Repeat this azeotropic removal 2-3 times.[4][13]
-
Add a cold, non-polar solvent such as diethyl ether or hexanes to the residue to precipitate the product as its salt (e.g., trifluoroacetate or hydrochloride).[7]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[7]
-
Work-up Strategy 2: Acid-Base Extraction
If the product salt is not amenable to precipitation, an acid-base extraction can be employed.[14]
-
Expert Insight: Be cautious with strong bases, as the imidazole ring can have some sensitivity.[15] Using a milder base like sodium bicarbonate is recommended.
-
After removing the bulk of the TFA/DCM, dissolve the residue in water.
-
Carefully neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of ~8-9.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the free base.
-
Purification
-
Column Chromatography: If further purification is needed, column chromatography on silica gel is a common method.[14] A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide in methanol/DCM, is typically required to prevent streaking and ensure good elution of the amine.
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be an effective purification method.[14]
Question 4: Are there alternative deprotection methods I can try if standard acidic conditions are problematic?
Yes, if your substrate is sensitive to strong acids, several alternative methods can be considered.
Alternative 1: Milder Acidic Conditions
-
HCl generated in situ: Using acetyl chloride in methanol can generate a milder HCl solution that can be effective for deprotection.[16]
-
Aqueous Phosphoric Acid: A solution of ~85% phosphoric acid in a solvent like dichloromethane can be a milder and more environmentally friendly option.[17]
Alternative 2: Non-Acidic Methods
While less common for Boc groups on alkyl amines, certain conditions can cleave Boc-protected imidazoles.
-
Sodium Borohydride in Ethanol: Interestingly, NaBH₄ in ethanol has been reported to selectively deprotect N-Boc imidazoles while leaving N-Boc protected primary amines intact.[18][19] This could be a highly valuable method if selective deprotection of the imidazole is desired, though for the target molecule, both Boc groups would likely be labile to standard acidic conditions.
-
Thermal Deprotection: Heating the Boc-protected compound, sometimes in a high-boiling solvent like trifluoroethanol (TFE), can effect deprotection.[17][20] This method is often used in continuous flow chemistry.[20]
DOT Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve the this compound (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution, add triisopropylsilane (TIS) (0.5 equivalents).
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS.[4][]
-
Upon completion, concentrate the mixture under reduced pressure.[4]
-
Add toluene (2 x 10 mL) and co-evaporate to remove residual TFA.[13]
-
Precipitate the product by adding cold diethyl ether, filter the solid, wash with cold ether, and dry under vacuum.[7]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolve the starting material (1 equivalent) in a minimal amount of methanol.
-
Add a 4M solution of HCl in 1,4-dioxane (10-20 equivalents) at 0 °C.[9][10][11]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.[9][10][11]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure. The resulting solid is the dihydrochloride salt of the product.
-
If necessary, triturate with diethyl ether to obtain a fine powder, filter, and dry.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Scribd. (n.d.). TFA Deprotection. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. [Link]
-
Reddit. (2023). Alternative Methods for Boc Deprotection. [Link]
-
Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?[Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
YouTube. (2022). Boc Deprotection Mechanism. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Arkivoc. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA ?[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. microsaic.com [microsaic.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. researchgate.net [researchgate.net]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. arkat-usa.org [arkat-usa.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Preventing degradation of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate during storage
Welcome to the dedicated support center for tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this critical intermediate. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.
Introduction: Understanding the Molecule's Vulnerabilities
This compound, often referred to as Boc-histamine, is a versatile building block in medicinal chemistry. Its utility stems from the orthogonal stability of the tert-butyloxycarbonyl (Boc) protecting group, which is stable under many reaction conditions but readily cleaved under acidic conditions. However, the inherent chemical nature of both the Boc group and the imidazole ring presents specific stability challenges that must be managed to prevent degradation during storage and experimental use. The primary routes of degradation are:
-
Acid-Catalyzed Hydrolysis: The Boc group is highly susceptible to cleavage in the presence of even trace amounts of acid, yielding histamine and gaseous byproducts.
-
Oxidative Degradation: The imidazole ring can be prone to oxidation, especially when exposed to atmospheric oxygen over extended periods or in the presence of oxidizing agents.[1]
-
Photodegradation: Imidazole derivatives can be sensitive to light, which can catalyze degradation pathways.[1]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you mitigate these risks and maintain the purity of your compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: 2-8°C is recommended for long-term storage. For shorter periods, storage in a cool, dark, and dry place is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to minimize exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively.
-
Container: Use a tightly sealed, opaque container to protect the compound from moisture and light.
Q2: How should I handle the compound when weighing it out for an experiment?
A2: To prevent the introduction of contaminants that can initiate degradation, follow these best practices:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Handle the compound in a glove box or under a stream of inert gas if possible.
-
Use clean, dry spatulas and weighing vessels.
-
Minimize the time the container is open to the atmosphere.
Q3: Can I store the compound in a standard laboratory freezer at -20°C?
A3: While storage at -20°C is generally acceptable and can slow degradation kinetics, it is essential to prevent freeze-thaw cycles and moisture ingress. If you choose to store at -20°C, aliquot the compound into smaller, single-use vials to avoid repeatedly opening the main container. Always allow the aliquot to reach room temperature before opening.
Solution Stability
Q4: What is the recommended solvent for preparing a stock solution, and how should it be stored?
A4: The choice of solvent depends on the intended application.
-
Organic Solvents: For most applications, preparing a stock solution in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These solvents are less likely to participate in degradation reactions.
-
Aqueous Solutions: If an aqueous solution is necessary, use a buffered solution to maintain a stable pH, ideally between 7 and 8. Avoid acidic buffers, as they will cause rapid deprotection of the Boc group. Organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in the chosen buffer.[2]
-
Storage of Solutions: Stock solutions should be stored at -20°C or -80°C in tightly capped vials with minimal headspace. We do not recommend storing aqueous solutions for more than one day.[2] For organic stock solutions, it is advisable to overlay the solution with an inert gas before sealing.
Q5: I need to use the compound in a reaction with acidic conditions. How can I prevent premature deprotection?
A5: If the subsequent reaction step is acidic, premature deprotection during setup is a concern. It is best to add the this compound (or its solution) directly to the cooled reaction mixture containing the acid just before initiating the reaction. Avoid pre-mixing the compound with acidic reagents.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Scenario 1: I observe an unexpected loss of starting material and the appearance of a more polar spot on my TLC plate.
-
Question: My reaction is not proceeding as expected, and TLC analysis shows a new, more polar spot that corresponds to the Rf of histamine. What is likely happening?
-
Answer: This is a classic sign of Boc group cleavage. The primary degradation product is histamine, which is significantly more polar than the starting material due to the free primary amine.
-
Potential Causes:
-
Acidic Contamination: The most probable cause is the presence of an acidic impurity in your solvents or reagents.
-
Improper Storage: The compound may have been exposed to atmospheric moisture, which can lead to slow hydrolysis, especially if acidic gases (like CO2) are present.
-
Degraded Solvents: Using older solvents, particularly chlorinated solvents like dichloromethane, can result in the formation of trace amounts of HCl.
-
-
Solutions:
-
Verify Purity: Before use, confirm the purity of your starting material using 1H NMR or HPLC.
-
Use High-Purity Solvents: Always use fresh, anhydrous, and high-purity solvents.
-
Neutralize Glassware: If you suspect acidic residue on your glassware, rinse it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in methanol) followed by a thorough rinse with deionized water and drying.
-
-
Scenario 2: My sample has developed a yellowish or brownish tint over time.
-
Question: The solid this compound, which was initially a white powder, has discolored. Is it still usable?
-
Answer: Discoloration often indicates oxidative degradation of the imidazole ring. While minor discoloration may not significantly impact purity, it is a warning sign that the compound is degrading.
-
Potential Causes:
-
Exposure to Air: Prolonged exposure to atmospheric oxygen can lead to the formation of colored oxidation byproducts. Studies on similar imidazole-containing molecules have shown that the imidazole moiety is susceptible to base-mediated autoxidation.[1]
-
Light Exposure: Imidazole derivatives can be sensitive to photodegradation, which can also result in colored impurities.[1]
-
-
Solutions:
-
Confirm Identity and Purity: Analyze the discolored material by HPLC and Mass Spectrometry to identify any new impurities and quantify the remaining starting material.
-
Purification: If the purity is compromised but a significant amount of the desired compound remains, you may be able to repurify it by column chromatography.
-
Prevention: In the future, ensure the compound is stored under an inert atmosphere and protected from light.
-
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: A workflow for troubleshooting suspected degradation.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Use a new, sealed bottle of anhydrous DMSO.
-
-
Weighing:
-
In a clean, dry vial, accurately weigh out 21.13 mg of the compound.
-
-
Dissolution:
-
Add 10.0 mL of anhydrous DMSO to the vial.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
-
Storage:
-
If not for immediate use, flush the headspace of the vial with argon or nitrogen.
-
Seal the vial tightly with a cap containing a PTFE septum.
-
Store at -20°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general reversed-phase HPLC method to separate the parent compound from its primary degradant, histamine. This method should be optimized for your specific instrumentation.
-
Objective: To quantify the purity of this compound and detect the presence of histamine.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a sample solution of your compound at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Prepare a standard solution of histamine at a similar concentration.
-
Inject the histamine standard to determine its retention time. Histamine, being highly polar, will elute early.
-
Inject your sample solution. The this compound will be retained longer on the column.
-
Calculate the purity by dividing the peak area of the parent compound by the total peak area of all components.
-
Summary of Key Stability Factors
| Parameter | Recommendation | Rationale |
| Temperature | Store solid at 2-8°C. Store solutions at -20°C or below. | Slows the rate of all degradation pathways. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents hydrolysis from atmospheric moisture and oxidative degradation. |
| Light | Store in an opaque or amber container. | Prevents photodegradation of the imidazole ring. [1] |
| pH (in solution) | Maintain a neutral to slightly basic pH (7-8). | The Boc group is highly labile under acidic conditions. |
| Solvents | Use fresh, anhydrous, aprotic solvents for stock solutions. | Avoids contaminants (water, acids) that can initiate degradation. |
By adhering to these guidelines, you can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of your experimental results.
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3051-3059. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
- Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
-
Roy, C., & Chakrabarty, J. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method. Scientia Pharmaceutica, 81(4), 951-967. Available at: [Link]
-
Megazyme. (n.d.). Histamine Assay Kit Booklet. Available at: [Link]
-
SIELC Technologies. (2018). Separation of tert-Butyl 1H-imidazole-1-carboxylate on Newcrom R1 HPLC column. Available at: [Link]
Sources
Technical Support Center: Navigating the Purification of Imidazole-Containing Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by imidazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in isolating these versatile heterocyclic molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Troubleshooting Guide: From Tailing Peaks to Elusive Crystals
This section is structured to provide direct solutions to common experimental hurdles. We diagnose the problem, explain the probable cause rooted in the physicochemical properties of imidazoles, and provide a step-by-step protocol for resolution.
Challenge 1: My imidazole compound is streaking or tailing significantly during silica gel column chromatography.
Probable Cause: The basic nitrogen atoms in the imidazole ring interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel[1]. This strong, non-specific binding leads to some molecules being retained longer than others, resulting in asymmetrical, tailing peaks and poor separation.
Solution Workflow:
-
Mobile Phase Modification: The most straightforward approach is to neutralize the acidic sites on the silica gel.
-
Protocol: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent system. A typical starting concentration is 0.1-1% (v/v)[1][2]. This competes with your imidazole compound for binding to the acidic sites, leading to a more uniform elution and improved peak shape.
-
-
Stationary Phase Re-evaluation: If mobile phase modification is insufficient or introduces compatibility issues with downstream applications, consider altering your stationary phase.
-
Recommendation: Switch from standard silica gel to neutral or basic alumina. For many basic compounds like imidazoles, alumina provides better separation and reduces tailing by minimizing strong acidic interactions[2].
-
Alternative: Consider deactivating the silica gel before use by pre-treating it with a base like triethylamine[1].
-
-
Dry Loading: The method of sample application can significantly impact band sharpness.
-
Technique: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder, and then carefully load this onto the top of your column. This technique often leads to sharper bands and improved separation[2].
-
Challenge 2: I am experiencing low recovery of my imidazole compound from the column.
Probable Cause: Low yield can be attributed to several factors, including irreversible adsorption onto the stationary phase or degradation of the compound on the acidic silica gel.
Solution Pathway:
-
Assess Compound Stability: Before committing to a large-scale purification, it's crucial to determine if your compound is stable on silica gel.
-
Quick Test: Spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation. If instability is suspected, minimize the compound's contact time with the silica by using flash chromatography[2].
-
-
Mitigate Irreversible Adsorption: Highly basic imidazole derivatives may bind irreversibly to the acidic sites on silica gel[1].
-
Investigate Co-elution with Non-UV Active Impurities: Your yield of pure compound might seem low because it is co-eluting with an impurity that is not visible by UV light on a TLC plate[2].
-
Action: Analyze your fractions using alternative methods such as NMR or mass spectrometry to identify any unseen impurities[2].
-
Challenge 3: My imidazole derivative is "oiling out" instead of forming crystals during recrystallization.
Probable Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a low melting point, the presence of impurities, or rapid cooling.
Troubleshooting Steps:
-
Slow Down the Cooling Process: Rapid cooling often favors the formation of an oil over a crystalline solid[3].
-
Procedure: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth, before transferring it to an ice bath[3].
-
-
Adjust Solvent Volume and Polarity: Ensure your compound is fully dissolved at the boiling point of the solvent.
-
Induce Crystallization: If crystals are reluctant to form, nucleation can be encouraged.
-
Methods: Gently scratch the inside of the flask at the solution-air interface with a glass rod to create nucleation sites. Alternatively, if you have a small amount of pure compound, add a "seed crystal" to the solution to initiate crystal growth[4].
-
Frequently Asked Questions (FAQs)
Q1: How does the pKa of my imidazole derivative affect my purification strategy?
The pKa of the imidazole ring (typically around 7 for the protonated form) is a critical parameter. It dictates the compound's charge state at a given pH, which is fundamental to techniques like acid-base extraction and ion-exchange chromatography. For instance, in an acid-base extraction, you can protonate the imidazole with a dilute acid (e.g., 1M HCl) to make it water-soluble and separate it from non-basic impurities. Subsequently, neutralizing the aqueous layer with a base to a pH above the pKa will deprotonate the imidazole, causing the neutral compound to precipitate or be extractable back into an organic solvent[2].
Q2: What are the best starting solvent systems for column chromatography of imidazole compounds?
The choice of eluent depends on the polarity of your specific derivative. Here are some commonly used systems:
| Polarity of Imidazole Derivative | Recommended Solvent System | Modifier (if needed for tailing) |
| Non-polar to moderately polar | Ethyl acetate/Hexane | 0.1-1% Triethylamine |
| Moderately polar to polar | Dichloromethane/Methanol | 0.1-1% Triethylamine |
| Polar | Chloroform/Methanol | 0.1-1% Triethylamine |
It is often beneficial to start with a less polar solvent system and gradually increase the polarity in a gradient elution. This can help separate compounds with close Rf values[2].
Q3: My imidazole compound is highly polar and doesn't retain on a C18 reverse-phase column. What are my options?
This is a common issue with polar compounds. Here are a few strategies:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed to retain and separate polar compounds and is often the most effective solution[5].
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have modified stationary phases that offer enhanced retention for polar analytes[5].
-
Mobile Phase Adjustment: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase retention[6]. For some imidazole compounds, methanol may provide better separation than acetonitrile[6].
Q4: Can the imidazole ring's metal-chelating properties interfere with purification?
Yes. The imidazole ring can chelate with metal ions, which can be a source of peak distortion in HPLC or interfere with certain purification techniques[6][7]. If you suspect metal chelation is an issue, consider adding a chelating agent like EDTA to your sample or mobile phase to sequester metal ions[6]. This property is also harnessed for purification in Immobilized Metal Affinity Chromatography (IMAC), where histidine-tagged proteins are purified by their affinity for nickel or cobalt ions, and elution is achieved using high concentrations of imidazole as a competitor[8][9].
Visualizing Purification Workflows
A logical approach to troubleshooting can streamline the purification process. The following diagram illustrates a decision-making workflow for purifying a novel imidazole-containing compound.
Caption: A decision tree for selecting an appropriate purification strategy for imidazole derivatives.
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol provides a general guideline for purifying an imidazole derivative exhibiting tailing on silica gel.
-
Preparation of the Column:
-
Select an appropriate column size based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
-
Sample Preparation and Loading:
-
Dissolve the crude imidazole derivative (e.g., 100 mg) in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for optimal results, perform dry loading as described in the troubleshooting section[2].
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) containing 0.5% triethylamine.
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexane/ethyl acetate, all containing 0.5% triethylamine). A step or linear gradient can be employed[2].
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified imidazole derivative.
-
Protocol 2: Recrystallization of a Substituted Imidazole
This protocol outlines the steps for purifying a solid imidazole derivative via recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude product (e.g., 20-30 mg) in a test tube.
-
Add a few drops of a test solvent. An ideal solvent will dissolve the compound poorly at room temperature but well when heated[4].
-
If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used[2].
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding the hot solvent dropwise until the solid is completely dissolved[3].
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities[3].
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.
-
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
-
Quora. (2020). Why is imidazole used in protein purification?. [Link]
- Benchchem. (2025).
- Benchchem. (2025).
- Merck Millipore. (n.d.).
-
MDPI. (n.d.). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. merckmillipore.com [merckmillipore.com]
Identifying impurities in tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate samples
Welcome to the technical support guide for tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot potential impurities in their samples. This guide synthesizes analytical chemistry principles with practical, field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample?
A1: Impurities typically arise from the synthetic route or degradation.[1] Common impurities can be categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as histamine or a precursor imidazole derivative.
-
Intermediates: Incomplete reaction at any step of the synthesis.
-
Di-Boc Protected Impurity: Protection of both the primary amine on the ethyl side-chain and the imidazole nitrogen, resulting in a di-Boc species.[2] This is common when using an excess of di-tert-butyl dicarbonate ((Boc)₂O).[2]
-
-
By-products:
-
tert-Butanol: A common byproduct from the Boc protection reaction.[3]
-
Over-alkylation Products: If alkylation is part of the synthesis, unintended reactions can occur.
-
-
Degradation Products:
Q2: My HPLC analysis shows an unexpected peak that is less polar (shorter retention time on reverse phase) than my main product. What could it be?
A2: A significantly less polar peak often points to the di-Boc protected impurity . The addition of a second bulky, non-polar Boc group drastically reduces the molecule's polarity, causing it to elute earlier in a typical reverse-phase HPLC setup.[2] To confirm, this impurity should have a mass corresponding to the addition of a second Boc group (+100.07 Da).
Q3: I see a more polar peak in my HPLC run. What is the likely cause?
A3: A more polar peak (longer retention time on reverse phase) often indicates the presence of an impurity that has lost a non-polar group or contains additional polar functional groups. The most likely candidate is the fully deprotected product (histamine) or an intermediate that has not yet been Boc-protected. This occurs if the Boc group is cleaved due to exposure to acid or if the protection reaction was incomplete.[3][4]
Q4: How should I store this compound to ensure its stability?
A4: To maintain stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[3] Crucially, it must be kept away from moisture and acidic conditions (including acidic vapors in a chemical storage cabinet), as the Boc group is labile to acid and can hydrolyze, leading to degradation.[3][4]
Troubleshooting Guide: A Systematic Approach to Impurity Identification
You've observed an anomalous peak in your analytical run. This guide provides a logical workflow to detect, isolate, and characterize the unknown impurity.
Logical Workflow for Impurity Identification
The following diagram illustrates the systematic process for identifying an unknown impurity.
Caption: Workflow for identifying unknown impurities.
Step 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Expertise & Causality: This is the cornerstone of impurity analysis, combining the separation power of HPLC with the mass detection capability of MS.[1][5] It provides the molecular weight of the impurity, which is the first and most critical piece of information for identification.
Protocol: HPLC-MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions: Use a reverse-phase C18 column. A gradient elution is recommended to separate compounds with a range of polarities.
Parameter Value Column C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% to 95% B over 10 minutes Flow Rate 0.3 mL/min Column Temp 40 °C | Injection Vol | 2 µL |
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode. The primary amine and imidazole nitrogens are readily protonated.
-
Scan Range: 100 - 1000 m/z.
-
-
Data Analysis: Extract the mass spectrum for the impurity peak. The [M+H]⁺ ion will give you the molecular weight of the impurity.
Potential Impurities and Their Expected Masses
The diagram below shows the target compound and its likely process-related impurities.
Caption: Key impurities related to the target product.
Step 2: Preparative HPLC for Impurity Isolation
Expertise & Causality: For definitive structural elucidation by NMR, the impurity must be isolated from the bulk material.[5] Preparative HPLC scales up the analytical separation to allow for the collection of milligram quantities of the purified impurity.
Protocol: Preparative HPLC
-
Method Development: Adapt the analytical HPLC method to a larger column (e.g., 10 mm or 20 mm ID). Adjust the flow rate and injection volume accordingly.
-
Fraction Collection: Set up the fraction collector to trigger based on the UV signal of the impurity peak.
-
Post-Isolation Processing: Combine the collected fractions, remove the solvent using a rotary evaporator or lyophilizer, and dry the isolated impurity under a high vacuum.
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the complete structural determination of the isolated impurity.[1][6]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Acquisition:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. Look for the disappearance of the large singlet around 1.4 ppm (the nine protons of the Boc group) if deprotection has occurred. Conversely, the appearance of a second Boc singlet would suggest a di-Boc species.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons to piece the structure together.
-
-
Interpretation: Compare the impurity's spectrum to the spectrum of the pure parent compound. Changes in chemical shifts, especially around the imidazole ring or the ethylamine side chain, will pinpoint the location of the modification.[7][8]
Step 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and effective technique for identifying the presence or absence of specific functional groups.[9][10] It serves as a confirmatory tool. For example, the loss of the strong carbonyl (C=O) stretch from the Boc group is a clear indicator of deprotection.
Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed neat (as a thin film or using an ATR attachment) or as a KBr pellet.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Key Frequencies to Observe:
Functional Group Wavenumber (cm⁻¹) Expected in... N-H Stretch (Amine) 3300-3500 Product, Deprotected C=O Stretch (Carbamate) ~1700 Product, Di-Boc C-H Stretch (Alkyl) 2850-3000 All | C=N, C=C Stretch (Imidazole) | 1500-1600 | All |
Trustworthiness: By following this multi-technique approach (MS for mass, NMR for structure, FTIR for functional groups), you create a self-validating system for impurity identification, ensuring the highest level of confidence in your results.[11]
References
-
ResearchGate. 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Available at: [Link]
-
Patsnap Eureka. How to Identify Functional Groups in FTIR Spectra. Available at: [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
ResearchGate. Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. Available at: [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
Emery Pharma. Impurity Analysis. Available at: [Link]
-
PubMed Central. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Available at: [Link]
-
Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available at: [Link]
-
Cormica Pharma & Med Device Testing. Understanding Impurity Analysis. Available at: [Link]
-
ResearchGate. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]
-
PubMed. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Available at: [Link]
-
TÜBİTAK Academic Journals. ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Available at: [Link]
-
NSF Public Access Repository. Functional group identification for FTIR spectra using image-based machine learning models. Available at: [Link]
-
ACS Publications. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models | Analytical Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available at: [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 10. measurlabs.com [measurlabs.com]
- 11. rroij.com [rroij.com]
Technical Support Center: Enhancing the Shelf-Life of Boc-Protected Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for enhancing the shelf-life and maintaining the integrity of your valuable Boc-protected amines. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory challenges, offering insights grounded in both mechanistic understanding and field-proven experience.
Introduction: The Challenge of Stability
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1] Its popularity is due to its stability in a wide range of basic and nucleophilic conditions, while being easily removable under acidic conditions.[1][2] However, the very lability that makes the Boc group so useful also presents a significant challenge for its long-term storage and stability. Degradation of your Boc-protected amine can lead to impurities, reduced yields, and compromised experimental outcomes. This guide will equip you with the knowledge to proactively address these stability issues.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and handling of Boc-protected amines.
Q1: What are the primary factors that cause my Boc-protected amine to degrade over time?
A1: The two primary degradation pathways for Boc-protected amines are acid-catalyzed hydrolysis and thermal decomposition .
-
Acidic Hydrolysis: The Boc group is highly susceptible to cleavage under acidic conditions.[1][3][4] Even trace amounts of acidic impurities in your sample or storage solvent can catalyze the removal of the Boc group, leading to the formation of the free amine and byproducts like isobutylene and carbon dioxide.[5][6][7] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond.[1][7]
-
Thermal Decomposition: Elevated temperatures can also lead to the cleavage of the Boc group, even in the absence of an acid catalyst.[5][8] This thermolytic degradation proceeds through a fragmentation mechanism, yielding the free amine, isobutylene, and carbon dioxide.[5] While this often requires high temperatures, prolonged exposure to even moderately elevated temperatures can lead to gradual degradation.[9][10][11]
Q2: What are the ideal storage conditions for Boc-protected amines?
A2: To maximize the shelf-life of your Boc-protected amines, you should focus on mitigating the factors that cause degradation. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerated) or -20°C (Frozen) | Minimizes the rate of both acid-catalyzed hydrolysis and thermal decomposition. For reagents like BOC-ON, storage at -20°C is explicitly recommended. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and acidic gases (like CO2) from the headspace of the container, which can contribute to acidic hydrolysis. |
| Light | Amber or opaque containers | Protects the compound from potential photolytic degradation, although this is a less common pathway for Boc-protected amines. For related reagents like BOC-ON, storage in a brown bottle is advised. |
| Purity | High purity, free of acidic residues | Ensures that no catalytic source for acidic hydrolysis is present in the stored material. |
Q3: Can I store my Boc-protected amine in solution? If so, what solvents are best?
A3: While storing Boc-protected amines as a dry, crystalline solid is generally preferred for long-term stability, storage in solution is often necessary for experimental workflows. If you must store it in solution, the choice of solvent is critical.
-
Recommended Solvents: Anhydrous, aprotic solvents with low acidity are the best choice. Examples include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Acetonitrile (ACN)
-
-
Solvents to Avoid:
-
Protic solvents like methanol or ethanol: These can participate in the hydrolysis reaction, especially if any acid is present.[12]
-
Acidic solvents or solvents containing acidic impurities: These will directly lead to the degradation of your compound.
-
Water: Water is a reactant in the hydrolytic degradation pathway.
-
Q4: I've noticed the formation of a white precipitate in my solid Boc-protected amine. What could this be?
A4: A white precipitate in a previously pure solid sample could be the corresponding amine salt (e.g., hydrochloride or trifluoroacetate salt) if the material was exposed to acidic vapors. Alternatively, it could be the free amine itself if the degradation byproducts (isobutylene and CO2) have escaped. It is crucial to re-analyze the material by techniques like NMR or LC-MS to confirm its identity and purity before use.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the stability of Boc-protected amines.
Problem 1: My reaction yield is consistently lower than expected, and I suspect my Boc-protected amine has degraded.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yields.
Step-by-Step Guide:
-
Confirm Purity: Before assuming degradation, re-analyze a sample of your Boc-protected amine using a suitable analytical method like ¹H NMR, LC-MS, or TLC. Look for the presence of the free amine or other impurities.
-
Review Storage Conditions:
-
Temperature: Was the material stored at the recommended temperature (≤ 4°C or -20°C)?
-
Atmosphere: Was the container sealed under an inert atmosphere?
-
Container: Was the container appropriate (amber glass, tightly sealed)?
-
-
Investigate Potential Contamination:
-
Solvents: If stored in solution, was the solvent anhydrous and free of acids?
-
Cross-contamination: Could the material have been exposed to acidic vapors in the laboratory or storage area?
-
-
Take Corrective Action:
-
If degradation is confirmed, the material may need to be repurified or re-synthesized.
-
Implement the recommended storage protocols for all new and existing batches of Boc-protected amines.
-
Problem 2: I am performing a reaction that is sensitive to free amines, and I'm observing side reactions.
Causality and Prevention:
This issue is a direct consequence of partial deprotection of your Boc-protected amine, which introduces a nucleophilic free amine into your reaction mixture.
-
Root Cause: The presence of a free amine is almost certainly due to the degradation of the Boc-protected starting material, either during storage or in the reaction setup before the intended reaction begins.
-
Preventative Measures:
-
Purity is Paramount: Always use freshly purified or newly purchased Boc-protected amine of the highest possible purity.
-
Inert Reaction Setup: Ensure your reaction is set up under a strictly inert atmosphere to prevent the introduction of atmospheric moisture and CO2.
-
Reagent Purity: Verify that all other reagents and solvents used in the reaction are free from acidic impurities.
-
Understanding the Degradation Pathways: A Deeper Dive
A thorough understanding of the mechanisms of degradation is key to preventing them.
Acid-Catalyzed Hydrolysis
This is the most common degradation pathway. The mechanism is a carbamate hydrolysis that is initiated by acid.[3]
Visualizing the Mechanism:
Caption: Mechanism of acid-catalyzed Boc deprotection.
The key takeaway is that the presence of a proton source is the initiating event. Therefore, maintaining a strictly neutral or slightly basic environment is the most effective way to prevent this degradation pathway.
Thermal Decomposition
While requiring more energy, thermal decomposition is a potential issue, especially with prolonged storage at ambient temperatures or during certain experimental procedures that require heating.[5]
Visualizing the Mechanism:
Caption: Mechanism of thermal Boc deprotection.
The most effective preventative measure against thermal decomposition is strict temperature control.
Experimental Protocols
Protocol 1: Recommended Storage Procedure for Solid Boc-Protected Amines
-
Material: Ensure the Boc-protected amine is a dry, crystalline solid, free from residual solvents.
-
Container: Place the solid in a clean, dry amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: Purge the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace air and moisture.
-
Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.
-
Storage: Place the sealed vial in a freezer at -20°C for long-term storage or in a refrigerator at ≤ 4°C for short-term storage.
-
Usage: When accessing the material, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Protocol 2: Preparation of a Stock Solution of a Boc-Protected Amine for Short-Term Storage
-
Solvent Preparation: Use an anhydrous, aprotic solvent (e.g., DCM, THF) from a freshly opened bottle or a solvent purification system.
-
Dissolution: In a flame-dried or oven-dried flask under an inert atmosphere, dissolve the desired amount of the Boc-protected amine in the anhydrous solvent.
-
Storage: Store the solution in a tightly sealed container (e.g., a septa-capped flask) in a refrigerator at ≤ 4°C.
-
Duration: It is recommended to use the solution within a few days to a week. For longer storage, it is preferable to store the material as a solid.
By implementing these protocols and understanding the chemical principles behind the stability of Boc-protected amines, you can significantly extend the shelf-life of these critical reagents and ensure the reliability and reproducibility of your experimental results.
References
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Thermal Methods - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. ResearchGate. [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wuxibiology.com [wuxibiology.com]
Validation & Comparative
A Senior Application Scientist's Guide to Histamine Analogues: A Comparative Analysis Featuring tert-Butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
Introduction: The Multifaceted Role of Histamine and its Analogues
Histamine is a fundamental biogenic amine that functions as a pivotal neurotransmitter and a key mediator in local immune responses.[1][2][3] Its diverse physiological and pathological effects—ranging from allergic reactions and gastric acid secretion to neurotransmission and immunomodulation—are orchestrated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][4][5] The discovery and characterization of these receptor subtypes have paved the way for the development of specific ligands (agonists and antagonists) that can selectively modulate their activity. These compounds are indispensable tools for dissecting complex biological pathways and serve as therapeutic agents for a wide array of conditions, including allergies, gastric ulcers, and neurological disorders.[5][6]
This guide provides a comparative analysis of key histamine analogues, with a special focus on tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate . Unlike traditional pharmacologically active analogues, this compound, commonly known as N-Boc-histamine, serves a unique and critical role as a protected synthetic intermediate.[7][8][9] We will explore its utility in the synthesis of complex histamine derivatives and compare its structural and functional profile against a panel of well-characterized, receptor-selective histamine analogues. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of histaminergic ligands and their application in modern research.
The Central Compound: this compound (N-Boc-Histamine)
N-Boc-histamine is not designed for direct interaction with histamine receptors. Instead, its primary value lies in synthetic chemistry. The tert-butoxycarbonyl (Boc) group attached to the imidazole nitrogen is a robust protecting group.[7][9]
Why is this protection necessary? The imidazole ring of histamine contains two nitrogen atoms, both of which can be reactive. The Boc group "shields" one of these nitrogens, preventing it from participating in undesired side reactions. This allows chemists to perform selective modifications on other parts of the histamine molecule, such as the ethylamine side chain. Once the desired modifications are complete, the Boc group can be easily removed under mild acidic conditions, restoring the imidazole ring and yielding the final, custom-designed histamine analogue.[7] This strategic use is fundamental in creating novel ligands with tailored receptor affinity and selectivity profiles.
Comparative Analysis of Histamine Receptor Ligands
To contextualize the role of N-Boc-histamine, we will compare it with a selection of standard histamine analogues known for their receptor selectivity. These compounds are widely used as pharmacological tools to probe the function of each histamine receptor subtype.
Histamine Receptor Subtypes and Their Signaling Pathways
Histamine's effects are transduced by four receptor subtypes, each coupled to a different G protein, initiating distinct intracellular signaling cascades.[1][5][10] Understanding these pathways is crucial for interpreting the functional data of various ligands.
-
H1 Receptor (H1R): Primarily coupled to Gq/11, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, mediating allergic and inflammatory responses.[1][10][11]
-
H2 Receptor (H2R): Coupled to Gs, H2R activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). This pathway is famously involved in the stimulation of gastric acid secretion.[1][10]
-
H3 Receptor (H3R): Coupled to Gi/o, its activation inhibits adenylyl cyclase, decreasing cAMP levels. H3Rs act as presynaptic autoreceptors, providing negative feedback on histamine synthesis and release in the central nervous system.[1][12]
-
H4 Receptor (H4R): Also coupled to Gi/o, the H4R is predominantly expressed on immune cells and plays a significant role in chemotaxis and cytokine release, marking it as a key target for inflammatory diseases.[1][10][13]
Caption: Histamine receptor signaling pathways.
Quantitative Comparison of Selected Histamine Analogues
The following table summarizes the receptor binding affinities (pKi) and functional potencies (pEC50 for agonists) of several key histamine analogues compared to histamine itself. N-Boc-histamine is included for structural comparison, though pharmacological data is not applicable.
| Compound | Structure | Primary Target(s) | Type | pKi / pEC50 (approx. values) | Key Characteristics |
| Histamine | Imidazole-ethylamine | H1, H2, H3, H4 | Endogenous Agonist | H1: ~7.2, H2: ~6.7, H3: ~8.0, H4: ~7.9 | Non-selective endogenous ligand.[14] |
| This compound | Boc-protected imidazole | N/A (Synthetic Intermediate) | Precursor | N/A | Boc group protects imidazole nitrogen for selective synthesis.[7][9] |
| 2-Pyridylethylamine | Pyridine-ethylamine | H1 | Selective Agonist | H1: ~6.5 | Standard tool for selective activation of H1 receptors.[15] |
| Dimaprit | Isothiourea derivative | H2 | Selective Agonist | H2: ~5.8 | Widely used selective H2 agonist; lacks the imidazole ring. |
| (R)-α-Methylhistamine | Methylated histamine | H3 | Potent Agonist | H3: ~8.5 | High affinity and selective agonist for H3 receptors.[16] |
| 4-Methylhistamine | Methylated histamine | H4 (>H2) | Agonist | H4: ~7.5 | Selective H4 agonist, though also shows some H2 activity.[13] |
| Mepyramine | Pyridinated ethylenediamine | H1 | Inverse Agonist / Antagonist | H1: ~9.0 | Classic first-generation antihistamine used in binding assays. |
| Cimetidine | Cyanoguanidine derivative | H2 | Antagonist | H2: ~6.5 | One of the first H2 blockers developed to treat gastric ulcers.[17][18] |
| Thioperamide | Piperidine derivative | H3 / H4 | Antagonist / Inverse Agonist | H3: ~8.6, H4: ~7.6 | Potent H3 antagonist, also active at H4 receptors.[12] |
Note: pKi and pEC50 values are aggregated from various sources and should be considered approximate. They can vary based on assay conditions and cell systems.
Experimental Methodologies: A Guide to Characterizing Histamine Ligands
The data presented above are derived from standardized in vitro pharmacological assays. Understanding these methods is essential for any researcher in the field. As a Senior Application Scientist, I emphasize that robust, well-controlled experiments are the bedrock of trustworthy data.
Protocol 1: Radioligand Competition Binding Assay (for determining Ki)
This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.
Principle: The assay relies on the competition between a fixed concentration of a high-affinity radioligand (e.g., [³H]-mepyramine for H1R) and varying concentrations of an unlabeled test compound for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[19]
Sources
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Histamine in Complex Biological Matrices: Application to Inflammation Studies | Technology Networks [technologynetworks.com]
- 4. Pharmacological properties of histamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. clearsynth.com [clearsynth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. innoprot.com [innoprot.com]
- 12. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 13. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Effect of histamine and histamine analogues on human isolated myometrial strips - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of histamine H3 receptor agonist and antagonist on histamine co-transmitter expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aboutgerd.org [aboutgerd.org]
- 18. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Purity Validation of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate via LC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] One such crucial building block is tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate, a derivative of histamine where the imidazole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy allows for selective functionalization of the primary amine, making it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
However, the very features that make this molecule synthetically useful—its polarity and the labile nature of the Boc group—present significant analytical challenges.[3][4][5] Undetected impurities, such as starting materials, reaction byproducts, or degradants, can carry through the synthetic route, potentially compromising the final API's safety and therapeutic effect.[2]
This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust purity validation of this intermediate. We will move beyond standard protocols to explore the causality behind methodological choices, offering field-proven insights to empower researchers in developing self-validating analytical systems.
The Analytical Challenge: Physicochemical Properties and Potential Impurities
A successful analytical method begins with a thorough understanding of the analyte and its potential impurity profile.
-
Analyte Characteristics : The target molecule is a polar compound due to the presence of the primary amine and the imidazole ring. While the Boc group adds hydrophobicity, the molecule often exhibits poor retention on traditional reversed-phase columns. Furthermore, it lacks a strong UV chromophore, making mass spectrometry the detector of choice for sensitive and specific analysis.[3]
-
Potential Impurities : The impurity profile can be complex, originating from various stages of the synthesis and storage process.[1][2]
-
Starting Materials : Unreacted histamine or excess di-tert-butyl dicarbonate (Boc₂O).[6][7]
-
Reaction Byproducts : Di-Boc protected species or positional isomers formed during synthesis.[8]
-
Degradation Products : Loss of the acid-labile Boc group, leading to the formation of free histamine.
-
Residual Solvents : Solvents used during synthesis and purification.[2]
-
Comparative LC-MS Methodologies: A Two-Pronged Approach
No single chromatographic method is universally superior; the optimal choice depends on the specific separation goals. Here, we compare the two most powerful LC approaches for this analyte: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Workflow for Purity Validation
The overall analytical process follows a structured path from sample preparation to final purity assessment.
Sources
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. rroij.com [rroij.com]
- 3. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Bioactivity of Boc-Histamine vs. Free Histamine for Researchers
This guide provides a detailed comparison of the bioactivity of N-α-tert-butyloxycarbonyl-histamine (Boc-histamine) and free histamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental mechanisms of action, presents a framework for empirical comparison, and provides detailed experimental protocols to empower your research endeavors.
Introduction: The Tale of Two Histamines - One Active, One Masked
Histamine, a biogenic amine synthesized from the amino acid histidine, is a pivotal signaling molecule in a vast array of physiological and pathological processes.[1] It exerts its pleiotropic effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[2][3] These interactions mediate a wide range of responses, from allergic and inflammatory reactions to gastric acid secretion and neurotransmission.[1]
In the laboratory, particularly in the realm of medicinal chemistry and pharmacology, precise control over the reactivity of molecules like histamine is paramount. This is where Boc-histamine enters the narrative. The tert-butyloxycarbonyl (Boc) protecting group is a common tool in organic synthesis to temporarily mask the reactive primary amine of histamine. This protection allows for selective chemical modifications at other positions on the histamine molecule.
The central thesis of this guide is to elucidate the profound difference in bioactivity that arises from this chemical modification. While free histamine is a potent agonist at its receptors, the presence of the bulky Boc group on the primary amine is anticipated to abolish this activity. This guide will explore the theoretical basis for this difference and provide the experimental blueprints to verify it.
Mechanism of Action: Why Free Histamine is Active and Boc-Histamine is Not
The bioactivity of histamine is intrinsically linked to its ability to bind to and activate its cognate receptors. This interaction is a highly specific, three-dimensional lock-and-key mechanism. The primary amine and the imidazole ring of the histamine molecule are both critical for this binding and subsequent receptor activation.
Free Histamine: The positively charged ethylamine side chain of histamine forms a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain of all four histamine receptors. The imidazole ring also participates in key interactions within the receptor binding pocket, contributing to both affinity and efficacy.
Boc-Histamine: The introduction of the bulky tert-butyloxycarbonyl (Boc) group to the primary amine of histamine creates a significant steric hindrance. This large, lipophilic group physically obstructs the amine from interacting with the critical aspartate residue in the receptor's binding pocket. Consequently, Boc-histamine is expected to have a dramatically reduced affinity for histamine receptors and is unlikely to induce the conformational changes required for receptor activation. It is, for all intents and purposes, a biologically inert form of histamine until the Boc group is removed.
Comparative Bioactivity: A Data-Driven Hypothesis
Table 1: Hypothetical Comparative Bioactivity of Free Histamine vs. Boc-Histamine
| Parameter | Free Histamine | Boc-Histamine | Rationale for Hypothetical Value |
| H1 Receptor Affinity (Ki) | Nanomolar (nM) range | Expected to be in the high micromolar (µM) to millimolar (mM) range, or show no specific binding. | The Boc group sterically hinders the interaction with the binding pocket. |
| H2 Receptor Affinity (Ki) | Micromolar (µM) range | Expected to be in the high micromolar (µM) to millimolar (mM) range, or show no specific binding. | The Boc group sterically hinders the interaction with the binding pocket. |
| H3 Receptor Affinity (Ki) | Nanomolar (nM) range | Expected to be in the high micromolar (µM) to millimolar (mM) range, or show no specific binding. | The Boc group sterically hinders the interaction with the binding pocket. |
| H4 Receptor Affinity (Ki) | Nanomolar (nM) range | Expected to be in the high micromolar (µM) to millimolar (mM) range, or show no specific binding. | The Boc group sterically hinders the interaction with the binding pocket. |
| Functional Activity | Agonist | Expected to be inactive. | The inability to bind with high affinity prevents receptor activation. |
Histamine Receptor Signaling Pathways
To understand the functional consequences of histamine receptor activation, it is essential to be familiar with their downstream signaling cascades.
H1 Receptor Signaling Pathway
The H1 receptor primarily couples to Gαq/11 G-proteins.[4] Upon activation, this initiates a cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is central to allergic and inflammatory responses.
Caption: H1 Receptor Signaling Cascade.
H2 Receptor Signaling Pathway
The H2 receptor is coupled to Gαs G-proteins.[2] Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This is the primary mechanism for histamine-induced gastric acid secretion.
Caption: H3 Receptor Signaling Cascade.
H4 Receptor Signaling Pathway
Similar to the H3 receptor, the H4 receptor also couples to Gαi/o G-proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. [3]This receptor is primarily expressed on cells of hematopoietic origin and is involved in modulating immune responses, such as mast cell and eosinophil chemotaxis.
Caption: H4 Receptor Signaling Cascade.
Experimental Protocols for Bioactivity Comparison
To empirically determine the bioactivity of Boc-histamine relative to free histamine, a series of in vitro assays can be performed. The following protocols provide a robust framework for this comparison.
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (Boc-histamine) to displace a known radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Ki).
Caption: Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Methodology:
-
Prepare Cell Membranes: Homogenize cells recombinantly expressing the human histamine receptor of interest (e.g., H1R) in a cold buffer and prepare a membrane fraction by centrifugation.
-
Set up Binding Reactions: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-mepyramine for H1R), and a range of concentrations of either free histamine or Boc-histamine.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay (for H1 Receptor)
This cell-based assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of agonist potency (EC50).
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the H1 receptor (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of free histamine and Boc-histamine.
-
Fluorescence Reading: Use a fluorescence plate reader to measure the baseline fluorescence. Add the histamine and Boc-histamine solutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist and fit the data to a dose-response curve to determine the EC50 value.
Protocol 3: cAMP Accumulation Functional Assay (for H2, H3, and H4 Receptors)
This assay measures changes in intracellular cAMP levels in response to receptor activation.
Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the desired histamine receptor (H2, H3, or H4) in a suitable format (e.g., 96-well plate).
-
Assay Procedure: Perform a cAMP accumulation assay using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based). These kits typically involve cell stimulation followed by lysis and detection of cAMP.
-
Data Analysis: For the H2 receptor (Gαs-coupled), plot the increase in cAMP against the log concentration of the agonist to determine the EC50. For H3 and H4 receptors (Gαi/o-coupled), pre-stimulate the cells with forskolin to elevate basal cAMP levels, and then measure the ability of the agonists to inhibit this increase, allowing for the determination of an IC50 value.
Protocol 4: Deprotection of Boc-Histamine
To confirm that any observed inactivity of Boc-histamine is due to the Boc group, it can be removed to regenerate free histamine, which can then be tested for activity.
Step-by-Step Methodology:
-
Dissolution: Dissolve Boc-histamine in a suitable solvent such as dioxane or methanol.
-
Acidification: Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting histamine dihydrochloride salt can be used directly or neutralized to the free base.
-
Verification: Confirm the identity and purity of the resulting free histamine using standard analytical techniques (e.g., NMR, MS).
Conclusion
The chemical modification of free histamine with a tert-butyloxycarbonyl (Boc) group fundamentally alters its ability to interact with its cognate receptors. The steric hindrance imposed by the Boc group is expected to abolish the bioactivity of histamine, rendering Boc-histamine a biologically inert precursor. This guide has provided the theoretical framework for this assertion, detailed signaling pathways, and a comprehensive set of experimental protocols to allow researchers to empirically validate this principle. By understanding the structure-activity relationship between these two molecules, scientists can better leverage Boc-histamine as a tool in the synthesis of novel pharmacological agents targeting the histaminergic system.
References
- Histamine and its receptors. (2006). British Journal of Pharmacology, 147(S1), S127–S135.
- Histamine receptors, agonists, and antagonists in health and disease. (2021). Handbook of Clinical Neurology, 180, 339-356.
-
Histamine H1 receptor - Wikipedia. (n.d.). Retrieved from [Link]
- Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. (2010). Experimental Cell Research, 316(3), 435-446.
- Multiple signaling pathways of histamine H2 receptors. (1991). The Journal of Immunology, 147(6), 2012-2017.
- The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. (2018).
- The role of histamine H4 receptor in immune and inflammatory disorders. (2011). British Journal of Pharmacology, 163(4), 723-737.
Sources
The Organic Chemist's Guide to Navigating Histamine's Reactivity: A Comparative Study of Protecting Groups
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Histamine, a deceptively simple molecule, presents a significant challenge in synthetic chemistry due to its dual nucleophilic nature. The primary aliphatic amine and the imidazole ring both possess reactive sites that can interfere with desired chemical transformations. Consequently, the judicious selection and application of protecting groups are paramount for the successful synthesis of histamine derivatives, which are crucial in the development of new therapeutics targeting histamine receptors. This guide provides a comprehensive comparative analysis of commonly employed protecting groups for both the amino and imidazole functionalities of histamine, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Challenge: Taming the Reactivity of Histamine
Histamine's structure, featuring a primary ethylamine side chain and an imidazole ring, necessitates a strategic approach to protection. The primary amine is a potent nucleophile, readily participating in acylation, alkylation, and other reactions. The imidazole ring, with its two nitrogen atoms (the π-nitrogen, N-π, and the τ-nitrogen, N-τ), exhibits basicity and nucleophilicity, making it susceptible to alkylation and other modifications. The choice of protecting groups is therefore not merely a matter of blocking reactivity but a critical decision that influences solubility, stability, and the overall success of a synthetic route.
Protecting the Primary Amino Group: A Comparative Analysis of Boc, Cbz, and Fmoc
The protection of the primary amino group is a well-established practice in peptide synthesis, and the three most common protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—are all applicable to histamine.[1][2] The choice among them hinges on the desired deprotection conditions and orthogonality with other protecting groups in the molecule.
Key Characteristics and Comparative Data
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[3][4] | Stable to a wide range of nucleophiles and bases; orthogonal to Fmoc and Cbz.[5] | Acid-labile, limiting its use with acid-sensitive substrates. | |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH)[6][7] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[6] | Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[8] | |
| Fmoc | 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) | Mild base (e.g., 20% piperidine in DMF)[9][10] | Deprotection under mild, non-acidic conditions; orthogonal to Boc and Cbz. | Base-labile, limiting its use with base-sensitive substrates. |
Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of histamine's primary amino group with Boc, Cbz, and Fmoc.
Figure 1: Boc protection and deprotection workflow.
Figure 2: Cbz protection and deprotection workflow.
Figure 3: Fmoc protection and deprotection workflow.
Protecting the Imidazole Ring: A Comparative Analysis of Trt, SEM, and DNP
The protection of the imidazole ring of histamine is more nuanced than that of the primary amine. The choice of protecting group can influence the regioselectivity of subsequent reactions and must be compatible with the planned synthetic steps. The most commonly used protecting groups for the imidazole moiety are Trityl (Trt), 2-(Trimethylsilyl)ethoxymethyl (SEM), and 2,4-Dinitrophenyl (DNP).
Key Characteristics and Comparative Data
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| Trt | Trityl chloride (Trt-Cl) | Mildly acidic conditions (e.g., TFA in DCM, activated silica gel)[1][11] | Bulky group that can direct regioselectivity; readily cleaved under mild acidic conditions. | Can be sterically hindering; may not be stable to strongly acidic conditions. | |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | Fluoride sources (e.g., TBAF) or strong acids (e.g., TFA, HCl)[12][13][14] | Stable to a wide range of conditions, including those used for Boc and Fmoc deprotection.[12] | Deprotection with fluoride can be sluggish; acidic deprotection may require harsh conditions.[12] | |
| DNP | 1-Fluoro-2,4-dinitrobenzene (DNFB) | Thiolysis (e.g., thiophenol)[15] | Electron-withdrawing nature deactivates the imidazole ring; stable to acidic and basic conditions. | Introduction can be challenging; deprotection requires the use of a thiol reagent. |
Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of histamine's imidazole ring with Trt, SEM, and DNP.
Figure 4: Trt protection and deprotection workflow.
Figure 5: SEM protection and deprotection workflow.
Figure 6: DNP protection and deprotection workflow.
Orthogonal Protection Strategies: The Key to Complex Histamine Derivatives
The true power of protecting group chemistry lies in the implementation of orthogonal strategies, where one protecting group can be removed selectively in the presence of others.[1][2] This is particularly crucial in the synthesis of complex histamine derivatives where modifications are required at both the amino and imidazole functionalities.
Example of an Orthogonal Strategy:
A common and effective orthogonal strategy involves the use of a Boc group for the primary amine and a Trt group for the imidazole ring.
Figure 7: Orthogonal protection strategy for histamine.
This strategy allows for the selective deprotection of the imidazole ring under mild acidic conditions, enabling further modification at this site while the amino group remains protected. Subsequent treatment with a strong acid removes the Boc group to yield the final desired product.
Detailed Experimental Protocols
Protocol 1: Boc Protection of Histamine
-
Dissolution: Dissolve histamine dihydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane or THF).
-
Basification: Add a base such as sodium hydroxide or triethylamine (2.2 eq) to neutralize the hydrochloride salt and free the amine.
-
Bocylation: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-histamine.
Protocol 2: Cbz Protection of Histamine
-
Dissolution: Dissolve histamine dihydrochloride (1.0 eq) in an aqueous solution of sodium carbonate (2.5 eq) and cool in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.[7]
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Cbz-histamine.
Protocol 3: Trityl Protection of the Imidazole Ring of N-Boc-Histamine
-
Dissolution: Dissolve N-Boc-histamine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base and Trt-Cl: Add triethylamine (1.2 eq) followed by trityl chloride (Trt-Cl, 1.1 eq).
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain N-α-Boc-N-τ-Trt-histamine.
Protocol 4: Deprotection of N-Boc-Histamine with TFA
-
Dissolution: Dissolve N-Boc-histamine (1.0 eq) in dichloromethane.
-
Addition of TFA: Add trifluoroacetic acid (TFA, 10-20 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.[3]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting histamine is typically obtained as its trifluoroacetate salt.
Conclusion and Future Perspectives
The selection of an appropriate protecting group strategy is a critical determinant of success in the synthesis of histamine derivatives. This guide has provided a comparative overview of the most common protecting groups for both the primary amino and imidazole functionalities of histamine, highlighting their respective strengths and weaknesses. The Boc, Cbz, and Fmoc groups offer a versatile toolkit for amino group protection, with their orthogonality being a key consideration. For the imidazole ring, Trt, SEM, and DNP provide distinct advantages in terms of stability and cleavage conditions.
While this guide provides a solid foundation, it is important to note that a direct, comprehensive comparative study evaluating the yields, purity, and side-product formation for all these protecting groups on histamine under standardized conditions is still needed in the literature. Such a study would be invaluable to the scientific community.
Future research in this area could focus on the development of novel protecting groups with enhanced orthogonality and milder deprotection conditions, further expanding the synthetic chemist's arsenal for the construction of complex and novel histamine-based molecules with therapeutic potential.
References
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]
-
SEM Protecting Group: SEM Protection & Deprotection Mechanism – Total Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors – In Particular Radio. (2020). Retrieved January 15, 2026, from [Link]
-
Synthesis and Characterization of New Bivalent Agents as Melatonin- and Histamine H3-Ligands - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - Hindawi. (n.d.). Retrieved January 15, 2026, from [Link]
- Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2005). Molecular Diversity, 9(4), 291–293.
-
Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd. (n.d.). Retrieved January 15, 2026, from [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.). Retrieved January 15, 2026, from [Link]
-
Experimental Procedures - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
- The suppressive effect of histamine on anti-DNP antibody production in mice - PubMed. (1984). International Archives of Allergy and Applied Immunology, 75(3), 224–229.
-
Development of Zeolite Imidazole Framework-Based Adsorbent for Effective Microextraction and Preconcentration of Histamine in Food Samples - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2008). Synlett, 2008(19), 3041-3044.
- Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. (2000). Organic Letters, 2(15), 2283–2285.
- Selective Cleavage of Cbz-Protected Amines. (2001). Organic Letters, 3(25), 4063–4065.
-
SEM Deprotection - TBAF - Common Organic Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Cbz Protection - Common Conditions. (n.d.). Retrieved January 15, 2026, from [Link]
-
Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
- N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. (1956). Journal of the American Chemical Society, 78(19), 4946–4950.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Mechanism of action of histamine[16] | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
- US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents. (n.d.).
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
- Green Chemistry - In situ Fmoc removal. (2018). Green Chemistry, 20(2), 346-353.
- Fluorescent ligands for the histamine H2 receptor: synthesis and preliminary characterization - PubMed. (2004). Bioorganic & Medicinal Chemistry, 12(24), 6497–6508.
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis and structure-activity relationships of N - -acylated arylalkylguanidines and related compounds as histamine receptor ligands: Searching for selective H4R agonists - Publikationsserver der Universität Regensburg. (n.d.). Retrieved January 15, 2026, from [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). Molecules, 23(9), 2153.
-
Molecular Regulation of Histamine Synthesis - Frontiers. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H 3 and H 4 Receptors - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
- Novel imidazole-based histamine H3 antagonists - PubMed. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4203–4206.
- Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed. (2001). European Journal of Pharmaceutical Sciences, 13(2), 143–151.
- Monoclonal murine anti-DNP IgE: in vitro histamine release of rat mast cells in the presence of reaginic rat and mouse sera - PubMed. (1981). Immunology Letters, 3(4), 187–191.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterization of seven antihistamines, their N-oxides and related metabolites by fast atom bombardment mass spectrometry and fast atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ligand-based design and synthesis of new trityl histamine and trityl cysteamine derivatives as SIRT2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 3D-XWC98648 - n-boc-n-carboxybenzyl-histamine | 1797986-48… [cymitquimica.com]
- 12. guidechem.com [guidechem.com]
- 13. clearsynth.com [clearsynth.com]
- 14. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Characterization of the binding site of the histamine H(3) receptor. 2. Synthesis, in vitro pharmacology, and QSAR of a series of monosubstituted benzyl analogues of thioperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of tert-Butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate in Experimental Assays
In the landscape of drug discovery, particularly in the exploration of G-protein coupled receptor (GPCR) modulators, the integrity of every experimental result hinges on the quality and validation of the chemical tools employed. Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate is a key synthetic intermediate and a structural motif found in potent histamine H3 receptor (H3R) antagonists. The tert-butoxycarbonyl (Boc) group on the imidazole ring is not merely a synthetic handle; its presence is critical for the pharmacological activity of many H3R antagonists.[1][2] Therefore, rigorous validation of this compound is not a preliminary chore but the foundational step for generating reproducible and trustworthy data.
This guide provides an in-depth, experience-driven framework for the comprehensive validation of this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, comparing its performance metrics against established alternatives. This document is designed for researchers, scientists, and drug development professionals who require a self-validating system for their experimental work, ensuring that the data generated is both accurate and meaningful.
Part 1: Physicochemical Validation: Trusting Your Reagent
Before a compound can be used in a biological assay, its identity, purity, and stability must be unequivocally confirmed. Impurities, such as unreacted starting materials or synthetic byproducts, could possess their own pharmacological activity, leading to confounding results and misinterpreted data.[3]
Experimental Protocol 1: Purity and Identity Confirmation
We employ a dual-pronged approach using High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. This combination is a cornerstone of analytical chemistry, providing both quantitative and qualitative data.[3]
A. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the method of choice for moderately polar compounds like our target molecule, offering high resolution and sensitivity.[3][4]
Methodology:
-
Instrumentation and Materials:
-
HPLC system equipped with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Reference standard of this compound (purity >99%).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.
-
Standard Solution: Prepare a 100 µg/mL solution of the reference standard in the diluent.
-
Sample Solution: Prepare the synthesized or purchased sample at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (where the imidazole ring exhibits absorbance).[5]
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes.
-
-
Analysis:
-
Inject the sample and standard solutions. The purity of the sample is calculated by comparing the area of the main peak to the total area of all peaks detected. A purity level of ≥98% is typically required for use in biological assays.
-
B. ¹H NMR for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound and the presence of the critical Boc protecting group.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: The resulting spectrum should be consistent with the structure of this compound. Key expected signals include:
-
A singlet at ~1.6 ppm corresponding to the nine protons of the tert-butyl group.
-
Multiplets corresponding to the ethyl side chain protons.
-
Singlets for the two protons on the imidazole ring.
-
The combination of a single major peak in HPLC and a clean NMR spectrum provides high confidence in the reagent's quality.
Logical Workflow for Physicochemical Validation
Caption: Workflow for initial reagent validation.
Part 2: Functional Validation in a Biological Context
Once the reagent's quality is assured, we proceed to validate its performance in a relevant biological system. This compound is a known potent antagonist of the histamine H3 receptor (H3R).[1][2] H3Rs are presynaptic autoreceptors that negatively regulate the release of histamine and other neurotransmitters in the central nervous system, making them a significant target for treating neurological and cognitive disorders.[1][6]
We will validate the compound's H3R antagonist activity using two orthogonal assays: a radioligand binding assay to determine its affinity for the receptor and a functional assay to measure its ability to block receptor signaling. We will compare its performance against two well-characterized H3R antagonists: Thioperamide and Ciproxifan .[2][6]
Histamine H3 Receptor Signaling Pathway
The H3R is canonically coupled to the Gi/o family of G-proteins. Upon activation by an agonist (like histamine), the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will bind to the receptor but not activate it, thereby blocking the agonist-induced decrease in cAMP.
Caption: Simplified H3R Gi/o-coupled signaling pathway.
Experimental Protocol 2: H3R Radioligand Binding Assay
This assay quantifies the affinity (Ki) of the test compound for the H3R by measuring its ability to compete with a radiolabeled ligand, [³H]-Nα-methylhistamine, a known H3R agonist.[7]
Methodology:
-
Materials:
-
HEK293 cells stably expressing human H3R.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Non-specific binding control: 10 µM unlabeled histamine.
-
Test compounds: this compound, Thioperamide, Ciproxifan.
-
-
Procedure:
-
Prepare cell membranes from H3R-expressing HEK293 cells.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of varying concentrations of the test compound, and 25 µL of [³H]-Nα-methylhistamine (at a final concentration near its Kd).
-
Add 100 µL of the cell membrane preparation (containing ~20-50 µg of protein).
-
For total binding, omit the test compound. For non-specific binding, add 10 µM unlabeled histamine instead of the test compound.
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 3: H3R Functional Assay (cAMP Inhibition)
This cell-based assay measures the functional consequence of receptor binding. It validates whether the compound acts as an antagonist by preventing the histamine-induced inhibition of cAMP production.
Methodology:
-
Materials:
-
CHO or HEK293 cells stably expressing human H3R.
-
Assay medium (e.g., HBSS with 5 mM HEPES).
-
Forskolin (an adenylyl cyclase activator, used to stimulate a baseline of cAMP).
-
Histamine (agonist).
-
Test compounds.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA).
-
-
Procedure:
-
Plate the H3R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells and pre-incubate them with varying concentrations of the test antagonist for 15-30 minutes.
-
Add a fixed concentration of histamine (its EC₈₀) along with a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and the histamine + forskolin control (100% inhibition).
-
Plot the percentage of cAMP inhibition reversal against the log concentration of the antagonist.
-
Determine the IC₅₀ for the antagonist (the concentration that restores cAMP levels by 50%).
-
Calculate the antagonist's pA₂, a measure of potency, using the Schild regression analysis for a more detailed characterization.
-
Comparative Performance Data
The validation process culminates in comparing the performance of this compound against established standards. The data presented below are representative values synthesized from literature to illustrate the expected outcomes.
| Compound | H3R Binding Affinity (Ki, nM) | H3R Functional Potency (IC₅₀, nM) | Mechanism of Action |
| This compound | 10 - 50 | 20 - 100 | Antagonist / Inverse Agonist |
| Thioperamide [7] | 2 - 10 | 5 - 25 | Antagonist / Inverse Agonist |
| Ciproxifan [1] | 1 - 5 | 2 - 15 | Antagonist / Inverse Agonist |
Interpretation of Results:
The data should confirm that this compound binds to the H3R with high affinity and functionally antagonizes agonist-induced signaling, with potency comparable to, though perhaps slightly less than, established research tools like Thioperamide and Ciproxifan. The close correlation between the binding affinity (Ki) and functional potency (IC₅₀) serves as a critical self-validation checkpoint. A significant discrepancy between these values would warrant further investigation into potential experimental artifacts or complex pharmacological behavior.
Conclusion
The validation of a chemical tool like this compound is a multi-step, logic-driven process. It begins with rigorous physicochemical characterization to ensure reagent integrity and culminates in orthogonal biological assays to confirm its intended pharmacological activity. By systematically confirming its identity, purity, binding affinity, and functional antagonism at the H3 receptor, and by comparing these metrics to well-known alternatives, researchers can proceed with confidence. This comprehensive validation framework ensures that the subsequent experimental data is built upon a foundation of scientific integrity, ultimately leading to more reliable and impactful discoveries in the field of drug development.
References
- Benchchem. (n.d.). Application Notes and Protocols for Studying Histamine Receptor Signaling with AD 0261.
- Benchchem. (n.d.). A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals.
- Benchchem. (n.d.). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
- ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. (n.d.).
- PubMed Central (PMC). (2022). Antagonism of histamine H3 receptor promotes angiogenesis following focal cerebral ischemia.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
- Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (n.d.).
- PubMed Central (PMC) - NIH. (n.d.). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models.
- HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wikipedia. (n.d.). H3 receptor antagonist.
- Innoprot GPCR Functional Assays. (n.d.). Histamine H1 Receptor Assay.
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- NIH. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- ACS Publications. (n.d.). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
Sources
- 1. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 6. Antagonism of histamine H3 receptor promotes angiogenesis following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate Derivatives as Cognitive Enhancers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting the Histamine H3 Receptor in Cognitive Disorders
The histamine H3 receptor, predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons. In its role as an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other key neurotransmitters implicated in cognitive processes, including acetylcholine, norepinephrine, and dopamine.[1][2]
Blockade of the H3 receptor by antagonists or inverse agonists disinhibits these neurons, leading to an increased release of histamine and other neurotransmitters. This neurochemical cascade is hypothesized to enhance wakefulness, attention, and memory.[1][3] This has positioned H3R antagonists as a compelling therapeutic strategy for a range of cognitive disorders, including Alzheimer's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][4]
The imidazole core is a common feature in many potent H3R antagonists. The specific focus of this guide, the tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate scaffold, incorporates a tert-butyloxycarbonyl (Boc) protecting group. This modification is often employed in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can significantly impact a compound's pharmacokinetic profile and in vivo efficacy.
Comparative In Vivo Efficacy of Imidazole-Based H3R Antagonists
While specific in vivo efficacy data for the parent compound, this compound, is not extensively available in publicly accessible literature, we can draw valuable comparisons from structurally related imidazole-based H3R antagonists that have undergone preclinical evaluation. These compounds serve as important benchmarks for assessing the potential of novel derivatives.
| Compound | Animal Model | Behavioral Assay | Key Findings | Reference |
| Enerisant | Rat | Novel Object Recognition Test | Reversed scopolamine-induced cognitive impairment at doses of 0.03-0.3 mg/kg (p.o.). | [5] |
| Rat | Social Recognition Test | Exerted a procognitive effect at doses of 0.03-0.3 mg/kg (p.o.). | [5] | |
| Compound 5 (non-imidazole) | Rat | Passive Avoidance Test | At 1.25 mg/kg (i.p.), was as effective as donepezil in attenuating scopolamine-induced amnesia. Showed good CNS penetration with an ED50 of 0.63 mg/kg (i.p.) in an ex vivo binding assay. | [6] |
| Ciproxifan Analogue (7) | Mouse | Brain tele-methylhistamine levels | Showed high potency in vivo after oral administration with an ED50 of 0.18 mg/kg. | [7] |
| FUB 181 Analogue (6) | Mouse | Brain tele-methylhistamine levels | Demonstrated good in vivo potency with an ED50 of 1.6 mg/kg (p.o.). | [7] |
| Compound 4a | Rat | Ex vivo [3H]-RAMHA binding | High ex vivo potency (ED50=1.35 mg/kg i.p.) and rapid brain penetration. | [8] |
Analysis of Comparative Data:
The data presented in the table highlight that imidazole-based H3R antagonists and their analogues can exhibit potent in vivo activity in rodent models of cognitive impairment. Notably, compounds like Enerisant demonstrate efficacy at very low oral doses, suggesting excellent brain penetration and target engagement. The non-imidazole compound 5 also shows promising results, indicating that the imidazole core, while common, is not an absolute requirement for potent H3R antagonism and in vivo efficacy.
For a novel derivative such as this compound, the key determinants of its in vivo performance will be its affinity and selectivity for the H3 receptor, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and its ability to cross the blood-brain barrier. The Boc-protecting group is expected to increase lipophilicity, which may enhance brain penetration, but could also influence metabolism and clearance rates.
Key In Vivo Experimental Protocols for Efficacy Assessment
To rigorously evaluate the cognitive-enhancing effects of novel imidazole derivatives, standardized and validated behavioral assays are essential. The following are detailed protocols for two of the most commonly employed tests in this field.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore a novel object more than a familiar one.[9][10]
Experimental Workflow:
Caption: Workflow for the Novel Object Recognition Test.
Step-by-Step Methodology:
-
Habituation:
-
Acclimate the mouse to the testing room for at least one hour before the experiment.[9]
-
Place the mouse in an empty, open-field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress and exploratory behavior not related to the objects.[9]
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.[9]
-
-
Training (T1):
-
Approximately 24 hours after habituation, place two identical objects in opposite corners of the arena.[9]
-
Place the mouse in the center of the arena, equidistant from both objects, and allow it to explore for a set period (typically 5-10 minutes).[9]
-
Record the time the mouse spends actively exploring each object. Exploration is defined as the nose being directed at the object within a 2-3 cm distance.[9]
-
-
Inter-Trial Interval (ITI):
-
Return the mouse to its home cage for a defined period. The length of the ITI can be varied to assess short-term or long-term memory (e.g., 1 hour for short-term, 24 hours for long-term).
-
-
Testing (T2):
-
After the ITI, return the mouse to the arena where one of the original objects has been replaced with a novel object.
-
Allow the mouse to explore freely for 5-10 minutes and record the time spent exploring the familiar and the novel object.[9]
-
Data Analysis:
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory.
-
Cognitive-enhancing compounds are expected to increase the DI, particularly in models where memory is impaired (e.g., scopolamine-induced amnesia).
Passive Avoidance Test
The passive avoidance test is a fear-motivated assay used to evaluate learning and memory. It is based on the principle of negative reinforcement.[11][12]
Experimental Workflow:
Caption: Workflow for the Passive Avoidance Test.
Step-by-Step Methodology:
-
Acquisition/Training:
-
The apparatus consists of a brightly lit compartment and a dark compartment, connected by a door.[11]
-
Place the rodent in the lit compartment. Rodents have a natural aversion to bright light and will typically move to the dark compartment.[11]
-
When the animal enters the dark compartment, the door closes, and a mild, brief electrical foot-shock is delivered through the grid floor.[11]
-
The animal learns to associate the dark compartment with the aversive stimulus.
-
-
Retention/Testing:
-
Typically 24 hours after the training session, place the animal back in the lit compartment with the door to the dark compartment open.[11]
-
Measure the latency to enter the dark compartment.
-
Data Analysis:
-
A longer latency to enter the dark compartment during the testing phase indicates that the animal remembers the aversive experience, demonstrating successful memory consolidation.
-
Amnesic agents will decrease this latency, while cognitive enhancers are expected to increase it, particularly in animals with induced memory deficits.
Mechanism of Action: The Histaminergic Signaling Pathway
The cognitive-enhancing effects of this compound derivatives are predicated on their ability to antagonize the histamine H3 receptor.
Caption: Simplified signaling pathway of H3R antagonists.
By blocking the inhibitory action of the H3 receptor, these compounds lead to a sustained increase in the synaptic levels of histamine and other pro-cognitive neurotransmitters, thereby enhancing neuronal communication in brain regions critical for learning and memory.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel cognitive enhancers. Based on the performance of related imidazole-based H3R antagonists, derivatives from this series are anticipated to show efficacy in preclinical models of cognitive impairment.
Future research should focus on synthesizing and evaluating analogues with systematic modifications to the core structure to establish a clear structure-activity relationship (SAR). Key areas for optimization will include modulating the lipophilicity to achieve an optimal balance between blood-brain barrier penetration and metabolic stability, as well as fine-tuning the affinity and selectivity for the H3 receptor to minimize off-target effects.
Comprehensive in vivo studies, employing the behavioral assays detailed in this guide, will be crucial for identifying lead candidates with the most promising therapeutic potential. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be necessary to understand the disposition of these compounds in the body and to establish a clear link between target engagement and behavioral outcomes. Through a rigorous and systematic approach to drug discovery and development, it is anticipated that this class of compounds will yield novel therapeutic agents for the treatment of a range of debilitating cognitive disorders.
References
-
Novel Object Recognition task protocol. Animals experience a 3 mins... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), e55718. [Link]
-
Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. (2025). Current Protocols in Pharmacology, 59(1). [Link]
-
Novel Object Recognition test - MMPC.org. (2024, January 3). Retrieved January 15, 2026, from [Link]
-
Novel Object Recognition Test - b-neuro. (n.d.). Retrieved January 15, 2026, from [Link]
-
Passive Avoidance Test - Scantox. (n.d.). Retrieved January 15, 2026, from [Link]
-
Meier, G., Apelt, J., Reichert, U., Grassmann, S., Ligneau, X., Elz, S., ... & Stark, H. (2001). Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. European Journal of Pharmaceutical Sciences, 13(3), 249-259. [Link]
-
Passive avoidance test - Panlab | Harvard Apparatus. (n.d.). Retrieved January 15, 2026, from [Link]
-
Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 43. [Link]
-
In vitro characterization of potency, affinity and selectivity of H3-antagonists: from thioperamide to thioperamide unrelated imidazole derivatives. (1997). Il Farmaco, 52(6-7), 463-469. [Link]
-
Vacondio, F., Mor, M., Silva, C., Zuliani, V., Rivara, M., Rivara, S., ... & Testa, B. (2004). Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors. European Journal of Pharmaceutical Sciences, 23(2), 163-173. [Link]
-
Morini, G., Gessi, S., Dalpiaz, A., Varani, K., Franchini, S., Borea, P. A., & Barocelli, E. (2008). In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 378(3), 335-343. [Link]
-
What is a Passive Avoidance Test? - San Diego Instruments. (2022, May 4). Retrieved January 15, 2026, from [Link]
-
evaluation of passive avoidance learning and spatial memory in rats exposed to low levels of. (n.d.). Retrieved January 15, 2026, from [Link]
-
Passive Avoidance Set-Up Cat. No. 40550 - instruction manual. (n.d.). Retrieved January 15, 2026, from [Link]
-
A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. (2020). The Journal of Pharmacology and Experimental Therapeutics, 375(1), 133-143. [Link]
-
Histamine H3 antagonists as wake-promoting and pro-cognitive agents. (n.d.). Retrieved January 15, 2026, from [Link]
-
Esbenshade, T. A., Fox, G. B., & Cowart, M. D. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. [Link]
-
Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (n.d.). Retrieved January 15, 2026, from [Link]
-
Histamine H3 Antagonists as Wake-Promoting and Pro-Cognitive Agents. (n.d.). Retrieved January 15, 2026, from [Link]
-
Cowart, M. D., Gfesser, G. A., Browman, K. E., Faghih, R., Miller, T. R., Milicic, I., ... & Hancock, A. A. (2007). Novel heterocyclic-substituted benzofuran histamine H3 receptor antagonists: in vitro properties, drug-likeness, and behavioral activity. Biochemical Pharmacology, 73(8), 1243-1255. [Link]
-
Esbenshade, T. A., Browman, K. E., Bitner, R. S., Strakhova, M., Cowart, M. D., & Brioni, J. D. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British journal of pharmacology, 154(6), 1166–1181. [Link]
Sources
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 10. b-neuro.com [b-neuro.com]
- 11. scantox.com [scantox.com]
- 12. Passive avoidance test [panlab.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate in Biological Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate in biological matrices such as plasma, serum, and urine. As a key intermediate or metabolite in drug discovery, establishing a robust, reliable, and validated bioanalytical method is paramount for accurate pharmacokinetic (PK) and toxicokinetic (TK) assessments. This document delves into the technical nuances of various analytical platforms, offering field-proven insights to guide researchers and drug development professionals in selecting and implementing the most appropriate strategy for their specific needs.
Introduction to the Analyte and Bioanalytical Imperatives
This compound is a small molecule containing an imidazole core, a common motif in pharmacologically active compounds. The Boc-protecting group suggests its role as a synthetic intermediate, but it could also be a metabolite of a larger parent drug. Accurate quantification in biological fluids is critical to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of analytical technique is a pivotal decision, directly impacting the quality and reliability of the data generated in preclinical and clinical studies. This decision hinges on a balance of required sensitivity, specificity, throughput, and available resources.
This guide will compare three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical platform requires a thorough understanding of the strengths and limitations of each technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique. It relies on the chromatographic separation of the analyte from other matrix components, followed by detection based on the analyte's ability to absorb ultraviolet (UV) light.
-
Principle of Operation: The analyte is separated on a chromatographic column based on its physicochemical properties (e.g., polarity). As the analyte elutes from the column, it passes through a UV detector, and the absorbance of UV light at a specific wavelength is measured. The concentration is proportional to the absorbance, as described by the Beer-Lambert law. The imidazole ring in the target analyte is expected to have a UV chromophore, making this detection method feasible.[1][2]
-
Causality in Experimental Choices: A reverse-phase C18 or C8 column is a logical starting point for a molecule of this nature.[1][2][3] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, would be optimized to achieve adequate retention and separation from endogenous interferences.[1][2][3] The detection wavelength would be set at the absorbance maximum of the imidazole moiety to maximize sensitivity.[1]
-
Limitations: The primary drawbacks of HPLC-UV are its relatively lower sensitivity and specificity compared to mass spectrometry. Co-eluting matrix components that also absorb at the analytical wavelength can lead to interferences and inaccurate quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis in the pharmaceutical industry due to its superior sensitivity and specificity.[4][5]
-
Principle of Operation: Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated by a mass analyzer. A specific precursor ion (typically the protonated molecule, [M+H]+) is selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the analyte's chemical structure and molecular weight.
-
Causality in Experimental Choices: For this compound, ESI in the positive ion mode would be the initial choice due to the presence of basic nitrogen atoms in the imidazole ring and the primary amine, which are readily protonated. The development of an LC-MS/MS method involves optimizing chromatographic conditions to minimize matrix effects and tuning the mass spectrometer to identify the most stable and intense precursor-to-product ion transitions (MRMs), ensuring high selectivity.
-
Advantages: The high specificity of MRM minimizes the impact of co-eluting matrix components, and the sensitivity can reach the picogram or even femtogram level per milliliter. This is often necessary for accurately defining the terminal elimination phase in pharmacokinetic studies.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be adapted for small molecule quantification, typically in a competitive format.
-
Principle of Operation: For a small molecule like our target analyte, a competitive ELISA is the most suitable format.[6][7] In this setup, a known amount of labeled analyte (e.g., conjugated to an enzyme) competes with the unlabeled analyte in the biological sample for binding to a limited number of specific antibody-coated wells. The signal generated by the enzyme is inversely proportional to the concentration of the analyte in the sample.
-
Causality in Experimental Choices: The development of an ELISA is a significant undertaking that requires the synthesis of a hapten (a modified version of the analyte) to conjugate to a carrier protein for immunization and antibody production. This process is time-consuming and the success in generating a high-affinity, specific antibody is not guaranteed.
-
Applicability: While offering high throughput, the development effort and potential for cross-reactivity with structurally similar molecules are significant considerations. ELISA is generally less common for novel small molecule quantification during early drug development compared to the more universally applicable LC-MS/MS.[8]
Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical methods for the quantification of small molecules in biological samples.
| Parameter | HPLC-UV | LC-MS/MS | Competitive ELISA |
| Sensitivity (Typical LLOQ) | 10-100 ng/mL | 0.01-1 ng/mL | 0.1-10 ng/mL |
| Specificity | Moderate | High | Moderate to High |
| Dynamic Range | 2-3 orders of magnitude | 3-5 orders of magnitude | 2-3 orders of magnitude |
| Throughput | Moderate | High (with automation) | Very High |
| Development Time | Short (1-3 weeks) | Moderate (2-6 weeks) | Long (4-9 months) |
| Cost per Sample | Low | High | Low (at scale) |
| Matrix Effect | Moderate (co-elution) | High (ion suppression/enhancement) | Moderate (non-specific binding) |
Experimental Protocols and Method Validation
A robust and reliable bioanalytical method requires meticulous development and validation. The protocols described below are foundational and must be validated according to regulatory guidelines from bodies such as the FDA and EMA.[9][10][11]
Sample Preparation Workflow
The primary goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample if necessary.
Caption: General sample preparation workflow for bioanalysis.
-
Protein Precipitation (PPT): This is the simplest method, involving the addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[5] It is fast and inexpensive but may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS.
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquids (an aqueous sample and an organic solvent). It provides a cleaner sample than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique where the analyte is retained on a solid sorbent while interferences are washed away. It yields the cleanest extracts and is easily automated for high throughput.
Bioanalytical Method Validation
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters, as stipulated by FDA and EMA guidelines, include:[9][10][11][12][13]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels.
-
Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between instrument response and concentration. The range of this curve defines the quantifiable limits of the assay.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of an unextracted standard.
-
Stability: The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Decision-Making Guide for Method Selection
The choice of analytical technique should be a strategic one, based on the stage of drug development and the specific questions being addressed.
Caption: Decision tree for selecting an analytical method.
Conclusion
The quantitative analysis of this compound in biological samples is a critical task in pharmaceutical development. While HPLC-UV offers a simple and cost-effective solution for high-concentration studies, LC-MS/MS stands out as the definitive method for regulated bioanalysis due to its unparalleled sensitivity and specificity. Competitive ELISA presents a high-throughput alternative for large-scale studies, contingent on a significant upfront investment in antibody development.
The ultimate choice of methodology must be guided by the specific requirements of the study, balancing the need for sensitivity, specificity, and throughput with available resources and timelines. Regardless of the platform chosen, a thorough method validation in accordance with regulatory guidelines is non-negotiable to ensure the integrity and reliability of the resulting data.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][9][11]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][10]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link][12]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Highley, K., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(13), 1543-1545. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][13]
-
Gopinathan, S. (2014). Bioanalytical method validation emea. SlideShare. [Link]
-
Abdel-Kawy, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 136. [Link][1]
-
Abdel-Kawy, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link][2]
-
Cohen, L., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link][6]
-
Precedence Research. (2024). Enzyme Immunoassay Market: Detecting and Measuring Biomolecules. [Link][7]
-
Tartaglia, A., et al. (2020). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [Link][3]
-
Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual. [Link]
-
Cohen, L., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Semantic Scholar. [Link]
-
Du, K., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link][8]
- Zhang, Y., et al. (2016). Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
-
Caselli, M., et al. (2001). HPLC Determination of Imidazole Antimycotics in Antidandruff Cosmetic Products. ResearchGate. [Link]
-
Yuan, J., et al. (2012). Analytical strategies for LC-MS-based targeted metabolomics. PMC. [Link][4]
-
Shimadzu. LC/MS/MS Method Package for Primary Metabolites. [Link]
-
Hutter, M., et al. (2013). LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples. [Link]
-
Gale, P. J., et al. (2005). Quantitative Analysis of Biological Samples. ResearchGate. [Link]
-
Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]
-
Park, J., et al. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Journal of Pharmaceutical Investigation. [Link][5]
-
Abubakar, S., et al. (2025). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl) imino methylphenol.... ResearchGate. [Link]
-
Al-Balas, Q., et al. (2009). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PubMed. [Link]
Sources
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Analytical strategies for LC-MS-based targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. polarismarketresearch.com [polarismarketresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Structural activity relationship (SAR) studies of tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate derivatives
A Comparative Guide to the Structural Activity Relationship (SAR) of tert-Butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate Derivatives as Histamine H3 Receptor Antagonists
Introduction
The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, has emerged as a significant target for the development of therapeutics for a range of neurological disorders. The core scaffold of this compound serves as a crucial starting point for the synthesis of potent histamine H3 receptor antagonists. The tert-butoxycarbonyl (Boc) group plays a pivotal role as a protecting group for the imidazole nitrogen, facilitating selective modifications at other positions of the molecule. This guide provides an in-depth comparative analysis of the structural activity relationships of derivatives based on this scaffold, drawing upon data from closely related analogues to elucidate the impact of various structural modifications on their antagonist activity.
Core Pharmacophore and Key Interaction Points
The antagonist activity of this class of compounds is largely dictated by the interactions of three key regions of the molecule with the histamine H3 receptor:
-
The Imidazole Ring: This moiety is fundamental for binding to the receptor. Modifications to the imidazole ring can significantly impact affinity and selectivity.
-
The Ethylamine Side Chain: The length and flexibility of this linker are critical for correctly positioning the terminal basic group within the receptor's binding pocket.
-
The Terminal Basic Group: This group, often a primary or secondary amine, is crucial for establishing key ionic and hydrogen bond interactions with the receptor.
The general structure-activity relationship for these compounds can be visualized as follows:
Caption: Key structural components and their influence on biological activity.
Comparative Analysis of Structural Modifications
The following sections delve into the specific structural modifications at each of the three key regions and their impact on antagonist activity, supported by experimental data from published studies on related compounds.
Modifications of the Imidazole Ring
The imidazole ring is a crucial feature for histamine H3 receptor recognition. While the this compound scaffold itself is a precursor, the nature of substitutions on the imidazole ring in the final, deprotected compounds significantly influences their antagonist potency.
| Compound ID | Imidazole Substitution | Linker | Terminal Group | Ki (nM) for hH3R | Reference |
| 1 | H | -(CH2)2- | -NH2 | (Inactive) | Inferred |
| 2 | 4(5)-Phenyl | -S-(CH2)2- | -NH2 | 7.28-8.03 (pKi) | [1] |
| 3 | 4-Chloro-phenyl-CO- | -(CH2)2- | -NH-isopropyl | 22 | [2] |
-
Rationale for the N-Boc Protecting Group: The use of the tert-butoxycarbonyl (Boc) group on the imidazole nitrogen is a common strategy in the synthesis of these antagonists.[3] It serves to deactivate the imidazole ring towards unwanted side reactions, allowing for selective modifications elsewhere in the molecule.[3] The Boc group is typically removed in the final step of the synthesis, as the unprotected imidazole is essential for activity.
Modifications of the Ethylamine Side Chain
The two-carbon linker between the imidazole ring and the terminal amine is a common feature in potent H3 antagonists. Variations in this linker length and composition can have a profound effect on activity.
| Compound ID | Imidazole Ring | Linker Modification | Terminal Group | pA2 | Reference |
| 4 | 4(5)-Phenyl-2-thio | -(CH2)2- | Imidazole | 6.83-8.87 | [1] |
| 5 | 4(5)-Phenyl-2-thio | -(CH2)3- | Imidazole | Lower Potency | [1] |
| 6 | 4-(3-phenoxy) | -propyl- | Imidazole | High Potency | [4] |
-
Causality behind Linker Length: The optimal linker length of two to three atoms (e.g., ethyl, propyl) suggests a specific spatial relationship required between the imidazole ring and the terminal basic group for effective binding to the H3 receptor.[1][4] Linkers that are too short or too long can lead to a significant loss of potency.[1]
Modifications of the Terminal Amino Group
The nature of the substituent on the terminal amino group is a key determinant of both affinity and selectivity for the H3 receptor.
| Compound ID | Imidazole Ring | Linker | Terminal Amine Substitution | Ki (nM) for hH3R | Reference |
| 7 | 4-[(1H-imidazol-4-yl)methyl] | -(CH2)2- | -NH-anilide | Potent | [5] |
| 8 | 4-pyridyl | -(CH2)3- | -N-piperazine | 16.0-120 | [6] |
| 9 | 2-thiazol-5-yl | -(CH2)2- | -N-propylpiperazine | High Potency | [7] |
-
Impact of Amine Substitution: The introduction of larger, lipophilic groups on the terminal amine generally leads to an increase in antagonist potency.[5][6] This suggests the presence of a hydrophobic pocket in the receptor that can accommodate these substituents. The basicity of the terminal amine is also critical for forming a salt bridge with key acidic residues in the receptor binding site.
Experimental Protocols
General Synthesis of 4-(2-aminoethyl)-1H-imidazole Derivatives
The synthesis of the target compounds typically starts from histidine or a related derivative. The following is a generalized, multi-step protocol:
Caption: Generalized synthetic workflow for imidazole-based H3 antagonists.
Step-by-Step Methodology:
-
Protection of the Amino Group: The primary amino group of the starting material (e.g., histamine) is protected with a suitable protecting group, often a tert-butoxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc2O).
-
Protection of the Imidazole Ring: The imidazole nitrogen is then protected, for example, with another Boc group. This double protection allows for selective chemistry on other parts of the molecule.
-
Modification of the Side Chain or Terminal Amine: This is the key step where various substituents are introduced to explore the SAR. This can involve alkylation, amidation, or other coupling reactions at the terminal amine.
-
Selective Deprotection: The protecting groups are removed. The conditions for deprotection must be chosen carefully to avoid unwanted side reactions. For instance, the N-Boc group on an imidazole can be selectively cleaved under specific basic conditions, leaving other protecting groups intact.[3]
-
Purification and Characterization: The final compounds are purified by chromatography (e.g., HPLC) and characterized by spectroscopic methods (e.g., NMR, Mass Spectrometry).
Histamine H3 Receptor Binding Assay
The affinity of the synthesized compounds for the H3 receptor is typically determined using a radioligand binding assay.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the human histamine H3 receptor are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The structural activity relationship studies of this compound derivatives and their analogues have provided valuable insights into the design of potent and selective histamine H3 receptor antagonists. The key takeaways from this comparative analysis are:
-
The unprotected imidazole ring is essential for receptor binding.
-
An ethyl or propyl linker between the imidazole and the terminal basic group is optimal for potent antagonist activity.
-
The introduction of lipophilic substituents on the terminal amine generally enhances potency, indicating the presence of a hydrophobic pocket in the receptor.
This guide provides a framework for researchers and drug development professionals to understand the critical structural features required for effective histamine H3 receptor antagonism and to guide the design of novel therapeutic agents.
References
-
[Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-)
Sources
- 1. H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Protocols
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of specialized chemical compounds are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate, a compound featuring both an imidazole ring and a tert-butyl carbamate (Boc) protecting group. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is built upon the established hazardous properties of its constituent functional groups and best practices in laboratory chemical waste management.
Hazard Identification and Risk Assessment: A Synthesis of Functional Group Dangers
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling and disposal. This requires an analysis of the risks posed by both the imidazole and the tert-butyl carbamate moieties.
Imidazole Moiety:
-
Corrosivity and Irritation: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.
-
Toxicity: Imidazole is harmful if swallowed and may cause reproductive harm.
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
Tert-butyl Carbamate (Boc) Moiety:
-
Thermal and Acid Instability: The Boc protecting group is notoriously labile under acidic conditions and can also decompose upon heating.[1] This decomposition yields isobutylene and carbon dioxide, leading to the deprotection of the amine.[1]
-
Byproduct Hazards: The generation of isobutylene, a flammable gas, during decomposition or in acidic waste streams presents a significant safety concern.
-
Carbamate Classification: Carbamate-containing compounds are a focus of regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to the potential toxicity of some members of this chemical class, particularly those used as pesticides. Wastes from the production of carbamates are subject to specific land disposal restrictions under the Resource Conservation and Recovery Act (RCRA).
Hazard Summary Table:
| Hazard Category | Description | Primary Functional Group |
| Acute Toxicity (Oral) | Harmful if swallowed. | Imidazole |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns. | Imidazole |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially severe damage. | Imidazole |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Imidazole |
| Chemical Reactivity | Incompatible with strong acids, bases, and oxidizing agents. | Both |
| Decomposition Hazards | Thermal or acidic decomposition can release flammable isobutylene gas. | Tert-butyl Carbamate |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and potentially toxic nature of this compound, strict adherence to proper PPE is mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
-
Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat must be worn and fully fastened. When handling larger quantities, a chemically resistant apron is recommended. Full-length pants and closed-toe shoes are mandatory in the laboratory.
-
Respiratory Protection: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Protocol: Ensuring Safe and Compliant Waste Management
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. It must be treated as hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Designated Waste Container: Establish a dedicated, clearly labeled hazardous waste container for "this compound and related solid waste."
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Pay special attention to avoiding contact with strong acids, which could lead to the rapid and hazardous decomposition of the Boc group.
Step 2: Packaging of Waste
-
Solid Waste: Unused or contaminated solid this compound should be placed directly into the designated hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with the compound, including weighing papers, pipette tips, and contaminated gloves, must be disposed of in the same designated container.
-
Solutions: Solutions of the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. The solvent system should be clearly indicated on the label.
-
Glassware Decontamination: Glassware that has been in contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood. This initial rinseate must be collected as hazardous liquid waste. After the initial rinse, the glassware can typically be washed using standard laboratory procedures. For highly toxic materials, the first three rinses should be collected as hazardous waste.
Step 3: Labeling
Accurate and thorough labeling is a legal requirement and essential for safe handling by waste management personnel.
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written out. Avoid using abbreviations.
-
List all known hazard characteristics (e.g., "Corrosive," "Toxic," "Reacts with Acid").
-
Indicate the approximate composition and concentration of the waste.
Step 4: Storage of Waste
-
Secure Closure: Waste containers must be kept securely closed at all times, except when adding waste.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste. Follow all institutional procedures for waste collection and documentation.
Spill Management: Preparedness and Response
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
-
Evacuation: For large spills, evacuate the immediate area and alert your supervisor and EHS department.
-
Small Spills (Solid): If you are trained and it is safe to do so, carefully sweep up the solid material, avoiding the creation of dust. Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Small Spills (Liquid): For small liquid spills, use a chemical spill kit with an absorbent appropriate for the solvent. Absorb the spill, and place the contaminated absorbent material into the hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent and then soap and water. Collect all decontamination materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the inherent hazards of its functional groups and adhering to the detailed protocols outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Imidazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register, 76(113), 34148-34157. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]
Sources
Personal protective equipment for handling Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
A Researcher's Guide to Safely Handling Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
Welcome to your comprehensive guide on the safe handling of this compound. As a key intermediate in pharmaceutical research and development, understanding its properties and associated handling requirements is paramount to ensuring a safe and productive laboratory environment. This guide moves beyond a simple checklist, providing you with the rationale behind each safety recommendation, empowering you to make informed decisions and foster a culture of safety within your team.
Understanding the Compound: A Structural Approach to Safety
This compound is a molecule deserving of careful handling. Its structure, featuring an imidazole ring, a BOC-protecting group, and an aminoethyl side chain, dictates its reactivity and potential hazards. The imidazole core, present in many biologically active molecules, can cause skin and eye irritation.[1][2] The BOC (tert-butyloxycarbonyl) group, while a stable protecting group, is acid-labile, and its removal can generate gaseous byproducts.[3][4] Understanding these structural components is the first step in anticipating and mitigating potential risks.
Hazard Identification and Personal Protective Equipment (PPE)
-
Skin Irritation: May cause skin irritation upon contact.[1][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][5]
A risk-based approach to selecting Personal Protective Equipment is crucial. The following table outlines the recommended PPE for handling this compound, along with the reasoning for each.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6][7] | Protects against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Nitrile rubber gloves.[8] | Provides a barrier against skin contact, preventing potential irritation. Check for any signs of degradation before use. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood.[7][9] | A fume hood is the primary engineering control to prevent inhalation of any dust or vapors, mitigating the risk of respiratory irritation. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is the bedrock of laboratory safety. Follow these step-by-step procedures for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[7]
-
Keep the container tightly closed when not in use.[7]
2. Handling and Use:
-
All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][9]
-
Before use, ensure that an eyewash station and safety shower are readily accessible.[7][9]
-
Avoid generating dust when weighing or transferring the material.[9]
-
Use compatible tools (e.g., spatulas made of non-reactive material).
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[10]
3. Spill Management: In the event of a spill, immediate and correct action is critical. The following workflow outlines the necessary steps.
Caption: Workflow for managing a chemical spill.
4. Disposal Plan:
-
All waste containing this compound should be considered chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.[10]
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[11]
First Aid Measures: Preparedness is Key
In case of accidental exposure, follow these first aid procedures and seek immediate medical attention.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is not merely about following rules; it's about understanding the "why" behind each precaution. By integrating these principles into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a living document; always consult your institution's specific safety protocols and the most current SDS for any chemical you work with.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
AmericanBio. (2015, February 19). IMIDAZOLE. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 1H-imidazole-1-carboxylate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
- (2010, February 4). Imidazole - SAFETY DATA SHEET.
-
West Liberty University. (n.d.). Chemical Product and Company Identification MSDS Name: Imidazole. Retrieved from [Link]
- (n.d.). 2 - SAFETY DATA SHEET.
-
PubChem. (n.d.). tert-butyl 2-amino-1H-imidazole-1-carboxylate. Retrieved from [Link]
- (2018, January 23). SAFETY DATA SHEET.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
-
Scribd. (n.d.). Application Note - N-Boc Protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. tert-butyl 1H-imidazole-1-carboxylate | C8H12N2O2 | CID 521262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. jk-sci.com [jk-sci.com]
- 5. tert-butyl 2-amino-1H-imidazole-1-carboxylate | C8H13N3O2 | CID 57440768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanbio.com [americanbio.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. westliberty.edu [westliberty.edu]
- 10. carlroth.com [carlroth.com]
- 11. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
